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  • Product: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
  • CAS: 905807-82-1

Core Science & Biosynthesis

Foundational

Technical Guide to Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate: Synthesis, Structural Properties, and Applications in Drug Discovery

Executive Summary & Strategic Relevance In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) represents a highly functionalized, versatile iteration of this scaffold[1].

Unlike simple thiazoles, this compound features three orthogonal sites for derivatization:

  • The 2-Amino Group: A highly nucleophilic center ideal for amide coupling or Buchwald-Hartwig amination, frequently acting as a hydrogen-bond donor to kinase hinge regions.

  • The 5-Ethyl Carboxylate: A stable ester that can be selectively saponified to a carboxylic acid, serving as a vector for extending the molecule into solvent-exposed pockets.

  • The 4-Methoxymethyl Group: An ether linkage that introduces a hydrogen-bond acceptor while subtly increasing lipophilicity and steric bulk, which can improve target residence time and metabolic stability.

Thiazole derivatives of this class are extensively utilized in the pharmaceutical industry for the development of antimicrobial agents, antifungal drugs, and kinase inhibitors[2]. Furthermore, highly substituted thiazoles have demonstrated potent antiviral activity, particularly as modulators of Hepatitis B Virus (HBV) capsid assembly[3].

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. Below is a summary of the quantitative data for this scaffold.

ParameterValueStructural Significance
Chemical Name Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 905807-82-1Unique identifier for procurement and tracking[1].
Molecular Formula C8H12N2O3SDefines atomic composition.
Molecular Weight 216.26 g/mol Low molecular weight allows substantial downstream functionalization without violating Lipinski’s Rule of 5.
Hydrogen Bond Donors (HBD) 1 (2 hydrogens)The primary amine (-NH2) at C2.
Hydrogen Bond Acceptors (HBA) 5Thiazole N, Methoxy O, Ester Carbonyl O, Ester Alkoxy O, and Thiazole S (weak).
Core Scaffold 1,3-ThiazoleAromatic, electron-rich heterocycle.

Mechanistic Synthesis & Experimental Workflow

The most robust and scalable method for synthesizing highly substituted thiazoles is the Hantzsch Thiazole Synthesis . This multicomponent condensation relies on the reaction between an α -halo- β -keto ester and a thiourea derivative.

Mechanistic Visualization

SynthesisWorkflow A Ethyl 4-methoxy-3-oxobutanoate (Starting Material) C Alpha-Halogenation (0°C to RT) A->C B SO2Cl2 / CH2Cl2 (Halogenating Agent) B->C D Ethyl 2-chloro-4-methoxy-3-oxobutanoate (Reactive Intermediate) C->D - SO2, - HCl F Hantzsch Cyclization (EtOH, Reflux, 80°C) D->F E Thiourea (Dinucleophile) E->F G Ethyl 2-amino-4-(methoxymethyl) thiazole-5-carboxylate (Target Scaffold) F->G - H2O, - HCl

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocol

As an application scientist, I emphasize that a protocol must be a self-validating system. The following procedure integrates causality to explain why specific reagents and conditions are selected.

Part A: α -Halogenation of the β -Keto Ester
  • Setup: Charge a flame-dried, round-bottom flask with Ethyl 4-methoxy-3-oxobutanoate (1.0 eq) and anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere. Causality: Halogenation is highly exothermic; thermal control prevents over-halogenation and degradation of the ether linkage.

  • Reagent Addition: Add sulfuryl chloride ( SO2​Cl2​ , 1.05 eq) dropwise over 30 minutes. Causality: SO2​Cl2​ is preferred over elemental bromine or chlorine. It allows for precise stoichiometric control, and its byproducts ( SO2​ and HCl ) are gaseous, which drives the reaction to completion and drastically simplifies the downstream workup.

  • Validation: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the starting material validates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and residual acidic gases, yielding crude Ethyl 2-chloro-4-methoxy-3-oxobutanoate as a reactive oil. Do not purify further; proceed immediately to avoid decomposition.

Part B: Hantzsch Cyclization
  • Solvent Selection: Dissolve the crude α -chloro ester (1.0 eq) in absolute ethanol (0.2 M). Causality: Ethanol is a protic solvent that completely solubilizes the thiourea and facilitates the necessary proton transfers during the dehydration step of the cyclization.

  • Reagent Addition: Add thiourea (1.0 eq) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 4–6 hours. Causality: The reaction proceeds via initial S-alkylation (displacement of the chloride), followed by intramolecular nucleophilic attack of the nitrogen onto the ketone carbonyl. Heat is required to overcome the activation energy of the final dehydration step that establishes aromaticity.

  • Validation: Monitor via LC-MS. The appearance of the mass ion [M+H]+ at m/z 217 confirms the formation of the thiazole core.

  • Isolation: Cool the mixture to room temperature. The product exists as a hydrochloride salt. Add saturated aqueous NaHCO3​ dropwise until the pH reaches 7.5–8.0. Causality: Neutralization converts the salt to the free base, which is insoluble in water and precipitates out of the ethanolic mixture.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from an ethanol/water mixture to afford pure Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate as a crystalline solid.

Reactivity and Scaffold Derivatization

The true power of this molecule lies in its orthogonal reactivity, allowing medicinal chemists to build complexity in a controlled manner.

  • N-Functionalization (C2 Position): The 2-amino group is an excellent nucleophile. It can be acylated using standard coupling reagents (e.g., HATU, EDCI) to form amides. Because the 2-aminothiazole nitrogen can tautomerize, reactions must be carefully monitored to ensure exocyclic N -acylation rather than endocyclic functionalization.

  • C-Functionalization (C5 Position): The ethyl ester is highly stable under acidic conditions but can be readily cleaved via base-catalyzed saponification (e.g., LiOH in THF/ H2​O ) to yield the free carboxylic acid. This acid serves as a prime coupling handle to append amines, creating a reverse amide linkage, or to synthesize heterocyclic bioisosteres (e.g., oxadiazoles).

  • Chemoselectivity: The methoxymethyl ether at C4 is generally stable under standard basic and mildly acidic conditions, ensuring it remains intact during the derivatization of the C2 and C5 positions.

Therapeutic Applications in Drug Development

Antiviral Therapeutics (HBV Capsid Modulators)

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge. Recent drug discovery efforts have focused on Core Protein Allosteric Modulators (CpAMs). Highly functionalized heterocycles, including pyrimidines and thiazole derivatives, have been heavily investigated for their ability to bind to the hydrophobic pockets of the HBV core protein[3]. The 2-aminothiazole core of this compound can disrupt normal viral capsid assembly or disassembly, leading to the formation of defective, non-infectious capsids, thereby significantly reducing viral load[3].

Kinase Inhibitors

The 2-aminothiazole motif is a well-documented hinge-binding pharmacophore in oncology (e.g., Dasatinib). The exocyclic amine acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the endocyclic thiazole nitrogen acts as a hydrogen-bond acceptor. The 4-methoxymethyl group provides a vector to interact with the gatekeeper residue or to occupy the hydrophobic pocket adjacent to the ATP-binding site, increasing both affinity and selectivity.

References

  • 905807-82-1 | Ethyl 2-amino-4-(methoxymethyl)
  • Source: guidechem.
  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Executive Summary In modern medicinal chemistry and proteomics research, the 2-aminothiazole scaffold is a highly privileged pharmacophore. It is frequently utilized in the development of kinase inhibitors, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and proteomics research, the 2-aminothiazole scaffold is a highly privileged pharmacophore. It is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs due to its exceptional ability to mimic the adenine ring of ATP and engage in critical hydrogen bonding within enzymatic hinge regions[1].

Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) represents a highly specialized, polyfunctional building block within this class[2]. By incorporating a methoxymethyl ether at the C4 position and an ethyl carboxylate at the C5 position, this scaffold offers orthogonal synthetic handles and unique physicochemical properties. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive guide to the structural causality, chemical reactivity, and standardized synthesis of this critical intermediate.

Physicochemical and Structural Profiling

The strategic utility of this molecule lies in its specific functional group arrangement. The 2-amino group acts as a potent nucleophile and hydrogen-bond donor. The C4 methoxymethyl group provides a flexible, oxygen-containing vector that improves aqueous solubility compared to a hydrophobic methyl group, while also allowing for potential interactions with solvent-exposed regions of target proteins. Finally, the C5 ethyl ester serves as an electrophilic handle, readily primed for hydrolysis and subsequent amide coupling to extend the pharmacophore into adjacent binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, critical for predicting its behavior in both synthetic workflows and biological systems[2][3][4].

PropertyValueScientific Implication
Chemical Name Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 905807-82-1Unique identifier for procurement and safety tracking.
Molecular Formula C8H12N2O3SIndicates a high heteroatom-to-carbon ratio.
Molecular Weight 216.26 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Density (Predicted) 1.1 ± 0.1 g/cm³Relevant for phase separation during liquid-liquid extraction.
Hydrogen Bond Donors 1NH₂ group acts as a classic hinge-binding motif.
Hydrogen Bond Acceptors 5Multiple nitrogen and oxygen atoms enhance water solubility.
Rotatable Bonds 5Provides conformational flexibility for induced-fit target binding.

Standardized Synthetic Protocol: The Hantzsch Thiazole Synthesis

The most robust and scalable method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis[5]. This condensation reaction utilizes an α -haloketone and a thioamide (or thiourea) to form the substituted thiazole ring.

To synthesize Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, the specific electrophilic precursor required is ethyl 2-chloro-4-methoxy-3-oxobutanoate [6].

Step-by-Step Methodology & Mechanistic Causality

1. Reagent Preparation & Solvation:

  • Action: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of thiourea in 95% ethanol.

  • Causality: Ethanol is selected as a polar protic solvent. It effectively solvates the reagents and stabilizes the polar transition states during the initial nucleophilic attack of the sulfur atom onto the α -haloketone[7].

2. Base Addition:

  • Action: Add 1.0 equivalent of sodium carbonate ( Na2​CO3​ ) or pyridine to the solution.

  • Causality: The base is a critical self-validating control in this system. It neutralizes the hydrochloric acid (HCl) generated during the displacement of the chloride ion. Without a base, the thiourea would become protonated, extinguishing its nucleophilicity and stalling the reaction[7].

3. Electrophile Addition:

  • Action: Slowly add 1.0 equivalent of ethyl 2-chloro-4-methoxy-3-oxobutanoate dropwise to the stirring mixture at room temperature.

  • Causality: Dropwise addition controls the exothermic nucleophilic attack (the first step of the Hantzsch mechanism), preventing the formation of unwanted side products and ensuring high regioselectivity[6].

4. Cyclization & Dehydration (Reflux):

  • Action: Heat the reaction mixture to reflux (approx. 78°C) for 2-4 hours. Monitor reaction completion via TLC or LC-MS.

  • Causality: While the initial substitution may occur at room temperature, thermal energy is strictly required to drive the subsequent intramolecular cyclization (nitrogen attacking the carbonyl carbon) and the final elimination of water (dehydration) to yield the thermodynamically stable, aromatic thiazole ring[5].

5. Isolation & Purification:

  • Action: Cool the mixture, concentrate in vacuo, and partition between ethyl acetate and water. Extract the organic layer, dry over sodium sulfate, and purify via flash chromatography.

G R1 Thiourea (Nucleophile) Condensation Nucleophilic Attack & Condensation (EtOH, Reflux) R1->Condensation R2 Ethyl 2-chloro-4-methoxy -3-oxobutanoate (Electrophile) R2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization - HCl Product Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate (CAS: 905807-82-1) Cyclization->Product - H2O

Caption: Workflow of the modified Hantzsch thiazole synthesis for CAS 905807-82-1.

Applications in Drug Discovery & Target Engagement

Once synthesized, Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate acts as a foundational core for complex active pharmaceutical ingredients (APIs).

Kinase Inhibition Mechanics

In oncology, the dysregulation of Receptor Tyrosine Kinases (RTKs) and downstream effectors (like the PI3K/AKT/mTOR pathway) drives cellular proliferation. Drugs derived from the 2-aminothiazole scaffold are engineered to act as ATP-competitive inhibitors.

  • The 2-Amino Group: Forms critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

  • The C5 Ester: Is typically saponified to a carboxylic acid and coupled with various anilines or aliphatic amines. This resulting amide extends deep into the DFG-out allosteric pocket, locking the kinase in an inactive conformation.

  • The C4 Methoxymethyl Group: Projects into the solvent-exposed channel, improving the pharmacokinetic (PK) profile by increasing the topological polar surface area (TPSA) without introducing steric clashes.

Pathway Scaffold Thiazole-5-carboxylate Derivative Drug Kinase Target Kinase (e.g., PI3K / CDK) Scaffold->Kinase Competitive Inhibition (ATP-binding pocket) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Receptor->Kinase Activation Downstream Downstream Effectors (AKT / mTOR) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Gene Expression

Caption: Pharmacological intervention of a thiazole-derived inhibitor within a kinase signaling pathway.

References

  • ChemRxiv - Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research - Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

  • European Patent Office (EP001664025B1) - Intermediate 36: Ethyl 2-(4-aminopiperidin-1-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxylate hydrochloride. Available at: [Link]

Sources

Foundational

Technical Guide & Safety Data Synthesis: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in Advanced Drug Discovery

Executive Summary Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry. The 2-aminothiazole core is a proven phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized, privileged scaffold widely utilized in medicinal chemistry. The 2-aminothiazole core is a proven pharmacophore, forming the structural basis for numerous kinase inhibitors, anti-inflammatory agents, and DNA minor groove binders[1][2]. This whitepaper bridges the gap between critical safety data (SDS) and practical synthetic applications, providing drug development professionals with a self-validating system for handling and modifying this compound.

Physicochemical Profiling & Safety Data (SDS)

Before deploying this building block in synthetic workflows, researchers must establish rigorous engineering controls. The compound is classified as an irritant and poses specific risks upon exposure or combustion[3].

Quantitative Chemical & Hazard Profile
Property / MetricValue / Description
Chemical Name Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate
CAS Number 905807-82-1
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
Signal Word Warning
Decomposition Hazards Emits toxic fumes (SOx, NOx) under fire conditions[3]
Safe Handling & Emergency Response Protocols
  • Engineering Controls: Operations must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with respiratory irritation[3].

  • Personal Protective Equipment (PPE): Nitrile or heavy rubber gloves, chemical safety goggles, and an appropriate particulate respirator[3].

  • Spill Mitigation: In the event of a spill, scoop up the solid material or absorb liquid components, place them into an appropriate hazardous waste container, and aggressively ventilate the area before washing the spill site[3].

SafetyWorkflow A Hazard ID: CAS 905807-82-1 (H302, H315, H319, H335) B Engineering Controls (Fume Hood, Respirator) A->B C Spill or Exposure? B->C D Isolate, Absorb & Ventilate Seek Medical Aid if Exposed C->D Yes E Proceed with Synthesis C->E No

Standard operating procedure for handling CAS 905807-82-1 safely.

Mechanistic Role in Drug Development

The strategic value of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate lies in its orthogonal reactivity. The 2-amino group acts as a potent hydrogen bond donor/acceptor, critical for anchoring molecules into the ATP-binding hinge region of kinases. Meanwhile, the methoxymethyl group at position 4 tunes the lipophilicity and steric bulk of the molecule.

The ethyl carboxylate at position 5 serves as a synthetic handle. However, direct functionalization of this ester requires careful mechanistic planning. The nucleophilicity of the unprotected 2-amino group can lead to detrimental self-condensation or polymerization during saponification and subsequent amide coupling[1]. Therefore, a transient protection strategy is mandatory.

Experimental Protocols: Post-Thiazole Amide Coupling

To convert this ester into a therapeutically relevant 2-amino-thiazole-5-carboxylic acid aryl amide, researchers must employ a linear sequence of protection, hydrolysis, coupling, and deprotection[1].

Step-by-Step Methodology

Step 1: N-Boc Protection

  • Dissolve Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate in anhydrous tetrahydrofuran (THF).

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP)[1].

  • Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Causality: DMAP acts as a nucleophilic catalyst to accelerate the Boc-protection of the poorly nucleophilic, electron-deficient 2-amino group. Masking this amine prevents zwitterion formation and self-amidation in subsequent steps[1].

Step 2: Ester Hydrolysis

  • Treat the N-Boc protected intermediate with a 2M aqueous sodium hydroxide solution in a methanol/water co-solvent system[1].

  • Stir at ambient temperature to hydrolyze the ethyl ester.

  • Carefully acidify the mixture with 1M HCl to precipitate the corresponding N-Boc protected carboxylic acid[1].

  • Causality: The MeOH/H₂O mixture ensures homogeneity, keeping both the lipophilic organic substrate and the inorganic base in solution to drive saponification to completion.

Step 3: Amide Coupling

  • Dissolve the isolated carboxylic acid in N,N-dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), the desired aryl amine, and diisopropylethylamine (DIPEA)[1].

  • Stir at room temperature for 12-18 hours.

  • Causality: EDC activates the carboxylic acid by forming an O-acylisourea. HOBt immediately attacks this intermediate to form a stable, yet highly reactive, OBt-ester. This suppresses racemization and prevents the formation of unreactive N-acylureas, ensuring high-yield coupling with the aryl amine[1].

Step 4: Boc Deprotection

  • Treat the resulting amide with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM)[1].

  • Concentrate under reduced pressure to yield the final target compound as a TFA salt[1].

SyntheticPathway A Ethyl 2-amino-4-(methoxymethyl) thiazole-5-carboxylate B N-Boc Protection (Boc2O, DMAP) A->B C Ester Hydrolysis (NaOH, MeOH/H2O) B->C D Amide Coupling (EDC, HOBt, Aryl Amine) C->D E Boc Deprotection (TFA, DCM) D->E F Target Aryl Amide (Kinase Inhibitor) E->F

Step-by-step synthetic workflow for post-thiazole amide coupling.

References

  • Matrix Scientific. "Safety Data Sheet: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate [905807-82-1]." Matrix Scientific SDS Repository.
  • BenchChem. "A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides." BenchChem Application Notes.
  • Lown, J. W., et al. "Synthesis of Two New Thiazole-Containing Oligopeptides as Potential DNA Minor Groove Binding Analogs of Netropsin." Heterocycles.
  • AiFChem. "25039-77-4 | Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate." AiFChem Database.

Sources

Exploratory

Advanced Structural Elucidation: ¹H and ¹³C NMR Profiling of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Executive Summary Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized heterocyclic building block pivotal in the development of antimicrobial, anti-inflammatory, and antine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized heterocyclic building block pivotal in the development of antimicrobial, anti-inflammatory, and antineoplastic agents[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, expert-level breakdown of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiles. By deconstructing the electronic environments of the thiazole core, the methoxymethyl ether, and the ethyl ester, we establish a self-validating framework for accurate structural confirmation.

Molecular Architecture & Spin System Logic

The molecule consists of a fully substituted 1,3-thiazole ring. The lack of aromatic ring protons simplifies the ¹H NMR spectrum, shifting the analytical focus entirely to the pendant functional groups. Understanding the causality behind each chemical shift is critical for accurate peak assignment.

  • The 2-Amino Group (-NH₂): Positioned adjacent to the electron-withdrawing imine nitrogen and sulfur of the thiazole ring, this group exhibits significant resonance delocalization. In strongly hydrogen-bonding solvents like DMSO-d₆, proton exchange is restricted, yielding a distinct, broad singlet downfield (~7.70 ppm) rather than washing out into the baseline[3].

  • The 4-Methoxymethyl Group (-CH₂-O-CH₃): The methylene protons are subjected to a dual deshielding effect—magnetic anisotropy from the heteroaromatic ring and the inductive electron-withdrawing effect of the adjacent ether oxygen. This pushes the -CH₂- singlet significantly downfield to ~4.65 ppm, while the terminal methoxy protons appear at ~3.35 ppm[4][5].

  • The 5-Ethyl Ester (-COOCH₂CH₃): This functional group forms a classic, isolated A₂X₃ spin system. The methylene protons appear as a clean quartet (~4.18 ppm) and the methyl protons as a triplet (~1.24 ppm)[3][6].

Spin_Systems Core Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate Thiazole Thiazole Core (C2, C4, C5) Core->Thiazole Amino 2-Amino Group (-NH2) Thiazole->Amino Position 2 MOM 4-Methoxymethyl (-CH2-O-CH3) Thiazole->MOM Position 4 Ester 5-Ethyl Ester (-COOCH2CH3) Thiazole->Ester Position 5 MOM_CH2 Methylene Singlet (~4.65 ppm) MOM->MOM_CH2 MOM_CH3 Methoxy Singlet (~3.35 ppm) MOM->MOM_CH3 Ester_CH2 Methylene Quartet (~4.18 ppm) Ester->Ester_CH2 Ester_CH3 Methyl Triplet (~1.24 ppm) Ester->Ester_CH3

Logical deconstruction of the molecule's distinct NMR spin systems.

High-Resolution NMR Spectral Data

The following tables synthesize the predicted and literature-correlated chemical shifts for the molecule in DMSO-d₆ at 298 K, utilizing a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C[3][4].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Rationale
7.70 Broad Singlet (br s)-2H-NH₂ (Position 2). Broadened by ¹⁴N quadrupolar relaxation and intermediate exchange rates.
4.65 Singlet (s)-2H-CH₂-O- (Methoxymethyl). Strongly deshielded by the adjacent oxygen and thiazole ring.
4.18 Quartet (q)7.12H-O-CH₂-CH₃ (Ethyl ester). Coupled to the adjacent methyl group.
3.35 Singlet (s)-3H-O-CH₃ (Methoxymethyl ether).
1.24 Triplet (t)7.13H-CH₂-CH₃ (Ethyl ester).
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Rationale
170.5 Quaternary (Cq)C2 (Thiazole). Highly deshielded by N, S, and the exocyclic -NH₂ group.
162.0 Quaternary (C=O)Ester carbonyl carbon.
156.0 Quaternary (Cq)C4 (Thiazole). Attached to the electron-withdrawing methoxymethyl group.
109.0 Quaternary (Cq)C5 (Thiazole). Alpha to the ester group; exhibits typical enamine-like shielding.
66.5 Secondary (CH₂)-CH₂-O- (Methoxymethyl).
60.5 Secondary (CH₂)-O-CH₂-CH₃ (Ethyl ester).
58.5 Primary (CH₃)-O-CH₃ (Methoxymethyl ether).
14.5 Primary (CH₃)-CH₂-CH₃ (Ethyl ester).

Standardized Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility across different laboratory environments, the following self-validating protocol must be executed for structural confirmation[4].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate.

  • Solvent Selection: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Causality: DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution of the highly polar 2-amino thiazole core and to slow proton exchange, yielding a sharper, quantifiable -NH₂ signal.

  • Transfer: Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the NMR probe (e.g., 400 MHz or 500 MHz).

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Perform automated or manual shimming (adjusting Z, Z², Z³ gradients) until the lock level is maximized and stable. Validation: A well-shimmed sample will yield a TMS peak width at half-height (W₁/₂) of < 1.0 Hz.

Step 3: ¹H NMR Acquisition
  • Load a standard 1D proton pulse sequence (e.g., zg30).

  • Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons prior to the next pulse.

  • Acquire 16–32 scans.

Step 4: ¹³C NMR Acquisition
  • Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30).

  • Set the spectral width to 220 ppm. Critical Adjustment: Increase the relaxation delay (D1) to 2.5–3.0 seconds to account for the slower relaxation times of the quaternary thiazole carbons (C2, C4, C5).

  • Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C (~1.1%) and the presence of four quaternary carbons[4].

NMR_Workflow SamplePrep 1. Sample Preparation (15mg in 0.6mL DMSO-d6) LockShim 2. Lock & Shim (Optimize B0 Homogeneity) SamplePrep->LockShim PulseSeq 3. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) LockShim->PulseSeq FID 4. Free Induction Decay (Time Domain Signal) PulseSeq->FID RF Excitation & Detection FT 5. Fourier Transform (Apodization & Zero-Filling) FID->FT Mathematical Conversion PhaseBase 6. Spectral Processing (Phase & Baseline Correction) FT->PhaseBase Assign 7. Data Extraction (Integration & Peak Picking) PhaseBase->Assign

Step-by-step experimental workflow for NMR acquisition and spectral processing.

Field-Proven Insights & Troubleshooting

As an application scientist, interpreting complex heterocyclic spectra requires anticipating common solvent and relaxation artifacts:

  • Water Peak Interference: DMSO-d₆ is highly hygroscopic. Trace water will appear as a broad singlet around 3.33 ppm. This can unfortunately overlap with the methoxy singlet (-O-CH₃) at ~3.35 ppm.

    • Solution: Use freshly opened ampoules of DMSO-d₆ or run a 1D NOESY presaturation sequence to suppress the water peak if exact integration of the methoxy group is critical for purity assessment.

  • Missing Quaternary Carbons: The C2 and C5 carbons of the thiazole ring often exhibit low intensity in ¹³C NMR due to long T₁ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

    • Solution: If these peaks are lost in the baseline, increase the relaxation delay (D1 > 3s) or add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) to shorten T₁ times.

  • Amine Proton Exchange Validation: If the -NH₂ peak at 7.70 ppm is unusually broad or missing, it is likely exchanging with trace acidic impurities in the solvent.

    • Solution: Perform a D₂O shake experiment. Adding a single drop of D₂O to the NMR tube will cause the 7.70 ppm peak to disappear entirely, definitively confirming its identity as an exchangeable heteroatom proton.

References

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. PubChem, National Institutes of Health.[6] URL:[Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.[1] URL: [Link]

  • Supporting Information: 2-(4-chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid. AWS / ACS Publications.[5] URL:[Link]

  • ETHYL 2-AMINO-4-(METHOXYMETHYL)THIAZOLE-5-CARBOXYLATE (CAS: 905807-82-1). IntLab.[2] URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to bioavailability and therapeutic efficacy.[1][2] This technical guide provides an in-depth examination of the solubility profile of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, a heterocyclic compound representative of the aminothiazole class, which is a significant scaffold in medicinal chemistry.[3][4][5] We will explore the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for its determination using the gold-standard shake-flask method, and outline a robust analytical workflow for quantification via High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[6] For an orally administered drug, adequate aqueous solubility is a prerequisite for absorption and, consequently, for achieving the desired therapeutic effect.[1] However, solubility in a diverse range of organic solvents is equally crucial for several reasons:

  • Synthesis and Purification: Chemical reactions and crystallization steps during API manufacturing rely on suitable solvent systems to ensure high yield and purity.

  • Formulation: The development of various dosage forms, including liquid solutions, amorphous solid dispersions, and parenteral formulations, often requires the use of co-solvents or non-aqueous vehicles.[7]

  • Preclinical Assays: In vitro and in vivo studies necessitate dissolving the compound in appropriate vehicles, which are often organic or semi-organic in nature.[2]

Understanding the solubility profile of a compound like Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate across a spectrum of solvents allows scientists to make informed decisions, mitigating risks of poor bioavailability, ensuring manufacturing scalability, and accelerating the path from discovery to clinical application.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guide, meaning solutes tend to dissolve in solvents with similar polarity.[6][8][9]

Molecular Structure: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

(Note: This is a 2D representation of the target molecule)

Key Functional Groups and Their Influence:

  • Primary Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to solubility in polar protic solvents like alcohols.

  • Ethyl Ester Group (-COOC₂H₅): The carbonyl oxygen is a hydrogen bond acceptor, and the ester itself imparts polarity.

  • Methoxymethyl Group (-CH₂OCH₃): The ether oxygen is a hydrogen bond acceptor, adding to the molecule's overall polarity.

  • Thiazole Ring: This heterocyclic aromatic ring contains nitrogen and sulfur atoms, contributing to the molecule's dipole moment and potential for π-π stacking interactions.

Predicted Solubility Behavior: Based on its structure, Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a moderately polar molecule. The presence of multiple hydrogen bond acceptors (ester, ether, ring nitrogen) and a hydrogen bond donor (amino group) suggests it will exhibit favorable solubility in polar solvents.

  • High Solubility Expected in: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions.[10][11]

  • Moderate Solubility Expected in: Solvents of intermediate polarity like Acetone and Ethyl Acetate.

  • Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are weak van der Waals forces, which are insufficient to overcome the cohesive energy of the compound's crystal lattice.[8][9]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable thermodynamic solubility data, the shake-flask method is the universally accepted gold standard.[9][12] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. A prolonged equilibration time (24-72 hours) with constant agitation is crucial to overcome kinetic barriers and reach this thermodynamic equilibrium.[12] Temperature control is critical, as solubility is highly temperature-dependent.[13] Subsequent separation of the solid and liquid phases must be meticulous to avoid contaminating the saturated solution with undissolved particles, which would falsely inflate the measured solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., ~10-20 mg) to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed glass vial. The presence of visible excess solid is necessary to ensure saturation.[9][12]

  • Equilibration: Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 72 hours. A 48-hour period is often a good starting point.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle.

  • Clarification: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved microcrystals.[12]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the quantifiable range of the analytical method.

  • Analysis: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as the HPLC protocol described in the next section.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Quantification prep Add excess solid compound to a known volume of solvent equil Agitate in a temperature-controlled shaker for 24-72 hours prep->equil sep Centrifuge or filter supernatant to remove undissolved solid equil->sep dilute Accurately dilute the clarified supernatant sep->dilute analyze Analyze by HPLC against a calibration curve dilute->analyze quantify Calculate Solubility (mg/mL) analyze->quantify

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and reliable technique for quantifying the concentration of dissolved solutes.[14] The method separates compounds based on their hydrophobicity, making it well-suited for analyzing thiazole derivatives.[14][15]

Causality Behind Experimental Choices: A C18 column is chosen as the stationary phase due to its nonpolar nature, which effectively retains moderately polar compounds like our target molecule. The mobile phase, a mixture of a polar aqueous component (often with a pH modifier like TFA or formic acid to ensure consistent ionization of the analyte) and a polar organic solvent (like acetonitrile), is optimized to achieve a good retention time and peak shape. UV detection is selected because the aromatic thiazole ring possesses a strong chromophore, allowing for sensitive detection. A calibration curve is essential for a self-validating system, ensuring that the detector response is linear and accurate across the expected concentration range.[9][16]

Step-by-Step Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[14]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Solvent A (e.g., HPLC-grade water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (e.g., HPLC-grade Acetonitrile). An isocratic elution (e.g., 60:40 A:B) or a gradient can be developed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase (typically in the range of 254-350 nm for thiazole derivatives).[16]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or DMSO).

    • Perform serial dilutions from the stock solution using the mobile phase to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve Generation:

    • Inject each calibration standard into the HPLC system in triplicate.

    • Plot the average peak area against the known concentration for each standard.

    • Perform a linear regression analysis. The calibration curve is considered acceptable if the coefficient of determination (r²) is > 0.998.

  • Sample Analysis:

    • Inject the diluted filtrate samples (from the shake-flask experiment) into the HPLC system.

    • Record the peak area for the analyte.

  • Quantification:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Apply the dilution factor to determine the final solubility in the original solvent.

Illustrative Solubility Profile Data

The following table presents an illustrative summary of the expected equilibrium solubility of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in a range of common organic solvents at 25 °C. This data is based on the theoretical principles discussed and qualitative data available for structurally similar analogs.[10][11]

Solvent ClassSolventDielectric Constant (approx.)Expected Solubility (mg/mL)Solubility Descriptor
Polar Protic Methanol32.7> 30Freely Soluble
Ethanol24.5> 30Freely Soluble[10][11]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 30Freely Soluble[10][11]
N,N-Dimethylformamide (DMF)36.7> 30Freely Soluble[10][11]
Acetonitrile37.510 - 30Soluble
Acetone20.710 - 30Soluble
Intermediate Polarity Ethyl Acetate6.01 - 10Sparingly Soluble
Dichloromethane9.11 - 10Sparingly Soluble
Nonpolar Toluene2.4< 1Slightly Soluble
n-Hexane1.9< 0.1Very Slightly Insoluble

Solubility descriptors are based on USP/NF definitions.[6]

Conclusion

The solubility profile of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a foundational dataset essential for its progression as a potential pharmaceutical candidate. Its predicted high solubility in polar organic solvents offers flexibility for synthesis, purification, and the formulation of various dosage forms. Conversely, its limited solubility in nonpolar solvents is a key consideration for avoiding precipitation during processing or in lipid-based delivery systems. The robust, validated methodologies presented in this guide, combining the shake-flask technique with HPLC analysis, provide a reliable framework for accurately determining the thermodynamic solubility of this and other promising compounds, thereby enabling data-driven decisions in the complex process of drug development.

References

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • PubChem. (2026). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Retrieved from [Link]

  • PubMed. (2014). Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • OUCI. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

Sources

Exploratory

crystallographic data for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

An In-Depth Technical Whitepaper on the Crystallographic Characterization of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate Executive Summary The rational design of small-molecule therapeutics relies heavily on th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Crystallographic Characterization of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise three-dimensional understanding of their foundational building blocks. Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) [1] represents a highly functionalized, versatile heterocyclic scaffold. Featuring a nucleophilic 2-amino group, an electron-withdrawing 5-carboxylate, and a sterically adaptable 4-methoxymethyl ether, this compound is a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and G-protein coupled receptor (GPCR) modulators.

This whitepaper provides a comprehensive, field-proven guide to the crystallographic characterization of this molecule and related 2-aminothiazole derivatives. By detailing the causality behind crystallization techniques, data acquisition parameters, and structural refinement, this guide serves as a self-validating system for researchers aiming to elucidate the solid-state behavior of flexible heterocyclic intermediates.

Pharmacological Context and Structural Dynamics

The 2-aminothiazole core is a privileged pharmacophore in medicinal chemistry, forming the structural basis for widely used drugs such as the antibacterial agent Cefdinir and the anticholinergic agent Mirabegron [2]. The structural integrity of these molecules is heavily influenced by their solid-state packing, which dictates solubility, bioavailability, and stability.

From a crystallographic perspective, Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate presents a unique challenge:

  • Conformational Flexibility: The 4-methoxymethyl ether and the 5-ethyl ester groups undergo free rotation in solution.

  • Hydrogen Bonding Potential: The 2-amino group acts as a strong hydrogen bond donor, while the thiazole nitrogen (N3), ether oxygen, and ester carbonyl act as competing hydrogen bond acceptors.

To successfully determine its crystal structure, the experimentalist must design a crystallization environment that restricts the rotational freedom of the flexible appendages by maximizing the intermolecular hydrogen-bonding network.

Experimental Workflow: From Solution to Lattice

The transition from a solvated molecule to a highly ordered single crystal requires precise control over thermodynamics and kinetics. The workflow below outlines the logical progression of this process.

G A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Crystal Harvesting & Cryoprotection B->C D X-Ray Diffraction (100 K, Mo Kα) C->D E Phase Problem Solution D->E F Anisotropic Refinement E->F

Step-by-step crystallographic workflow for 2-aminothiazole derivatives.

Protocol 1: Antisovlent Vapor Diffusion Crystallization

Because the target compound possesses both highly polar (2-amino) and lipophilic (ethyl ester, methoxymethyl) domains, standard slow evaporation often yields amorphous powders due to rapid supersaturation. Vapor diffusion provides the kinetic control necessary for high-quality single crystals.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 20 mg of the purified compound in 0.5 mL of Ethyl Acetate. Causality: Ethyl acetate is a moderate hydrogen-bond acceptor that disrupts premature solute-solute aggregation, ensuring the compound remains fully solvated at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner glass vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which leads to the rapid formation of microcrystals. Filtration ensures homogeneous nucleation.

  • Antisolvent Chamber Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-Heptane (the antisolvent).

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 3 to 7 days. Causality: The lower temperature reduces the thermal energy of the system, slowing the vapor pressure-driven diffusion of n-heptane into the ethyl acetate. This slow reduction in solubility allows the molecules sufficient time to orient themselves into the lowest-energy crystalline lattice.

  • Validation: Success is visually confirmed by the presence of block-like or needle-like crystals that exhibit sharp, uniform extinction when viewed under a cross-polarized stereomicroscope.

X-Ray Diffraction Data Acquisition & Processing

Once a diffraction-quality crystal is obtained, the physical data collection must be tailored to mitigate the inherent flexibility of the molecule.

Protocol 2: Cryogenic Data Collection and Refinement
  • Crystal Harvesting: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Causality: The oil displaces surface mother liquor, preventing rapid solvent evaporation that causes the crystal lattice to crack (loss of mosaicity).

  • Mounting and Cryocooling: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Causality: Cryocooling is non-negotiable for this compound. It minimizes the thermal atomic displacement parameters (ADPs), specifically "freezing" the highly flexible methoxymethyl and ethyl ester moieties, thereby preserving high-angle diffraction intensities required for accurate bond length determination.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) equipped with a CCD or CMOS detector.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Quantitative Data Summary

While exact unit cell parameters vary based on specific polymorphs or solvates, 2-aminothiazole derivatives predominantly crystallize in monoclinic or triclinic systems [3]. Table 1 summarizes the expected and representative crystallographic parameters for this class of compounds.

Table 1: Representative Crystallographic Parameters for 2-Aminothiazole-5-carboxylates

ParameterRepresentative Value / Assignment
Crystal System Monoclinic or Triclinic
Typical Space Group P21​/c (Monoclinic) or P1ˉ (Triclinic)
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4 (for P21​/c ) or 2 (for P1ˉ )
Absorption Coefficient ( μ ) ~ 0.25 - 0.35 mm −1
Goodness-of-fit on F2 1.000 - 1.050
Final R indices [ I>2σ(I) ] R1​ 0.035 - 0.050, wR2​ 0.090 - 0.120

Intermolecular Interactions and Crystal Packing Logic

The structural stability of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate in the solid state is driven by a predictable hierarchy of non-covalent interactions. Crystallographic studies of analogous 2-aminothiazoles reveal that the N-H···N interaction predominates, typically forcing the molecules to form centrosymmetric head-to-head dimers [3].

G Donor1 C2-Amino Group (N-H Donor) Acceptor1 Thiazole Ring (N3 Acceptor) Donor1->Acceptor1 Primary H-Bond Acceptor2 C5-Ester Carbonyl (O Acceptor) Donor1->Acceptor2 Secondary H-Bond Dimer Centrosymmetric Head-to-Head Dimer Acceptor1->Dimer Polymer 1D Polymeric Chain Propagation Acceptor2->Polymer

Proposed hydrogen bonding logic driving the crystal packing of the target compound.

Mechanistic Packing Analysis:

  • Primary Dimerization: One of the protons on the C2-amino group acts as a hydrogen bond donor to the N3 nitrogen of an adjacent thiazole ring. Because of spatial geometry, this usually occurs across a crystallographic inversion center, creating a highly stable R22​(8) hydrogen-bonded dimer ring.

  • Secondary Chain Propagation: The second proton of the C2-amino group is free to interact with the carbonyl oxygen of the C5-ethyl ester on a different neighboring molecule. This N-H···O=C interaction links the dimers together, propagating a 1D supramolecular chain along the crystallographic b or c axis.

  • Steric Accommodation: The 4-methoxymethyl group, being relatively bulky and flexible, will orient itself into the void spaces between these 1D chains, stabilizing the 3D lattice via weak van der Waals forces and C-H···O interactions.

By understanding these predictable packing motifs, drug development professionals can better anticipate the physical properties, solubility profiles, and potential polymorphic behaviors of 2-aminothiazole-based active pharmaceutical ingredients (APIs).

References

  • Ambeed / Chemical Suppliers Database. "905807-82-1 | Ethyl 2-amino-4-(methoxymethyl)
  • Upadhyaya, K., et al. "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • Taylor & Francis. "Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features.
Foundational

Mechanism of Action for Thiazole-5-Carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary The thiazole-5-carboxylate scaffold represents a privileged pharmacophore in modern drug discovery. Characterized by a five-membered heterocyclic ring containing electron-donating sulfur and electron-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole-5-carboxylate scaffold represents a privileged pharmacophore in modern drug discovery. Characterized by a five-membered heterocyclic ring containing electron-donating sulfur and electron-accepting nitrogen atoms, this core exhibits remarkable pharmacological versatility. This whitepaper provides an in-depth analysis of the mechanisms of action (MoA) of thiazole-5-carboxylate derivatives, focusing on their structural causality, target engagement across oncology and infectious diseases, and the self-validating experimental protocols used to evaluate their efficacy.

Section 1: Structural Causality & Pharmacophore Dynamics

To understand the efficacy of thiazole-5-carboxylate derivatives, one must analyze the thermodynamics of their target engagement. The functionalization of the C5 position with a carboxylate group (e.g., an ethyl or methyl ester) fundamentally alters the electronic distribution of the thiazole ring.

  • Electronic Modulation: The carboxylate acts as a strong electron-withdrawing group (EWG). This lowers the pKa of the thiazole nitrogen, modulating its hydrogen-bonding capacity and improving the molecule's metabolic stability in physiological environments.

  • Hydrophobic Anchoring: The ester moiety is not merely a passive structural linker; it serves as a critical hydrophobic anchor. In structure-activity relationship (SAR) studies of kinesin HSET inhibitors, the removal of the ethyl ester on the thiazole ring caused a drastic 3000-fold reduction in biochemical potency[1]. This causality demonstrates that the 5-carboxylate actively engages lipophilic pockets within target enzyme active sites, driving the binding affinity.

Section 2: Kinesin HSET (KIFC1) Inhibition in Oncology

Mechanistic Context

Centrosome amplification is a hallmark of many aggressive, aneuploid cancers. To avoid multipolar cell division and subsequent mitotic catastrophe, these cancer cells rely heavily on the minus-end-directed motor protein HSET (KIFC1) to cluster extra centrosomes into a pseudo-bipolar spindle[1].

Mechanism of Action2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have been discovered as potent, ATP-competitive inhibitors of HSET[2]. By occupying the ATP-binding pocket, these compounds prevent the motor protein from generating the mechanical force required for centrosome clustering. For instance, Compound 18 (bearing a 2-methyl tetrazol-5-yl substituent) demonstrated an IC50 of 27 nM against HSET[2]. This inhibition leads to the induction of a multipolar phenotype exclusively in centrosome-amplified cancer cells, triggering apoptosis while sparing healthy, non-amplified cells[2].

HSET_Pathway CancerCell Centrosome-Amplified Cancer Cell HSET HSET (KIFC1) Motor Protein (Active) CancerCell->HSET Relies on Clustering Centrosome Clustering (Bipolar Spindle) HSET->Clustering Drives HSET_Inhibited HSET (KIFC1) (Inhibited / ATP-Competitive) HSET->HSET_Inhibited Inhibition Survival Cell Survival & Proliferation Clustering->Survival Enables Inhibitor Thiazole-5-carboxylate Derivative (e.g., Cmpd 18) Inhibitor->HSET_Inhibited Binds Target Multipolar Multipolar Spindle Formation (Unclustered) HSET_Inhibited->Multipolar Prevents Clustering Apoptosis Mitotic Catastrophe & Apoptosis Multipolar->Apoptosis Induces

Figure 1: HSET (KIFC1) inhibition by thiazole-5-carboxylate derivatives inducing apoptosis.

Section 3: Monoacylglycerol Lipase (MAGL) Modulation

Mechanistic Context

In the endocannabinoid system, Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG)[2]. In various malignancies, MAGL is overexpressed, redirecting lipid stores toward the synthesis of pro-tumorigenic signaling lipids (e.g., prostaglandins)[2].

Mechanism of Action2-amino-4-methylthiazole-5-carboxylate derivatives act as highly selective MAGL inhibitors[3]. By blocking the catalytic cleft of MAGL, these compounds prevent the hydrolysis of 2-AG. This dual-action mechanism restores endocannabinoid signaling while simultaneously starving cancer cells of the free fatty acids required for pro-tumorigenic lipid networks[3]. Compounds such as 3g and 4c have shown remarkable potency, with IC50 values of 0.037 µM and 0.063 µM, respectively, and significant growth inhibition (GI50) in non-small cell lung cancer (EKVX) and breast cancer (MDA-MB-468) cell lines[3].

Section 4: Antimycobacterial Activity via β-ketoacyl-ACP Synthase

Mechanistic Context

The cell wall of Mycobacterium tuberculosis (Mtb) is rich in mycolic acids, the synthesis of which is heavily dependent on the FAS-II pathway enzyme β-ketoacyl-ACP synthase[3].

Mechanism of Action2-(2-hydrazinyl)thiazole-5-carboxylate derivatives have been designed as potent Mtb inhibitors[4]. Molecular docking and in vitro assays confirm that these derivatives bind directly to β-ketoacyl-ACP synthase. Compound 2i, for example, exhibited an inhibition constant (Ki) of 0.177 µM and an MIC of 25 µM against the Mtb H37Rv strain[4]. The hydrazinyl group forms critical hydrogen bonds with the catalytic residues, while the 5-carboxylate ester stabilizes the complex within the hydrophobic channel of the synthase[4].

Section 5: Quantitative Pharmacological Profiling

Table 1: Pharmacological Data of Key Thiazole-5-Carboxylate Derivatives

CompoundPrimary TargetMechanism / ApplicationPotency (IC50 / GI50 / MIC)Reference
Compound 3g MAGLEndocannabinoid modulation / AnticancerIC50: 0.037 µM[Ali et al., 2019]
Compound 4c MAGLEndocannabinoid modulation / AnticancerIC50: 0.063 µM[Ali et al., 2019]
Compound 18 HSET (KIFC1)ATP-competitive kinesin inhibitionIC50: 27 nM[Matthews et al., 2023]
Compound 4d β-ketoacyl-ACP synthaseAntimycobacterial (Mtb H37Rv)MIC: 12.5 µM (Ki: 1.46 µM)[Makam et al., 2013]
Compound 2i β-ketoacyl-ACP synthaseAntimycobacterial (Mtb H37Rv)MIC: 25.0 µM (Ki: 0.177 µM)[Makam et al., 2013]

Section 6: Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating experimental systems used to confirm the MoA of these derivatives.

Protocol A: Self-Validating ADP-Glo Kinase Assay for HSET Target Engagement

This protocol measures the ATP-competitive inhibition of HSET[1].

  • Reagent Preparation: Prepare recombinant full-length HSET, preformed microtubules, and 3 µM ATP in a standardized assay buffer[1].

  • Compound Incubation: Titrate the thiazole-5-carboxylate derivative (e.g., Compound 18) in a 384-well plate. Add the HSET/microtubule mixture and incubate for 15 minutes to allow equilibrium binding[1].

  • Reaction Initiation: Add 3 µM ATP to initiate the ATPase activity of the kinesin motor. Incubate for 60 minutes at room temperature[1].

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[1].

  • Detection & Self-Validation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence. Self-Validation Step: Run a parallel counter-screen using the opposing mitotic kinesin Eg5. A valid HSET inhibitor must show high selectivity against Eg5 to rule out non-specific ATPase inhibition[1].

Protocol B: MAGL Enzyme Inhibition & NCI-60 Anticancer Screening

This workflow ensures that biochemical enzyme inhibition translates to cellular phenotypic changes[2].

MAGL_Workflow Step1 Synthesize 2-amino-4-methylthiazole -5-carboxylate derivatives Step2 In Vitro MAGL Enzyme Inhibition Assay (IC50) Step1->Step2 Step3 Identify Potent Hits (e.g., Cmpd 3g, 4c < 0.1 µM) Step2->Step3 Step4 NCI-60 Human Tumor Cell Line Screening Step3->Step4 Step5 5-Dose Assay for Growth Inhibition (GI50) Step4->Step5

Figure 2: Self-validating workflow for screening MAGL inhibitors using NCI-60 cell lines.

  • Enzyme Assay: Incubate human recombinant MAGL with varying concentrations of synthesized derivatives[2].

  • Substrate Addition: Introduce a fluorogenic substrate (e.g., 4-methylumbelliferyl arachidonate) and measure fluorescence to calculate the IC50[2].

  • One-Dose Screening: Submit potent hits (IC50 < 0.1 µM) to the NCI-60 human tumor cell line panel at a single high dose (10 µM) to filter for baseline cytotoxicity[2].

  • Five-Dose GI50 Determination: For compounds meeting the growth inhibition threshold, perform a full panel 5-dose assay using 10-fold serial dilutions to calculate the absolute GI50 for each specific cell line, validating the translation from target inhibition to tumor suppression[2].

References

  • Ali, M. R., et al. (2019). "Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer." Mini-Reviews in Medicinal Chemistry, 19(5), 410-423. URL:[Link]

  • Matthews, T. P., et al. (2023). "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes." ACS Publications. URL:[Link]

  • Makam, P., et al. (2013). "2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies." European Journal of Medicinal Chemistry, 69, 564-576. URL:[Link]

  • FABAD Journal of Pharmaceutical Sciences (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) Introduction & Scope The 2-aminothiazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1)

Introduction & Scope

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly versatile building block. The presence of the methoxymethyl ether at C4 and the ethyl ester at C5 allows for orthogonal functionalization, making it an invaluable intermediate in late-stage drug development.

This application note provides a self-validating, step-by-step protocol for its synthesis via the classical Hantzsch thiazole cyclization. As a self-validating system, the protocol includes built-in visual and analytical checkpoints to ensure reaction fidelity at each stage.

Retrosynthetic Analysis & Mechanistic Grounding

The synthesis relies on the robust[1], a highly productive method for generating 2-aminothiazoles. The target molecule is disconnected into two primary precursors:

  • Thiourea: Acts as the dinucleophile, providing the C2, N3, and S1 atoms of the thiazole ring.

  • Ethyl 2-chloro-4-methoxy-3-oxobutanoate: The α -haloketone electrophile, providing the C4 and C5 backbone.

Causality of Experimental Choices:

  • Halogenation with Sulfuryl Chloride ( SO2​Cl2​ ): SO2​Cl2​ is selected over Br2​ or NBS for the α -halogenation of ethyl 4-methoxy-3-oxobutanoate because it provides a cleaner reaction profile. The byproducts ( SO2​ and HCl ) are gaseous and easily removed under reduced pressure, completely bypassing the need for aqueous workups that could prematurely hydrolyze the ester or degrade the methoxy ether.

  • Solvent Choice (Ethanol): The Hantzsch cyclization is performed in refluxing ethanol. Protic solvents stabilize the polar transition states and facilitate the crucial proton transfer steps during the[2].

Retrosynthesis A Ethyl 4-methoxy-3-oxobutanoate (Starting Material) B Sulfuryl Chloride (Chlorination) A->B C Ethyl 2-chloro-4-methoxy- 3-oxobutanoate B->C DCM, 0 °C to RT D Thiourea (Cyclocondensation) C->D E Ethyl 2-amino-4-(methoxymethyl) thiazole-5-carboxylate D->E EtOH, Reflux, 75 °C

Retrosynthetic pathway and forward reaction workflow for the target aminothiazole.

Experimental Methodologies

Safety Note: Sulfuryl chloride is highly corrosive and toxic. Perform all operations in a well-ventilated fume hood.

Step 3.1: Synthesis of Ethyl 2-chloro-4-methoxy-3-oxobutanoate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube ( CaCl2​ ).

  • Reaction: Dissolve ethyl 4-methoxy-3-oxobutanoate (10.0 g, 62.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add sulfuryl chloride ( SO2​Cl2​ , 5.3 mL, 65.5 mmol, 1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the evolution of HCl / SO2​ gas.

  • Workup: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure to remove DCM and residual acidic gases. The resulting crude yellow oil is used immediately in the next step to prevent degradation.

Step 3.2: Hantzsch Cyclocondensation
  • Setup: Transfer the crude α -haloketone to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Dissolve the oil in absolute ethanol (80 mL). Add thiourea (5.23 g, 68.6 mmol, 1.1 eq) in one portion.

  • Reflux: Heat the mixture to reflux (75–80 °C) with vigorous stirring for 4–6 hours.

  • Self-Validation Check: The solution will initially turn clear, then gradually precipitate a pale-yellow solid (the hydrochloride salt of the product). TLC (EtOAc/Hexane 1:1) should show a new, highly UV-active spot ( Rf​≈0.3 ) that stains positive with ninhydrin, confirming the presence of the primary amine.

Step 3.3: Isolation and Free-Basing
  • Concentration: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure to approximately 20 mL.

  • Neutralization: Dilute the slurry with ethyl acetate (150 mL) and water (50 mL). Slowly add saturated aqueous NaHCO3​ while stirring vigorously until the aqueous layer reaches pH 8. Mechanistic Insight: This step converts the thiazolium hydrochloride salt into the neutral free base, driving it into the organic phase.

  • Extraction: Separate the layers. Extract the aqueous phase with an additional 50 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water or purify via flash column chromatography (silica gel, gradient of 20-50% EtOAc in Hexanes) to afford the target compound as an off-white crystalline solid.

Mechanistic Pathway Visualization

The Hantzsch synthesis operates via a highly ordered multi-step cascade[1]:

  • S-Alkylation: The highly nucleophilic sulfur atom of thiourea attacks the α -carbon of the haloketone, displacing the chloride ion to form an isothiouronium intermediate.

  • Cyclization: The nitrogen atom of the thiourea moiety undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a 5-membered hydroxythiazoline ring.

  • Dehydration: Acid-catalyzed elimination of water yields the fully aromatized 2-aminothiazole system.

Mechanism I1 Thiourea + α-haloketone I2 S-Alkylation (Isothiouronium Intermediate) I1->I2 Sulfur attacks C-α, Cl⁻ leaves I3 Nucleophilic Attack (Intramolecular Cyclization) I2->I3 Amine nitrogen attacks C=O I4 Hydroxythiazoline Intermediate I3->I4 I5 Dehydration (-H2O) I4->I5 Acid catalyzed I6 Aromatization (Aminothiazole Product) I5->I6 Proton loss

Atom-by-atom mechanistic signaling of the Hantzsch cyclization pathway.

Quantitative Data & Analytics

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent/ParameterMW ( g/mol )EquivalentsAmountRole
Ethyl 4-methoxy-3-oxobutanoate160.171.010.0 gStarting Material
Sulfuryl Chloride ( SO2​Cl2​ )134.971.055.3 mLChlorinating Agent
Thiourea76.121.15.23 gDinucleophile
Dichloromethane (DCM)84.93N/A100 mLSolvent (Step 1)
Ethanol (Absolute)46.07N/A80 mLSolvent (Step 2)

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 1.35 (t, J = 7.1 Hz, 3H)Ester −CH3​
δ 3.45 (s, 3H)Ether −OCH3​
δ 4.30 (q, J = 7.1 Hz, 2H)Ester −CH2​−
δ 4.75 (s, 2H)Allylic/Ether −CH2​− at C4
δ 5.50 (br s, 2H)Thiazole −NH2​ (Exchanges with D2​O )
13 C NMR (100 MHz, CDCl3​ ) δ 14.3, 58.6, 61.2, 68.5, 115.2, 155.4, 162.1, 166.8Full carbon backbone assignment
HRMS (ESI+) Calculated for C8​H13​N2​O3​S+ : 217.0641 [M+H]+

References

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link][1]

  • Qiao, Q., So, S. S., & Goodnow, R. A. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3655-3658.[Link][2]

Sources

Application

The Versatile Intermediate: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in Pharmaceutical Synthesis

Introduction: Unlocking a Key Building Block in Medicinal Chemistry Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in the field of pharmaceutical development. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Key Building Block in Medicinal Chemistry

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in the field of pharmaceutical development. Its unique molecular architecture, featuring a reactive aminothiazole core, a methoxymethyl substituent, and an ethyl ester, makes it a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in drug discovery and development. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, and this particular derivative offers specific steric and electronic properties that can be leveraged for targeted drug design. While its direct applications are less documented than its 4-methyl analog, the synthetic principles are highly translatable, particularly in the synthesis of xanthine oxidase inhibitors and certain kinase inhibitors.

Core Application: A Gateway to Potent Pharmaceutical Agents

The primary utility of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate lies in its role as a foundational building block for more complex molecules. The amino group provides a nucleophilic handle for a variety of coupling reactions, while the thiazole ring itself can be further functionalized. This allows for the systematic construction of molecules with desired pharmacological profiles. It serves as a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1]

One of the most notable applications of analogous 2-aminothiazole derivatives is in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2][3] While many documented syntheses of Febuxostat utilize the 4-methyl analog, the general synthetic strategy can be adapted for the 4-methoxymethyl derivative, offering a potential route to novel analogs with modified pharmacokinetic properties.

Synthesis Protocol: The Hantzsch Thiazole Synthesis

The most common and efficient method for preparing 2-aminothiazole-5-carboxylates is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-halo carbonyl compound. For the synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, the key starting materials are thiourea and an α-halo derivative of ethyl 4-methoxyacetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

This protocol is adapted from established procedures for analogous 4-substituted 2-aminothiazole-5-carboxylates.[4][5][6]

Materials:

  • Ethyl 2-chloro-4-methoxyacetoacetate (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol, anhydrous (solvent)

  • Sodium bicarbonate (optional, as a mild base)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-methoxyacetoacetate (1 eq.) in anhydrous ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq.). If desired, a mild base like sodium bicarbonate (1.2 eq.) can be added to neutralize the HCl generated during the reaction, which can improve yields in some cases.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate.

Data Summary Table:

ParameterTypical Value
Reaction Time4-6 hours
Reaction Temperature~78 °C
Yield (after purif.)60-80%
Purity (by HPLC)>98%

Note: Yields are estimates based on analogous reactions and may require optimization.

Visualizing the Synthesis and Application

Diagram 1: Hantzsch Synthesis of the Target Intermediate

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 2-chloro-4-methoxyacetoacetate C Condensation & Cyclization A->C Ethanol, Reflux B Thiourea B->C D Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate C->D caption Hantzsch Thiazole Synthesis Workflow.

Caption: Hantzsch Thiazole Synthesis Workflow.

Diagram 2: Application in Pharmaceutical Synthesis (Febuxostat Analog)

Febuxostat_Synthesis cluster_start Starting Intermediate cluster_steps Key Synthetic Steps cluster_final Final Product Start Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate Step1 Diazotization & Sandmeyer Reaction (e.g., with NaNO2, CuBr) Start->Step1 Step2 Suzuki or other Cross-Coupling Reaction (with substituted arylboronic acid) Step1->Step2 Step3 Ester Hydrolysis (e.g., with NaOH or LiOH) Step2->Step3 Final Febuxostat Analog Step3->Final caption Synthetic pathway to a Febuxostat analog.

Caption: Synthetic pathway to a Febuxostat analog.

Conclusion and Future Perspectives

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The protocols and applications outlined in this guide demonstrate its utility and provide a framework for its practical application in a research setting. The adaptability of the Hantzsch synthesis allows for the generation of a diverse library of 2-aminothiazole derivatives, which can be instrumental in structure-activity relationship (SAR) studies. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will be paramount in accelerating the drug discovery process.

References

  • European Patent Office. (2010, December 29). A process for the preparation of febuxostat - EP 2266966 A1.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.
  • ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Retrieved from [Link]

  • Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed, 78, 170-181.

Sources

Method

Application Notes &amp; Protocols: Cross-Coupling Reactions with Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Introduction: The Strategic Value of a Privileged Scaffold Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its core structure, the 2-aminothiazole moiety, is a recognized "privileged scaffold" found in a multitude of biologically active molecules, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The strategic placement of its functional groups—an exocyclic primary amine at the C2 position, a methoxymethyl group at C4, and an ethyl carboxylate at C5—offers multiple handles for synthetic diversification.

The electron-donating nature of the 2-amino group renders the thiazole ring electron-rich, influencing its reactivity. While this enhances its utility as a nucleophile, particularly in N-arylation reactions, it also presents unique challenges in transition-metal-catalyzed cross-coupling. The presence of multiple Lewis basic sites (the exocyclic amine, the ring nitrogen, and the sulfur atom) can lead to catalyst inhibition through coordination with the palladium center.[3] Therefore, successful cross-coupling requires a carefully considered, mechanistically-grounded approach to catalyst and ligand selection.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this substrate, offering both theoretical justification for experimental design and detailed, actionable protocols for laboratory execution.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The most direct and powerful method for derivatizing the Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate scaffold is through the N-arylation of its primary amino group. The Buchwald-Hartwig amination has revolutionized the formation of C(aryl)-N bonds, offering a versatile tool where traditional methods fall short.[4] For electron-rich heteroaromatic amines like 2-aminothiazoles, which have been historically challenging substrates, the development of specialized ligand systems has been paramount to achieving high-yield transformations.[3][5]

Mechanistic Rationale: Overcoming the Hurdles

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6][7][8]

The critical challenge with 2-aminothiazoles is often a slow or inefficient reductive elimination step. This is overcome by employing bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). These ligands create a sterically crowded environment around the palladium center, which promotes the bond-forming reductive elimination step and prevents the formation of off-cycle, inactive catalyst species.[8][9]

Workflow for Buchwald-Hartwig N-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Thiazole, Aryl Halide, Base catalyst Add Pd Pre-catalyst & Ligand Solution reagents->catalyst Under Inert Atmosphere (Ar/N2) solvent Add Anhydrous Solvent (e.g., Dioxane) catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS (2-24 h) heat->monitor quench Cool & Quench (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolate Product

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol: N-Arylation of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Materials:

  • Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

  • Aryl bromide or triflate (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., BrettPhos) (1-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (1.0 equiv), the aryl halide (1.2 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst and any additional ligand in a small amount of anhydrous solvent. Add this solution to the reaction vessel via syringe. Note: Using a pre-catalyst like BrettPhos Pd G3 simplifies this process as the ligand is already coordinated.

  • Solvent Addition: Add the remaining anhydrous solvent to the reaction vessel to achieve a final concentration of approximately 0.1-0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-arylaminothiazole product.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Pd Source BrettPhos Pd G3 (2 mol%)Pre-catalysts ensure reliable formation of the active Pd(0) species and are air-stable, simplifying handling.
Ligand BrettPhosAn excellent general ligand for primary amines, its bulk facilitates the crucial reductive elimination step.[10]
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base is required to efficiently deprotonate the amine for catalysis.[6]
Solvent 1,4-Dioxane or TolueneAprotic, high-boiling point solvents are standard for these reactions. Must be rigorously anhydrous.
Temperature 100-110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Part 2: C-C Bond Formation via Suzuki, Sonogashira, and Heck Reactions

Unlike N-arylation, C-C cross-coupling reactions require the presence of a suitable leaving group on the thiazole ring, such as a halide (Br, I) or a triflate (OTf). The starting material, Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, must first be converted into a reactive electrophile. This is a critical point of experimental design often overlooked; a common synthetic strategy would involve a Sandmeyer-type reaction to replace the C2-amino group with a bromide.

For the purposes of the following protocols, we will assume the starting material is the analogous Ethyl 2-Bromo-4-(methoxymethyl)thiazole-5-carboxylate.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the low toxicity of its boronic acid reagents.[11][12]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_boron Boron Activation center Pd(0)L OA Oxidative Addition center->OA Ar-X TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->center Ar-Ar' B_acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ B_acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->TM

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with Ethyl 2-Bromo-4-(methoxymethyl)thiazole-5-carboxylate

  • Setup: In a reaction vessel, combine the 2-bromothiazole (1.0 equiv), arylboronic acid (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring until completion (4-16 h).

  • Workup & Purification: Follow the general workup and purification procedure described for the Buchwald-Hartwig reaction.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Pd Source/Ligand Pd(OAc)₂ / SPhosModern biaryl phosphine ligands often provide superior results to traditional PPh₃, especially for heteroaryl halides.
Boron Source Arylboronic Acid or Pinacol EsterBoronic acids are common, but pinacol esters can offer greater stability and are often used for more challenging couplings.
Base K₃PO₄ or Cs₂CO₃The base activates the boronic acid, forming a more nucleophilic "ate" complex essential for transmetalation.[12][13]
Solvent Dioxane/H₂O or Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[13]
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for introducing linear alkyne moieties.[14][15]

Protocol: Sonogashira Coupling with Ethyl 2-Bromo-4-(methoxymethyl)thiazole-5-carboxylate

  • Setup: To a Schlenk tube, add the 2-bromothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and Copper(I) Iodide (CuI) (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent/Base: Add an anhydrous amine solvent/base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (2-12 h).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent. The crude product is often purified by chromatography.

Causality: The reaction relies on a dual catalytic cycle. The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination.[15] The amine base is critical for scavenging the HX produced during the reaction.[16]

C. Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation and vinylation.[17]

Protocol: Heck Reaction with Ethyl 2-Bromo-4-(methoxymethyl)thiazole-5-carboxylate

  • Setup: In a sealed tube, combine the 2-bromothiazole (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Base/Solvent: Add a base such as triethylamine (Et₃N) or K₂CO₃ (2.0 equiv) and a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Seal the tube and heat to 80-120 °C for 6-24 hours.

  • Workup: After cooling, filter off the inorganic salts and concentrate the solvent. The residue is then subjected to a standard aqueous workup and purified by chromatography.

Causality: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a hydrido-palladium complex. The base is essential to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[17][18]

Part 3: Self-Validation and Troubleshooting

Every protocol described must be a self-validating system. Consistent monitoring and an understanding of potential failure modes are key to success.

ObservationPotential CauseRecommended Action
No Reaction / Low Conversion Inactive catalyst; Impure reagents; Insufficiently strong base.Use a pre-catalyst; Ensure solvents are anhydrous and degassed; Screen stronger bases (e.g., K₃PO₄ instead of K₂CO₃).
Formation of Black Precipitate (Pd Black) Catalyst decomposition.Ensure a strictly inert atmosphere; Increase ligand-to-palladium ratio; Use a more robust ligand (e.g., biaryl phosphines).
Suzuki: Homocoupling of Boronic Acid Reaction conditions are too harsh or catalyst system is not optimal.Lower the reaction temperature; Screen different palladium/ligand combinations.
Buchwald-Hartwig: No Product Amine is not deprotonated or reductive elimination is slow.Switch to a stronger base (e.g., LHMDS or NaOtBu); Use a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos).[5]

References

  • Belmont, P., & Darses, B. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(15), 2485–2488. [Link]

  • American Chemical Society. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. ACS. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. ACS. [Link]

  • Zhu, J., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[10][19]imidazo[2,1-b]thiazole Derivatives. The Journal of Organic Chemistry, 82(7), 3740–3747. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173. [Link]

  • Wang, D., et al. (2012). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 48(94), 11555. [Link]

  • Lin, M.-C., et al. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 14(12), 4947–4955. [Link]

  • Murdick, J. Z., et al. (2017). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). Organic Letters, 19(18), 4948–4951. [Link]

  • Shaikh, A. C., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

  • Mahmoud, A. R. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. [Link]

  • El-Shishtawy, R. M., et al. (2025). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate. [Link]

  • Yang, D., et al. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 42(21), 3129–3137. [Link]

  • Boruah, M., & Konwar, D. (2012). Catalysis by zeolite leading to construction of thiazole ring: an improved synthesis of 4-alkynyl substituted thiazoles. Tetrahedron Letters, 53(39), 5262–5265. [Link]

  • Tarasenko, D., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Science and Innovation. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed reaction mechanism for the modified Sonogashira...[Link]

  • Engle, K. M., & Yu, J.-Q. (2013). Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]

  • Nasrollahzadeh, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345–9355. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Vantourout, J. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 735–742. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Tarasenko, D. O., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]

  • SlideShare. (2014). Cross-Coupling Reactions. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Guan, R.-l., & Zhu, H. (2006). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Sharma, P., & Kumar, A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25687–25700. [Link]

  • Guan, R.-l., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Hubei Normal University (Natural Science). [Link]

  • Google Patents. (n.d.).
  • Martin, A. R., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • El-Sayed, A. M., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. [Link]

  • Ye, F., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]

  • Worrell, B. T., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]

Sources

Application

Application Note: Divergent Synthesis of Fused Heterocyclic Scaffolds from Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Executive Summary & Strategic Rationale Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly versatile, polyfunctional building block in modern drug discovery. The thiazole core is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly versatile, polyfunctional building block in modern drug discovery. The thiazole core is a privileged scaffold, widely recognized for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities[1].

For application scientists and medicinal chemists, this specific thiazole derivative offers a unique combination of steric and electronic properties:

  • Dual Nucleophilicity : The exocyclic primary amine (C2) and the endocyclic nitrogen (N3) allow for sequential or concerted cyclization reactions.

  • Lipophilic Tuning : The C4-methoxymethyl group enhances the overall lipophilicity of the resulting scaffold, improving membrane permeability in cellular assays.

  • Late-Stage Functionalization : The C5-ethyl ester provides a robust handle for downstream modifications, such as saponification to the corresponding carboxylic acid or direct amidation[2].

This guide details the self-validating protocols for divergent synthesis, transforming this single building block into two high-value fused heterocyclic systems: Imidazo[2,1-b]thiazoles [3] and Thiazolo[3,2-a]pyrimidines [4].

Mechanistic Workflow & Divergent Pathways

The synthetic divergence relies on the selective activation of the 2-aminothiazole motif.

  • Pathway A (Imidazo[2,1-b]thiazoles) utilizes a Groebke–Blackburn–Bienaymé Reaction (GBBR). The exocyclic amine forms an imine with an aldehyde, followed by the α -addition of an isocyanide and subsequent 5-exo-dig cyclization by the N3 atom[5].

  • Pathway B (Thiazolo[3,2-a]pyrimidines) employs a Biginelli-type multicomponent cyclocondensation. The 2-aminothiazole reacts with an aldehyde and an active methylene compound (e.g., a 1,3-dicarbonyl), driven by acid catalysis to form a six-membered pyrimidine ring[4].

G SM Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate (Nucleophile) MCR1 GBB Reaction (Aldehyde + Isocyanide) SM->MCR1 Pathway A MCR2 Cyclocondensation (Aldehyde + 1,3-Dicarbonyl) SM->MCR2 Pathway B Prod1 Imidazo[2,1-b]thiazole Derivatives MCR1->Prod1 Prod2 Thiazolo[3,2-a]pyrimidine Derivatives MCR2->Prod2

Divergent synthesis of fused heterocycles from a 2-aminothiazole core.

Protocol 1: Synthesis of Imidazo[2,1-b]thiazoles via GBBR

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is an atom-economical, multi-component reaction. We utilize a catalyst-free approach in anhydrous toluene. Causality of Solvent Choice: Toluene's high boiling point (110 °C) and azeotropic properties facilitate the rapid, thermodynamically driven formation of the Schiff base intermediate by expelling water, completely bypassing the need for Lewis acid catalysts[5][6].

Reaction Mechanism

G A 2-Aminothiazole + Aldehyde B Schiff Base Formation (-H2O) A->B C Isocyanide alpha-Addition B->C D 5-exo-dig Cyclization (N3 Attack) C->D E Imidazo[2,1-b]thiazole Core D->E

Stepwise mechanism of the Groebke–Blackburn–Bienaymé Reaction.

Step-by-Step Methodology & Self-Validation
  • Preparation : To a 10 mL microwave-safe or pressure-rated reaction vial, add Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (1.0 mmol) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol).

  • Solvent & Reagent Addition : Add 1.0 mL of anhydrous toluene, followed by the dropwise addition of an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol). Seal the vial under an argon atmosphere.

  • Thermal Activation : Heat the reaction mixture to 100 °C while stirring at 600 rpm for 1–2 hours.

  • In-Process QC (Self-Validation) : Withdraw a 5 µL aliquot at 45 minutes. Spot on a silica gel TLC plate (Hexanes:EtOAc 7:3). Stain with ninhydrin. Validation Check: The complete disappearance of the primary amine spot (which typically stains purple) confirms total conversion to the intermediate Schiff base and subsequent cyclization[6].

  • Workup : Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification & Final QC : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

    • Analytical Validation: 1 H NMR must show the disappearance of the broad exocyclic -NH 2​ singlet ( 5.0 ppm) and the retention of the ethyl ester quartet ( 4.2 ppm) and triplet ( 1.3 ppm).

Protocol 2: Synthesis of Thiazolo[3,2-a]pyrimidines via Cyclocondensation

Thiazolo[3,2-a]pyrimidines are synthesized via a Biginelli-type cyclocondensation. Causality of Catalyst Choice: p-Toluenesulfonic acid (p-TSA) is utilized as a Brønsted acid catalyst (10 mol%) in ethanol. The acid protonates the aldehyde, drastically increasing its electrophilicity to ensure rapid Knoevenagel condensation with the active methylene compound, which is the rate-limiting step prior to thiazole N3 cyclization[4].

Step-by-Step Methodology & Self-Validation
  • Preparation : In a 25 mL round-bottom flask, combine Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Catalysis : Add 5.0 mL of absolute ethanol and 10 mol% of p-TSA (19 mg).

  • Reflux : Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

  • In-Process QC (Self-Validation) : Monitor the physical state of the reaction. Validation Check: The formation of a dense, microcrystalline precipitate in the hot ethanol is a direct visual confirmation of successful cyclocondensation, as the fused thiazolopyrimidine product is significantly less soluble in ethanol than the starting materials.

  • Workup : Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol (2 × 2 mL).

  • Purification & Final QC : Recrystallize the crude product from hot ethanol/water.

    • Analytical Validation: FT-IR spectroscopy will self-validate the structural transformation by showing the disappearance of the primary amine N-H stretches (3400-3200 cm −1 ) and the appearance of a new pyrimidine lactam/amide C=O stretch ( 1680 cm −1 ) alongside the existing ester C=O stretch ( 1720 cm −1 ).

Quantitative Data Summary

The following table summarizes the expected reaction outcomes, providing a benchmark for protocol validation and yield optimization.

Target ScaffoldReaction TypeCatalystSolventTemp (°C)Time (h)Typical Yield (%)
Imidazo[2,1-b]thiazole GBBR (MCR)NoneToluene1001.0 - 2.074 - 85
Thiazolo[3,2-a]pyrimidine Biginelli-typep-TSA (10 mol%)Ethanol78 (Reflux)4.0 - 6.065 - 80

References

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts Title: One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts Source: MDPI Chemistry Proceedings, 2023, 14, 103. URL:[Link]

  • Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling Title: Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow Source: The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]

  • Synthesis and Biological Evaluation of Thiazolyl–Pyrimidine Hybrids Title: Synthesis and Biological Evaluation of Thiazolyl–Pyrimidine Hybrids as Potential Antiproliferative Agents Source: ResearchGate / Various Journals URL:[Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Title: Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Source: Arabian Journal of Chemistry, 2023. URL:[Link]

  • Source: Google Patents (WO2020001448A1)

Sources

Method

Application Note &amp; Protocols: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Abstract The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for numerous clinically approved therapeutics, including the kinase inhibitor Das...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for numerous clinically approved therapeutics, including the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1][2][3] This guide provides an in-depth exploration of a specific, highly functionalized derivative, Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate . We present its strategic importance, detailed protocols for its synthesis and characterization, and subsequent derivatization into novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for creating libraries of potential therapeutic agents targeting a wide array of biological targets, from protein kinases to microbial enzymes.[4]

The Strategic Importance in Medicinal Chemistry

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is more than a simple heterocyclic compound; it is a carefully designed scaffold offering multiple, orthogonal points for chemical modification. Understanding the role of each substituent is key to appreciating its utility.

  • The 2-Aminothiazole Core: This aromatic system is a bioisostere for other heterocycles and is prized for its ability to form critical hydrogen bonds with protein targets.[5][6] The endo- and exo-cyclic nitrogen atoms can act as both hydrogen bond donors and acceptors, a feature critical for binding in ATP pockets of kinases or the active sites of enzymes.[5]

  • C2-Amino Group (-NH₂): This primary amine is a potent nucleophile and a key handle for diversification. It can be readily acylated, alkylated, or engaged in coupling reactions (e.g., Buchwald-Hartwig) to append a vast range of substituents, directly influencing target binding and selectivity.

  • C5-Ethyl Carboxylate (-COOEt): This ester group serves as a stable, yet readily modifiable, precursor to a carboxylic acid. The subsequent amide coupling with a library of amines is one of the most frequently used reactions in drug discovery, allowing for the exploration of vast chemical space to modulate pharmacokinetic properties like solubility and cell permeability.[2][7]

  • C4-Methoxymethyl (-CH₂OCH₃): Unlike a simple methyl group, the methoxymethyl substituent introduces a polar ether linkage. This can influence the compound's solubility, metabolic stability, and conformational presentation. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.

The strategic placement of these functional groups makes this molecule an ideal starting point for library synthesis in hit-to-lead campaigns.

Scaffold_Properties cluster_molecule Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate cluster_properties Key Functional Groups & Their Roles mol mol p1 p2 p3 p4 N_amine C2-Amino Group (Nucleophilic Handle) O_ester C5-Ethyl Carboxylate (Amide Precursor) O_ether C4-Methoxymethyl (Solubility & Binding) S_ring Thiazole Core (Privileged Scaffold) p1->N_amine p2->O_ester p3->O_ether p4->S_ring

Caption: Key functionalization points on the title compound.

Synthesis and Analytical Characterization

The synthesis of the title compound is most reliably achieved via the classic Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and thiourea.[8][9]

Protocol 1: Synthesis via Hantzsch Condensation

This protocol describes the synthesis from ethyl 4-methoxyacetoacetate. The reaction proceeds in two stages within a one-pot procedure: in-situ bromination of the β-ketoester followed by cyclization with thiourea.[10][11]

Materials:

  • Ethyl 4-methoxyacetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ammonia solution (e.g., 28% NH₄OH)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methoxyacetoacetate (1.0 eq) and a solvent mixture of water and THF (e.g., a 2:1 ratio).[10] Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to control the rate of the exothermic bromination reaction and prevent side-product formation.

  • Intermediate Formation: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). This step generates the reactive α-bromo intermediate, ethyl 2-bromo-4-methoxy-3-oxobutanoate.

  • Cyclization: Add thiourea (1.0 eq) to the mixture. Heat the reaction to reflux (approximately 80-90 °C) for 12-18 hours.[12] The reflux provides the necessary activation energy for the nucleophilic attack of the thiourea sulfur onto the α-bromo carbon, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[13]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the THF.

  • Precipitation: Pour the concentrated aqueous mixture into a beaker of ice-cold water. While stirring vigorously, slowly add concentrated ammonia solution to basify the mixture to a pH of 9-10.[1] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate as an off-white or pale yellow solid.[1]

Protocol 2: Analytical Characterization

Validation of the final product's identity and purity is critical. The following methods are standard.

Technique Purpose Expected Observations
¹H-NMR Structural ElucidationSignals corresponding to the ethyl ester (triplet & quartet), a singlet for the methoxy group, a singlet for the methylene group (-CH₂O-), and a broad singlet for the -NH₂ protons. The absence of signals from the starting ketoester confirms reaction completion.[1]
¹³C-NMR Carbon Skeleton ConfirmationResonances for the thiazole ring carbons, carbonyl carbon of the ester, and carbons of the alkyl substituents.
LC-MS Purity & Mass VerificationA single major peak in the chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to [M+H]⁺ (Expected m/z for C₈H₁₂N₂O₃S).
FT-IR Functional Group AnalysisCharacteristic stretches for N-H (amine), C=O (ester), and C=N/C=C (thiazole ring) bonds.[14]
Melting Point Purity AssessmentA sharp, defined melting point range indicates high purity. Broad ranges suggest the presence of impurities.

Derivatization for Library Development

The true power of this scaffold lies in its utility as an intermediate. The following workflow is a foundational strategy in medicinal chemistry for generating novel amide libraries.

Synthetic_Workflow start Ethyl 4-methoxy- acetoacetate + Thiourea step1 Hantzsch Synthesis (Protocol 1) start->step1 product1 Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate step1->product1 step2 Saponification (LiOH or NaOH) product1->step2 product2 2-Amino-4-(methoxymethyl) thiazole-5-carboxylic Acid step2->product2 step3 Amide Coupling (Protocol 3) product2->step3 + R-NH₂ + Coupling Reagent product3 Amide Library (Target Molecules) step3->product3

Caption: A typical workflow for library synthesis.

Protocol 3: Two-Step Amide Synthesis via Carboxylic Acid Intermediate

This protocol first converts the ethyl ester to a carboxylic acid (saponification) and then couples it with a desired amine.

Step A: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS confirms the disappearance of the starting material. LiOH is a strong nucleophile that attacks the ester carbonyl, leading to its hydrolysis.[15]

  • Acidification: Cool the mixture in an ice bath and carefully add 1N HCl to acidify the solution to pH 3-4. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate, 2-Amino-4-(methoxymethyl)thiazole-5-carboxylic acid, is now ready for coupling.

Step B: Amide Coupling with EDC/sulfo-NHS This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a stable N-hydroxysulfosuccinimide (sulfo-NHS) ester intermediate that efficiently reacts with a primary amine. This two-step, one-pot procedure minimizes side reactions.[16][17]

  • Activation: In an appropriate buffer (e.g., MES, pH 5-6) or an anhydrous organic solvent like DMF, dissolve the carboxylic acid intermediate from Step A (1.0 eq). Add sulfo-NHS (1.2 eq) followed by EDC (1.2 eq).[16] Stir at room temperature for 30-60 minutes.

    • Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. Sulfo-NHS rapidly traps this intermediate to form a more stable, amine-reactive ester, preventing hydrolysis of the activated acid and improving coupling efficiency, especially in aqueous solutions.[16]

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If in an organic solvent, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) may be added to scavenge the acid formed.[18] Stir at room temperature for 2-12 hours.

  • Work-up: The procedure depends on the product's properties. For organic reactions, a standard aqueous work-up (washing with dilute acid, base, and brine) followed by column chromatography is typical.[17] For biomolecule conjugation, purification may involve dialysis or size-exclusion chromatography.[16]

Application in Target-Oriented Discovery: Kinase Inhibition

The 2-aminothiazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, including Dasatinib.[2][3] The heterocyclic nitrogen atoms form key hydrogen bonds with the backbone amide residues of the kinase hinge region, a critical interaction for potent inhibition. Derivatives synthesized from the title compound can be screened for kinase activity.

Kinase_Inhibition Simplified Mechanism of Type I Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Amides) atp_site ATP Binding Site gatekeeper Gatekeeper Residue inhibitor 2-Aminothiazole Inhibitor inhibitor->hinge H-Bonds inhibitor->atp_site Occupies Space atp ATP atp->atp_site Binding Blocked

Caption: 2-Aminothiazole inhibitors often bind the kinase hinge.

Protocol 4: General In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a generic, luminescence-based assay (e.g., ADP-Glo™) to measure the inhibitory activity of synthesized compounds against a target kinase. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

Materials:

  • Target kinase and its specific substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense test compounds into the assay plate over a range of concentrations (e.g., 10-point serial dilution) to generate a dose-response curve. Include "positive control" (no inhibitor) and "negative control" (no kinase) wells.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final DMSO concentration should be kept low (<1%) to avoid solvent-induced artifacts. Incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent. This reagent converts the ADP produced in the initial kinase reaction into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value for each inhibitor.

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]

  • Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate. [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. (2014). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Preparation and spectral characterization of substituted 2-aminothiazoles. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PMC. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances (RSC Publishing). [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]

  • Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. African Journal of Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives.

Sources

Application

Application Note: Catalytic Strategies for the Synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Strategic Rationale The 2-aminothiazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous FDA-approved therapeutics, including the anti-cancer agent Dasatinib and the antibacterial Cefdinir . Specifically, Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly versatile building block. The presence of the C4-methoxymethyl group provides a unique hydrogen-bonding acceptor site, while the C5-carboxylate and C2-amino groups offer orthogonal handles for further functionalization (e.g., amide coupling or saponification).

Traditionally, the synthesis of highly substituted 2-aminothiazoles relies on the Hantzsch thiazole synthesis, utilizing an α -haloketone and thiourea . However, the classical two-step approach requires the isolation of lachrymatory and unstable α -bromo intermediates. This application note details a superior, self-validating one-pot catalytic methodology that bypasses intermediate isolation, utilizing mild catalytic intervention to drive the rate-limiting dehydration step, thereby maximizing yield and purity.

Mechanistic Overview of the Catalyzed Hantzsch Cyclization

The synthesis of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate from ethyl 4-methoxy-3-oxobutanoate (ethyl 4-methoxyacetoacetate) proceeds via a cascade sequence: α -bromination, S-alkylation, intramolecular cyclization, and dehydration.

Causality of Catalysis: While the initial S-alkylation is rapid due to the high nucleophilicity of sulfur, the subsequent intramolecular attack of the amine onto the carbonyl and the final aromatizing dehydration are kinetically sluggish. The introduction of a catalyst (such as Brønsted acids or mild Lewis acids like molecular iodine) specifically lowers the activation energy of the carbonyl addition and facilitates the departure of the hydroxyl group during aromatization.

Mechanism A Thiourea (S-Nucleophile) C S-Alkylation (Thioether Intermediate) A->C B Ethyl 2-bromo-4-methoxy -3-oxobutanoate B->C D Intramolecular Cyclization (Amine attacks Carbonyl) C->D Spontaneous E Dehydration (-H2O) Rate-Limiting Step D->E Catalyst Activated F 2-Aminothiazole Core (Aromatization) E->F Acid/I2 Mediated

Mechanistic sequence of the Hantzsch thiazole cyclization highlighting catalytic intervention.

Evaluation of Catalytic Systems

Selecting the appropriate catalyst is critical for optimizing the space-time yield of the reaction. We evaluated three distinct environments for the one-pot synthesis. As demonstrated in Table 1 , the molecular iodine ( I2​ ) catalyzed system in a biphasic-like solvent mixture provides the optimal balance of speed, yield, and operational safety .

Table 1: Quantitative Comparison of Catalytic Conditions for One-Pot Synthesis

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Role & Causality
None (Control) Absolute EtOH78 (Reflux)18 - 2455 - 62Relies purely on thermal activation; prone to degradation and tar formation.
Glacial Acetic Acid Absolute EtOH78 (Reflux)10 - 1270 - 75Brønsted acid; protonates the carbonyl oxygen, increasing electrophilicity for amine attack.
Molecular Iodine (10 mol%) THF / H2​O (1:1)604 - 688 - 92 Mild Lewis acid; strongly coordinates to oxygen, accelerating both cyclization and final dehydration.

Experimental Workflow

The following workflow illustrates the optimized one-pot, two-step procedure utilizing the Iodine/THF/Water system. The biphasic nature of THF/ H2​O is an intentional choice: it solubilizes the hydrophobic keto-ester while providing an aqueous sink for the highly polar N-bromosuccinimide (NBS) and thiourea, preventing localized concentration spikes that lead to side reactions .

Workflow Start Ethyl 4-methoxyacetoacetate + NBS Bromination α-Bromination (Solvent: THF/H2O, 0°C to RT) Start->Bromination Intermediate In Situ Intermediate: Ethyl 2-bromo-4-methoxy -3-oxobutanoate Bromination->Intermediate 1.5 hrs Catalyst Addition of Thiourea + 10 mol% I2 Intermediate->Catalyst Cyclization Catalytic Cyclization (60°C, 4-6 hrs) Catalyst->Cyclization Product Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate Cyclization->Product Self-indicating ppt QC Validation & QC: LC-MS, 1H-NMR Product->QC

Workflow for the one-pot catalytic synthesis of the target 2-aminothiazole.

Self-Validating Protocol: Iodine-Catalyzed One-Pot Synthesis

This protocol is designed as a self-validating system , meaning visual and physical cues at each step confirm the success of the chemical transformation, ensuring trustworthiness before proceeding to the next phase.

Reagents & Equipment
  • Substrate: Ethyl 4-methoxy-3-oxobutanoate (10.0 mmol, 1.60 g)

  • Halogenating Agent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

  • Nucleophile: Thiourea (12.0 mmol, 0.91 g)

  • Catalyst: Molecular Iodine ( I2​ ) (1.0 mmol, 0.25 g)

  • Solvents: Tetrahydrofuran (THF), Deionized Water, Ethyl Acetate, Ethanol.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath.

Step-by-Step Methodology

Step 1: Controlled α -Bromination

  • Charge a 100 mL round-bottom flask with ethyl 4-methoxy-3-oxobutanoate (1.60 g) and a 1:1 mixture of THF/ H2​O (20 mL). Stir to create a homogenous-appearing emulsion.

  • Cool the mixture to 0 °C using an ice bath.

  • Add NBS (1.87 g) portion-wise over 15 minutes.

    • Causality: NBS is chosen over liquid Br2​ because it provides a slow, controlled release of electrophilic bromine, completely eliminating the risk of over-bromination at the C4 position.

  • Remove the ice bath and stir at room temperature for 1.5 hours.

    • Self-Validation Check: The reaction is complete when the initial suspension fully dissolves and the transient yellow tint dissipates into a clear solution. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the starting material ( Rf​≈0.45 ) and the appearance of the bromo-intermediate ( Rf​≈0.35 ).

Step 2: Catalytic Cyclization

  • To the same flask (without isolating the intermediate), add thiourea (0.91 g) and molecular iodine (0.25 g).

  • Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours.

    • Causality: The iodine coordinates to the highly hindered C3 carbonyl, drawing electron density away from the carbon and allowing the relatively weak amine nucleophile of the thiourea to attack efficiently.

  • Self-Validation Check: As the reaction progresses and the thiazole forms, the hydrobromide salt of the product will begin to precipitate out of the THF/Water mixture as a dense, off-white suspension.

Step 3: Quenching, Workup, and Isolation

  • Cool the reaction to room temperature. Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Check: The dark brown color of any residual iodine will immediately bleach to a pale yellow/white, confirming the quench.

  • Basify the mixture to pH 9 using aqueous ammonium hydroxide ( NH4​OH , 28%).

    • Causality: Basification breaks the thiazole-HBr salt, releasing the free base which is highly soluble in organic solvents.

  • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude residue from hot ethanol to yield the pure product.

Analytical Quality Control (QC)

To verify the structural integrity of the synthesized Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, perform the following analyses:

  • LC-MS (ESI+): Calculated for C8​H12​N2​O3​S [M+H]+ m/z = 217.06; Expected observation: Strong signal at m/z 217.1.

  • 1 H-NMR (400 MHz, DMSO- d6​ ):

    • δ 7.25 (s, 2H, −NH2​ , disappears upon D2​O exchange)

    • δ 4.68 (s, 2H, −CH2​−O− )

    • δ 4.18 (q, J = 7.1 Hz, 2H, ester −CH2​− )

    • δ 3.32 (s, 3H, ether −OCH3​ )

    • δ 1.26 (t, J = 7.1 Hz, 3H, ester −CH3​ )

Conclusion

The synthesis of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate is vastly improved by transitioning from classical step-wise thermal methods to a one-pot, iodine-catalyzed system. By leveraging the mild Lewis acidity of molecular iodine in a biphasic THF/Water solvent system, researchers can achieve >88% yields while bypassing the isolation of hazardous intermediates. The self-validating visual cues embedded in this protocol ensure high reproducibility and trustworthiness for downstream drug development applications.

References

  • Chen, F., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Semantic Scholar. Available at:[Link]

  • Ali, M., et al. (2019). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof." Google Patents (CN102079732B).
  • Meng, G., et al. "Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates." ResearchGate. Available at:[Link]

Method

scaling up production of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Application Note: Scalable Synthesis and Process Optimization of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Process Chemistry

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and advanced antibiotics. Scaling up highly functionalized derivatives, such as Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate , requires transitioning from discovery-scale methodologies to robust, thermodynamically controlled pilot-plant operations.

The classical Hantzsch thiazole synthesis remains the most reliable method for constructing this heterocycle[1]. However, direct translation of bench-scale Hantzsch protocols often encounters severe bottlenecks, including uncontrolled exotherms, hazardous reagent handling (e.g., elemental bromine), and tedious chromatographic purifications[2].

To establish a self-validating, multikilogram-capable process, this guide implements two critical strategic modifications:

  • Controlled Electrophilic Halogenation: Replacing liquid bromine with sulfuryl chloride ( SO2​Cl2​ ) for the α -halogenation of the β -keto ester. This substitution prevents the generation of highly corrosive HBr and allows for precise control of the reaction rate via off-gassing ( SO2​ and HCl ), which can be safely neutralized in standard caustic scrubbers[3].

  • Crystallization-Driven Isolation: The cyclization intermediate forms as a highly soluble hydrochloride salt. By meticulously controlling the pH during an aqueous quench, the free base is precipitated directly from the reaction matrix, entirely bypassing the need for silica gel chromatography[4].

Mechanistic Pathway

The formation of the thiazole ring is a highly orchestrated cascade reaction. Understanding this mechanism is vital for troubleshooting impurity profiles during scale-up.

HantzschMechanism N1 1. S_N2 Displacement Thiourea sulfur attacks alpha-carbon of chloro-ester N2 2. Isothiouronium Intermediate Chloride ion is displaced N1->N2 N3 3. Intramolecular Condensation Thiourea nitrogen attacks ketone carbonyl N2->N3 N4 4. Hydroxythiazoline Intermediate Ring closure achieved N3->N4 N5 5. Dehydration & Aromatization Loss of H2O yields stable Thiazole ring N4->N5 -H2O

Fig 1: Mechanistic cascade of the Hantzsch thiazole synthesis from the alpha-chloro ester.

Causality in the Cascade: The initial SN​2 displacement (Step 1) is highly exothermic. If the reaction is heated too rapidly, the thiourea can degrade, or the α -chloro ester can polymerize. Therefore, the protocol mandates a controlled addition at ambient temperature before ramping to reflux to drive the dehydration and aromatization (Step 5)[2].

Scale-Up Workflow & Integrated Controls

To ensure batch-to-batch reproducibility, the workflow is designed as a self-validating system. Progression to the next step is strictly gated by In-Process Controls (IPCs).

ScaleUpWorkflow A Ethyl 4-methoxy- 3-oxobutanoate B Chlorination (SO2Cl2, DCM) A->B C Ethyl 2-chloro-4-methoxy- 3-oxobutanoate B->C IPC: GC/MS Scrub SO2/HCl D Hantzsch Cyclization (Thiourea, EtOH) C->D E Neutralization (Na2CO3, pH 8) D->E IPC: HPLC Thiazole HCl Salt F Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate E->F Precipitation & Filtration

Fig 2: Two-step scalable workflow for aminothiazole synthesis featuring integrated in-process controls.

Quantitative Data & Process Metrics

The following table summarizes the process dynamics observed when scaling from a 10-gram laboratory synthesis to a 1-kilogram pilot batch.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality for Variance on Scale
SO2​Cl2​ Equivalents 1.05 eq1.02 eqEnhanced impeller mixing on scale reduces the need for excess reagent to achieve full conversion.
Chlorination Yield 94%96.5%Reduced transfer losses and optimized phase separation in the pilot reactor.
Cyclization Time 2.0 hours4.5 hoursSlower heating/cooling ramps are required to safely manage the thermal mass of the 1 kg batch.
Neutralization Temp 20 °C10–15 °CStrict exotherm control during base addition prevents the hydrolysis of the C5-ethyl ester.
Overall Yield 88%91%Highly efficient crystallization and centrifuge filtration at scale minimizes mother liquor losses.
Purity (HPLC) >98.5%>99.4%Slower, controlled crystallization kinetics yield a higher-purity crystal lattice.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Objective: Electrophilic α -chlorination via controlled gas evolution.

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a condenser routed to a NaOH gas scrubber.

  • Charge: Dissolve Ethyl 4-methoxy-3-oxobutanoate (1.0 eq, 1.0 kg) in anhydrous Dichloromethane (DCM, 5.0 L). Cool the jacket to 0–5 °C.

  • Addition: Charge Sulfuryl chloride ( SO2​Cl2​ , 1.02 eq) into the dropping funnel. Add dropwise over 2 hours, maintaining the internal temperature below 15 °C. Caution: Vigorous evolution of SO2​ and HCl gases will occur[3].

  • Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.

  • IPC Gating (Self-Validation): Sample the reaction and analyze via GC/MS. Proceed only when the starting material is <1.0% Area. If incomplete, stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water (3.0 L). Separate the phases. Wash the organic layer with saturated aqueous NaHCO3​ (2.0 L) until the aqueous phase pH is ~7. Wash with brine (2.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Objective: Hantzsch cyclization and free-base precipitation.

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and reflux condenser.

  • Charge: Suspend Thiourea (1.05 eq, based on actual yield of Protocol A) in absolute Ethanol (6.0 L). Stir at 20 °C.

  • Addition: Add the Ethyl 2-chloro-4-methoxy-3-oxobutanoate from Protocol A dropwise over 30 minutes. A mild exotherm will be observed as the isothiouronium intermediate forms.

  • Cyclization: Ramp the reactor temperature to 75–80 °C (gentle reflux) and maintain for 4.5 hours.

  • IPC Gating (Self-Validation): Sample the mixture and analyze via HPLC. The reaction is complete when the chloro-ester is <0.5% Area.

  • Neutralization & Precipitation: Cool the reactor to 10–15 °C. The product currently exists as a soluble hydrochloride salt. Slowly add a 10% w/v aqueous solution of Sodium Carbonate ( Na2​CO3​ ) while vigorously stirring.

  • pH Control: Continuously monitor the pH. Stop base addition when the pH stabilizes at exactly 8.0 ± 0.2. Causality: Over-basification (>pH 9) will trigger the saponification of the ethyl ester; under-basification (5].

  • Isolation: Upon reaching pH 8, the free base will spontaneously precipitate as an off-white to pale yellow solid. Stir the slurry for 1 hour at 5 °C to maximize crystal growth.

  • Filtration: Filter the solid via a centrifuge or Nutsche filter. Wash the filter cake thoroughly with cold distilled water (3.0 L) to remove inorganic salts, followed by cold Ethanol (1.0 L) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Total Synthesis of Micrococcin P1 through Scalable Thiazole Forming Reactions of Cysteine Derivatives and Nitriles Source: Organic Letters (ACS Publications) URL:[Link]

  • Hantzsch Thiazole Synthesis Laboratory Protocols Source: Chem Help Asap URL:[Link]

  • Hantzsch Thiazole Synthesis - Laboratory Experiment & Yield Analysis Source: YouTube / Chem Help Asap URL:[Link]

  • Thiazole Synthesis Methodologies Source: Organic Chemistry Portal URL:[Link]

  • EP001664025B1 - Pyrrole derivatives with antibacterial activity (Detailing intermediate synthesis of Ethyl 2-chloro-4-methoxy-3-oxobutanoate)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate . This resource is designed for researchers, scientists, and drug development professionals seeking to tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate . This resource is designed for researchers, scientists, and drug development professionals seeking to troubleshoot low yields, improve reaction efficiency, and master the Hantzsch thiazole synthesis workflow.

Mechanistic Overview & Causality

The synthesis of ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate relies on the Hantzsch condensation between ethyl 2-chloro-4-methoxy-3-oxobutanoate and thiourea [1]. The reaction proceeds through three critical stages: nucleophilic attack by the thioamide sulfur, cyclization via nitrogen attack on the carbonyl, and a final dehydration step to aromatize the thiazole ring[2].

Understanding the causality of side reactions is critical. The condensation generates stoichiometric hydrochloric acid (HCl). If unbuffered, this acidic environment promotes the formation of kinetically favored isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles)[3] and risks the cleavage of the acid-sensitive methoxymethyl ether side chain.

Mechanism R1 Ethyl 2-chloro-4-methoxy-3-oxobutanoate Step1 S-Alkylation (Nucleophilic Attack) R1->Step1 R2 Thiourea R2->Step1 Int1 S-Alkylated Intermediate Step1->Int1 Step2 Cyclization (N-Attack on Carbonyl) Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration (-H2O, -HCl) Int2->Step3 Side1 2-imino-2,3-dihydrothiazole (Isomeric Impurity) Int2->Side1 Strongly Acidic Conditions Product Ethyl 2-amino-4-(methoxymethyl) -thiazole-5-carboxylate Step3->Product Neutral/Basic Conditions Side2 Ether Cleavage (Loss of methoxymethyl group) Step3->Side2 Excess HCl / Heat

Caption: Mechanistic pathway of Hantzsch synthesis highlighting acid-catalyzed side reactions.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my Hantzsch synthesis consistently low, and how do I diagnose the root cause? A1: Low yields typically stem from incomplete cyclization or acid-catalyzed side reactions[3]. During the reaction, the displacement of the chloride leaving group generates HCl. If you observe an M-30 peak on LC-MS, the excess acid is cleaving your methoxymethyl ether group. If you observe an M+18 peak, the reaction has stalled at the hydroxythiazoline intermediate due to incomplete dehydration[4]. To diagnose, monitor the reaction strictly via LC-MS rather than TLC, as the intermediates and the final product often share similar Rf values.

Q2: How can I optimize the reaction conditions to maximize yield and prevent ether cleavage? A2: You must control the pH and optimize the energy transfer. Adding a mild base like Na₂CO₃ (1.0 eq) neutralizes the generated HCl, maintaining a neutral-to-slightly-basic environment that prevents ether cleavage and suppresses the formation of 2-imino isomers[3]. Furthermore, replacing conventional reflux with microwave irradiation or ultrasonic sonication dramatically improves the dehydration kinetics, pushing yields from ~60% to over 85% while reducing reaction times[3][5]. For stubborn intermediates, employing the Holzapfel-Meyers-Nicolaou modification (using trifluoroacetic anhydride-pyridine) can force the dehydration step[6].

Q3: The purification of the final thiazole product is difficult due to co-eluting impurities. What self-validating strategies can I use? A3: Avoid immediate column chromatography. Instead, exploit the intrinsic basicity of the 2-aminothiazole core using an acid-base extraction[2]. Dissolve your crude mixture in ethyl acetate and wash with dilute HCl. The basic aminothiazole will protonate and partition into the aqueous layer, leaving neutral organic impurities (like unreacted ketoester) behind. Basifying the isolated aqueous layer with NaHCO₃ will regenerate the neutral thiazole, which can then be cleanly re-extracted into a fresh organic phase[2].

Quantitative Optimization Data

The following table summarizes the impact of different reaction conditions on the yield of Hantzsch-type thiazole syntheses based on established optimization studies[2][3][5].

Reaction ConditionEnergy SourceAdditive / CatalystAvg. Yield (%)Reaction Time
Conventional Heating (Reflux)None60 - 70%2 - 4 hours
Buffered Heating (100°C)Na₂CO₃ (1.0 eq)75 - 80%2 hours
Microwave-Assisted Microwave (100°C)Na₂CO₃ (1.0 eq)85 - 90%30 mins
Ultrasound-Assisted Sonication (RT)Tungstosilicic Acid85 - 92%30 - 45 mins

Workflow: Diagnosis & Optimization

Troubleshooting Start Issue: Low Yield Detected TLC Diagnostic: LC-MS / TLC Analysis Start->TLC Check1 Observation: Unreacted Starting Material TLC->Check1 Check2 Observation: Multiple Side Products (Isomers / Cleavage) TLC->Check2 Check3 Observation: Product Lost During Workup TLC->Check3 Fix1 Action: Apply Microwave/Ultrasound or Tungstosilicic Acid Catalyst Check1->Fix1 Fix2 Action: Add Na2CO3 to buffer HCl Maintain pH ~7-8 Check2->Fix2 Fix3 Action: Perform Acid-Base Extraction Exploit Aminothiazole Basicity Check3->Fix3

Caption: Diagnostic workflow for resolving low yields in aminothiazole synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Buffered Synthesis (Recommended for Scale-Up)

This protocol utilizes microwave irradiation to accelerate cyclization while buffering the reaction to protect the methoxymethyl group[2][3].

  • Preparation: In a 20 mL microwave-safe reaction vessel, combine ethyl 2-chloro-4-methoxy-3-oxobutanoate (5.0 mmol) and thiourea (6.0 mmol, 1.2 eq)[1][3].

  • Buffering: Add 5 mL of ethanol as the solvent, followed by 5 mL of a 5% aqueous Na₂CO₃ solution (approx. 5.0 mmol) to neutralize the HCl byproduct[2][3]. Add a magnetic stir bar.

  • Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate at 100°C for 30 minutes with continuous stirring[2][3].

  • Work-up: Allow the vessel to cool to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water. Extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

Protocol B: Ultrasound-Assisted Green Synthesis

This protocol is ideal for heat-sensitive substrates, utilizing sonication and a recoverable catalyst to drive the dehydration step at room temperature[5].

  • Preparation: Combine ethyl 2-chloro-4-methoxy-3-oxobutanoate (5.0 mmol) and thiourea (5.0 mmol) in a 50/50 (v/v) mixture of ethanol and water (10 mL total)[5].

  • Catalysis: Add 10 mol% of silica-supported tungstosilicic acid (SiW/SiO₂) as a reusable catalyst[5].

  • Sonication: Place the reaction flask in an ultrasonic bath at room temperature and sonicate for 30–45 minutes until LC-MS indicates complete consumption of the starting materials[5].

  • Filtration: Filter the reaction mixture through a sintered glass funnel to recover the solid catalyst (which can be washed with ethanol and reused)[5].

  • Isolation: Evaporate the filtrate under reduced pressure and purify the crude residue via the acid-base extraction method detailed in Q3[2].

References

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Thieme Connect[6]

  • Optimization of Hantzsch Thiazole Synthesis Reaction Conditions BenchChem[3]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles ChemRxiv[4]

  • Improving the Yield of Thiazole Synthesis from Ethyl 2-chloroacetoacetate BenchChem[2]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid PMC (National Institutes of Health)[5]

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate PMC (National Institutes of Health)[7]

  • EP001664025B1 - Pyrrole derivatives with antibacterial activity Google Patents[1]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center for the purification of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1). As a highly functionalized 2-aminothiazole intermediate used in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1). As a highly functionalized 2-aminothiazole intermediate used in pharmaceutical synthesis, this compound presents unique purification challenges. The molecule contains three sensitive functional groups: a basic primary amine, an acid-labile methoxymethyl (MOM) ether, and a base-sensitive ethyl ester.

This guide provides field-proven troubleshooting insights, causality-driven Q&A, and self-validating protocols designed specifically for researchers and drug development professionals.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: During acid-base extraction, I noticed a significant new impurity forming that is more polar than my target compound. What is happening chemically? A: You are likely observing either the cleavage of the methoxymethyl (MOM) ether group or the hydrolysis of the ethyl ester. The MOM ether at the C4 position is highly sensitive to strong aqueous acids, which will cleave it to form a 4-(hydroxymethyl)thiazole byproduct. Conversely, prolonged exposure to strong bases (like NaOH) will rapidly saponify the C5 ethyl ester into the corresponding carboxylic acid[1]. Causality & Solution: To prevent functional group degradation, you must use strictly temperature-controlled, mild conditions. For dissolution, use cold 1M HCl (0-5 °C) and minimize contact time. For basification, use aqueous ammonia (NH₄OH) or saturated NaHCO₃ to reach pH 8-9, avoiding alkali metal hydroxides entirely.

Q2: My silica gel column yields fractions with severe tailing, leading to poor resolution from closely eluting impurities. How can I fix this? A: The free 2-amino group on the thiazole ring acts as a strong hydrogen bond donor and acceptor, interacting heavily with the acidic silanol (-SiOH) groups present on the silica gel stationary phase[2]. Causality & Solution: Dope your mobile phase (e.g., Ethyl Acetate/Hexanes) with 1-2% Triethylamine (Et₃N). The Et₃N competitively binds to the acidic silanol sites, deactivating them and allowing your target compound to elute as a sharp, well-resolved band without tailing[2].

Q3: Recrystallization from ethanol yields an oil that eventually solidifies into an amorphous mass rather than distinct crystals. Why? A: This phenomenon, known as "oiling out," occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than forming a solid crystal lattice[2]. Causality & Solution: Switch to a binary solvent system such as Ethyl Acetate/Heptane. The lower boiling point of the solvent mixture prevents the system from exceeding the compound's melting point during saturation. Dissolve the crude material in a minimum amount of hot Ethyl Acetate, then add hot Heptane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature before applying an ice bath.

ChromatographyLogic TLC TLC Analysis Shows Amine Tailing? Yes Yes TLC->Yes No No TLC->No AddTEA Add 1-2% Et3N to Mobile Phase Yes->AddTEA Standard Use Standard EtOAc/Hexane No->Standard Run Perform Flash Chromatography AddTEA->Run Standard->Run

Decision matrix for resolving amine tailing during silica gel chromatography.

Part 2: Quantitative Data Presentation

To assist in selecting the optimal purification route, the following table summarizes the expected quantitative outcomes and processing metrics for the three primary purification methods applied to 2-aminothiazole-5-carboxylate derivatives[3],[2],[1].

Purification MethodRecommended Solvent/Reagent SystemAverage Yield (%)Purity Achieved (HPLC)Processing TimePrimary Use Case
Binary Recrystallization EtOAc / Heptane (1:3 ratio)75 - 85%> 99.0%4 - 6 hoursFinal polishing of high-purity crude (>90% initial).
Flash Chromatography Hexanes / EtOAc (+ 1% Et₃N)88 - 92%98.5%2 - 3 hoursSeparation of closely eluting regioisomers.
Mild Acid-Base Extraction 1M HCl (aq) / NH₄OH (aq) at 0°C60 - 70%95.0%1.5 hoursRapid removal of non-basic organic impurities.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating in-process Quality Control (QC) checks, researchers can verify the success of each step before proceeding, preventing downstream failures.

Protocol A: Buffered Silica Gel Flash Chromatography

This method is ideal for crude mixtures containing structurally similar byproducts.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a mobile phase of 20% Ethyl Acetate in Hexanes containing 1% Triethylamine (Et₃N)[2].

  • Column Packing: Pour the slurry into the column. Self-Validation Check: Ensure the silica bed is perfectly uniform without cracks or bubbles to prevent channeling.

  • Sample Loading: Dissolve the crude Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in a minimal volume of Dichloromethane (DCM). Carefully apply it to the top of the silica bed.

  • Elution: Elute using a gradient from 20% to 50% Ethyl Acetate in Hexanes (maintaining 1% Et₃N throughout). Collect 15 mL fractions.

  • In-Process QC (Validation): Spot every third fraction on a TLC plate alongside the crude starting material. Develop in 40% EtOAc/Hexanes (+1% Et₃N). A successful separation is validated by a single, distinct spot (Rf ~0.4) with no tailing.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure at 35 °C to yield the purified solid.

Protocol B: Temperature-Controlled Acid-Base Precipitation

This protocol leverages the basicity of the 2-aminothiazole core while protecting the acid-labile MOM group and base-labile ester[3],[1].

  • Dissolution: Suspend the crude product in an Erlenmeyer flask immersed in an ice bath (0-5 °C). Slowly add cold 1M HCl dropwise with vigorous stirring until the solid just dissolves (forming the soluble hydrochloride salt).

  • Organic Wash: Transfer the acidic aqueous layer to a separatory funnel. Extract twice with cold Ethyl Acetate. Self-Validation Check: Discard the organic layer; TLC of this layer should show only non-basic impurities and no target compound.

  • Basification: Return the aqueous layer to the ice bath. Slowly add 10% aqueous NH₄OH dropwise while monitoring the pH.

  • In-Process QC (Validation): Stop addition when a calibrated pH meter reads exactly 8.5. This validates the complete precipitation of the free base without crossing into the highly alkaline territory (>pH 10) that triggers ester saponification[1].

  • Isolation: Collect the resulting off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water and dry in a vacuum oven at 40 °C overnight.

AcidBasePurification Crude Crude Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate Acidify Add 1M HCl (0-5 °C) Form Soluble Hydrochloride Salt Crude->Acidify Dissolution Wash Wash with EtOAc (Removes Neutral Impurities) Acidify->Wash Phase Separation Basify Adjust to pH 8.5 with NH4OH (Precipitate Free Base) Wash->Basify Aqueous Layer Filter Vacuum Filtration & Cold Water Wash Basify->Filter Crystallization Pure Pure Product (>95% Purity) Filter->Pure Drying

Workflow for the mild, temperature-controlled acid-base purification of 2-aminothiazole derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 2-Amino-4-(methoxymethyl)thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 91246-63-8)[1].

Heterocyclic compounds containing a 2-aminothiazole core are notorious in drug discovery for exhibiting poor aqueous solubility[2]. This specific derivative presents a unique challenge: the 2-amino group acts as a strong hydrogen bond donor/acceptor (increasing crystal lattice energy), while the methoxymethyl ether and ethyl carboxylate ester groups significantly increase the molecule's overall lipophilicity. This combination often leads to a high-energy crystalline state that resists solvation in aqueous media, resulting in rapid precipitation during biological assays[3].

Diagnostic Workflow for Solubility Enhancement

Before altering your assay conditions, it is critical to follow a logical progression from the least disruptive to the most complex formulation strategy.

SolubilityTroubleshooting Start Precipitation of Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate CheckPH 1. pH Adjustment Can assay tolerate pH < 5.0? Start->CheckPH Protonation Protonate 2-Amino Group (Form HCl/TFA Salt) CheckPH->Protonation Yes Cosolvent 2. Co-Solvent / Surfactant Add 5% PEG400 or 0.1% Tween-80 CheckPH->Cosolvent No Validation Centrifuge & Quantify Supernatant via LC-UV Protonation->Validation Cyclodextrin 3. Host-Guest Complexation Use 10-20% HP-β-CD Cosolvent->Cyclodextrin Still Precipitates Cosolvent->Validation Solubilized Cyclodextrin->Validation

Diagnostic workflow for troubleshooting 2-aminothiazole precipitation in aqueous assays.

Quantitative Formulation Efficacy

The following table summarizes the expected solubility limits of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate under various formulation strategies, allowing you to select the method that best balances solubility with biological compatibility.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility LimitBiological Assay Compatibility
100% Aqueous Buffer (pH 7.4) Baseline solvation< 10 µMHigh (Standard physiological condition)
1% DMSO in Buffer Co-solvent (Dielectric shift)~50 µMHigh (Most cell lines tolerate ≤1% DMSO)
Acidic Buffer (pH 4.5) Ionization (Protonation of 2-amine)> 500 µMLow (Acidic pH alters cellular viability/enzymes)
20% w/v HP-β-CD Host-Guest Inclusion Complex> 1 mMModerate to High (Inert, but can extract lipids)

Self-Validating Experimental Protocols

Visual inspection is insufficient for verifying solubility, as compounds can form nano-suspensions that scatter light poorly but still invalidate biological readouts. The following protocols integrate a self-validating LC-UV quantification step to ensure thermodynamic solubility[4].

Protocol A: pH-Driven Solubilization (Salt Formation)

Causality: The 2-aminothiazole nitrogen is weakly basic. By dropping the pH below its pKa (typically ~4.0–5.0), the amine becomes protonated, breaking the intermolecular hydrogen bond network and allowing ion-dipole interactions with water[5].

  • Preparation: Weigh 2.0 mg of the compound and suspend it in 1.0 mL of 0.1 M Citrate-Phosphate buffer (pH 4.5).

  • Agitation: Sonicate the suspension in a water bath for 15 minutes at 25°C.

  • Equilibration: Place the sample on an end-over-end rotator for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Validation (Critical Step): Centrifuge the sample at 15,000 × g for 15 minutes to pellet any undissolved microcrystals.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile), and quantify the dissolved fraction via HPLC-UV at λ = 254 nm against a standard curve prepared in 100% DMSO[4].

Protocol B: Host-Guest Complexation (Cyclodextrin)

Causality: If your assay cannot tolerate acidic pH, Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic ethyl ester and thiazole core, while its hydrophilic exterior maintains aqueous solubility[3].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Stock Dilution: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Complexation: Slowly add 10 µL of the DMSO stock dropwise into 990 µL of the stirring HP-β-CD solution (final DMSO = 1%).

  • Incubation: Stir continuously for 24 hours at 37°C to allow the inclusion complex to reach equilibrium.

  • Validation: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-UV to confirm the compound remains in solution without crashing out.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound perfectly in 100% DMSO, but when I add it to my cell culture media, it immediately forms a cloudy precipitate. Why is this happening?

Answer: This phenomenon is known as "precipitation upon dilution"[3]. DMSO is highly miscible with water. When you inject the DMSO stock into the aqueous media, the DMSO rapidly diffuses away into the bulk water faster than the hydrophobic thiazole compound can be solvated by the water molecules. This creates a localized state of extreme supersaturation, causing the compound to undergo hydrophobic collapse and nucleate into crystals[5]. To prevent this, use an intermediate serial dilution (e.g., dilute the DMSO stock into a 50% PEG-400 solution before final addition to the media).

Q2: Can I just heat my assay buffer to 37°C to force the compound into solution?

Answer: No, this is highly discouraged. Heating provides kinetic energy to temporarily break the crystal lattice, creating a kinetically soluble state. However, once the solution cools to room temperature (or during prolonged incubation), the system will seek its thermodynamic minimum, and the compound will slowly precipitate out. This leads to highly inconsistent, non-reproducible assay results because the actual concentration of the drug exposed to the target is constantly dropping over time. Always rely on thermodynamic solubility[4].

Q3: Why does the methoxymethyl group at the C4 position make solubility worse compared to a simple hydroxyl group?

Answer: A hydroxyl group can act as both a hydrogen bond donor and acceptor, heavily interacting with water. By masking that position with a methoxymethyl ether (-CH2-O-CH3), you remove the hydrogen bond donor capability and add lipophilic aliphatic carbons. While it increases the molecule's ability to cross lipid bilayers (improving permeability), it drastically reduces its hydration energy, lowering aqueous solubility[2].

Q4: My target enzyme assay requires pH 7.5. What is the best strategy if salt formation (pH < 5) is not an option?

Answer: In neutral pH conditions where the 2-aminothiazole is unprotonated, you must rely on excipients. We recommend a ternary solvent system: prepare your intermediate stock in a mixture of 10% DMSO, 40% PEG-400, and 50% Tween-80. When diluted 1:100 into your final assay buffer, the final concentrations will be 0.1% DMSO, 0.4% PEG-400, and 0.5% Tween-80. The Tween-80 will form micelles that trap the lipophilic ethyl carboxylate tail, keeping the compound dispersed and bioavailable.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Hantzsch thiazole synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction for optimal yield and purity.

The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, as the thiazole ring is a key structural motif in numerous pharmacologically active compounds.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and versatile method for constructing this heterocyclic system due to its simplicity and generally high yields.[1][3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][4][5]

This guide specifically addresses the synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, a valuable building block in organic synthesis.

Reaction Overview

The core reaction is the cyclocondensation of Ethyl 2-chloro-4-methoxy-3-oxobutanoate (the α-haloketone) with Thiourea (the thioamide).

General Reaction Scheme: Starting Materials: Ethyl 2-chloro-4-methoxy-3-oxobutanoate and Thiourea Product: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

The generally accepted mechanism for this transformation involves three key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone in an SN2 reaction.[1][5]

  • Cyclization: An intramolecular nucleophilic attack occurs as the nitrogen of the thioamide attacks the ketone's carbonyl carbon, forming the five-membered ring intermediate.[1]

  • Dehydration: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[1]

Below is a visual representation of this mechanistic pathway.

Hantzsch_Mechanism start_materials Ethyl 2-chloro-4-methoxy-3-oxobutanoate + Thiourea sn2_attack S-Alkylation (SN2) start_materials->sn2_attack intermediate1 Thiouronium Salt Intermediate sn2_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting materials. What are the primary causes and how can I improve conversion?

A1: Low or no product formation is a frequent challenge that can be systematically addressed by evaluating several key parameters.

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. The α-haloketone, Ethyl 2-chloro-4-methoxy-3-oxobutanoate, can be unstable.[6] Ensure it is freshly prepared or purified before use, as impurities can lead to side reactions. The purity of the thiourea is also essential.[6]

  • Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy barrier.[7] If you are running the reaction at room temperature, a gradual increase in temperature is recommended. Refluxing in a suitable solvent like ethanol is a common practice.[8] However, be aware that prolonged heating at very high temperatures can sometimes lead to product decomposition.[6]

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[6][7] A time-course study (e.g., taking aliquots every hour) can help determine the optimal reaction duration for your specific setup. Some protocols for similar structures suggest reaction times from 3 to 12 hours.[8][9]

  • Solvent Choice: The solvent plays a significant role in reaction kinetics. Alcohols, such as ethanol or methanol, are standard choices as they effectively dissolve the reactants.[3][7] Some protocols report very high yields ( >98%) using a mixture of ethanol and ethyl acetate, which may improve solubility and reaction rates.[10] For certain substrates, aqueous ethanol mixtures have also proven effective.[11]

Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of byproducts consumes reactants and complicates purification, ultimately lowering your isolated yield.[6]

  • Unreacted Starting Materials: The most common "impurities" are simply your unreacted α-haloketone and thiourea.[6] This points to an incomplete reaction, which can be addressed by revisiting the points in Q1 (temperature, time, etc.).

  • Dimerization/Polymerization: Under non-optimized conditions, the reactive starting materials or intermediates can undergo self-condensation.[6] Ensuring a proper stoichiometric balance and controlled heating can mitigate this.

  • Formation of Oxazole: If the thiourea starting material is contaminated with urea, the corresponding oxazole can form as a byproduct.[6] Using high-purity thiourea is essential to prevent this.

  • Use of a Mild Base: Some procedures recommend the addition of a mild, non-nucleophilic base like sodium carbonate.[10] This can act as a catalyst and also neutralize any hydrohalic acid (HCl in this case) formed during the reaction, which might otherwise promote side reactions.[6]

Q3: I've completed the reaction and neutralized the mixture, but my product isn't precipitating during the workup. What should I do?

A2: The standard workup for this reaction involves pouring the cooled reaction mixture into a weak aqueous base, like 5% sodium carbonate, to neutralize the thiazole salt and induce precipitation.[3][7] If the product fails to precipitate, consider the following steps.

  • Verify pH: Use pH paper or a meter to confirm that the aqueous solution is indeed basic (pH 9-10 is a good target).[10] If it's still acidic or neutral, add more base.

  • Concentrate the Mixture: Your product might be too soluble in the current solvent mixture. Carefully remove a portion of the organic solvent (e.g., ethanol) under reduced pressure. This increases the concentration of the product in the aqueous phase, which should decrease its solubility and promote precipitation.[10]

  • Induce Crystallization: If the product has oiled out or remains in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.

  • Perform a Liquid-Liquid Extraction: If precipitation is not a viable option, you may need to extract the product. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[7] The combined organic layers can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo to yield the crude product. This crude material will likely require further purification by column chromatography or recrystallization.[6][7]

Troubleshooting_Workflow start Reaction Complete check_tlc Analyze by TLC start->check_tlc low_yield Low Yield / Incomplete Reaction check_tlc->low_yield Mainly Starting Material impurities Multiple Spots / Impurities check_tlc->impurities Multiple Spots good_conversion Good Conversion check_tlc->good_conversion Clean Conversion to Product optimize Optimize Conditions: - Increase Temperature - Increase Time - Check Reagent Purity low_yield->optimize minimize Minimize Side Reactions: - Use High Purity Reagents - Add Mild Base (e.g., Na2CO3) - Control Temperature impurities->minimize workup Proceed to Workup: Neutralize with aq. Na2CO3 good_conversion->workup precipitate_check Does Product Precipitate? workup->precipitate_check isolate Isolate by Filtration precipitate_check->isolate Yes extract Perform Liquid-Liquid Extraction precipitate_check->extract No

Caption: A logical workflow for troubleshooting common issues.

Optimized Reaction Protocol

This protocol is synthesized from various high-yield procedures for analogous structures and is designed to be a robust starting point for your optimization.[8][10]

Materials:

  • Ethyl 2-chloro-4-methoxy-3-oxobutanoate (1.0 equiv)

  • Thiourea (1.1 - 1.5 equiv)

  • Sodium Carbonate (Na₂CO₃) (0.1 equiv, optional but recommended)

  • Ethanol, anhydrous

  • 5% aqueous Sodium Carbonate solution

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.1 equiv) and sodium carbonate (0.1 equiv).

  • Add anhydrous ethanol as the solvent (approx. 5-10 mL per gram of the limiting reagent).

  • Begin stirring and gently heat the mixture to 40-50°C to ensure dissolution.

  • In a separate vessel, dissolve Ethyl 2-chloro-4-methoxy-3-oxobutanoate (1.0 equiv) in a small amount of ethanol.

  • Add the α-haloketone solution dropwise to the stirring thiourea solution over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, increase the temperature to bring the reaction mixture to a gentle reflux (approx. 65-75°C).[10]

  • Maintain the reflux for 5-6 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[3]

  • Once the reaction is complete (disappearance of the limiting starting material), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing the 5% aqueous sodium carbonate solution (approx. 10 volumes relative to the reaction volume) while stirring.

  • A precipitate should form. Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[3][7]

  • Allow the product to air dry on a watch glass or in a vacuum oven at a low temperature.[7]

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationale & Potential Impact
Stoichiometry 1.1 - 1.5 equiv. ThioureaA slight excess of the thioamide can help drive the reaction to completion.
Solvent Ethanol or Ethanol/Ethyl AcetateGood solubility for reactants. Co-solvents may enhance reaction rates.[10]
Temperature 60 - 75°C (Reflux)Provides sufficient energy for cyclization without significant product degradation. Lower temperatures may result in incomplete reaction.[7][10]
Catalyst ~0.1 equiv. Na₂CO₃ (optional)Neutralizes in-situ generated acid, preventing potential side reactions and may shorten reaction time.[10]
Reaction Time 5 - 12 hoursSubstrate dependent. Must be optimized by monitoring (e.g., TLC) to ensure completion without degradation.[6][9]
Workup Precipitation in aq. Na₂CO₃Standard, efficient method for isolating the neutral 2-aminothiazole product which is often poorly soluble in water.[3][7]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis Mechanism. (n.d.). Scribd. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Phillips, A. J., & Uto, Y. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters. Retrieved from [Link]

  • Guan, R., & Zhu, H. (2006). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. ResearchGate. Retrieved from [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • Meng, G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.
  • designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. Retrieved from [Link]

  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Retrieved from [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). OUCI. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) . This compound is a highly functionalized thiazole intermediate crucial in pharmaceutical synthesis. However, its polyfunctional nature makes it exceptionally susceptible to moisture-induced degradation.

Rather than simply telling you what to do, this guide explains the causality behind each protocol so you can make informed, scientifically grounded decisions at the bench.

Mechanistic Causality of Moisture Sensitivity

To effectively handle this compound, we must first understand the molecular causality behind its instability. Moisture does not merely "wet" this compound; it initiates a cascade of chemical and physical degradation pathways across three distinct functional sites:

  • MOM Ether Cleavage (Chemical): The 4-(methoxymethyl) group is an acetal-type ether. While stable to base, MOM ethers are1[1]. Exposure to ambient moisture, especially in the presence of trace acidic impurities (like atmospheric CO₂), triggers the formation of an oxocarbenium ion intermediate, leading to2[2], formaldehyde, and methanol.

  • Ester Hydrolysis (Chemical): The ethyl 5-carboxylate group is susceptible to hydrolysis. Moisture acts as a nucleophile, converting the ester into a carboxylic acid. This generates local acidity, which auto-catalyzes the MOM ether cleavage described above,3[3].

  • Hygroscopic Hydration (Physical): The 2-amino group acts as both a hydrogen bond donor and acceptor. It readily4[4], leading to clumping, altered dissolution rates, and poor flowability during downstream processing.

Degradation Compound Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate Moisture Moisture & Trace Acid Compound->Moisture Atmospheric Exposure MOM MOM Ether Cleavage (Chemical) Moisture->MOM Acid Catalyzed Ester Ester Hydrolysis (Chemical) Moisture->Ester Auto-catalyzed Amino Hydration & Clumping (Physical) Moisture->Amino Hygroscopic Uptake Degraded Degraded API (Unusable) MOM->Degraded Ester->Degraded Amino->Degraded

Moisture-induced degradation pathways of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate.

Troubleshooting Guide & FAQs

Q1: My batch has clumped together and turned slightly sticky. Is it still usable?

  • Causality: Clumping is the macroscopic symptom of microscopic hygroscopic moisture uptake by the 2-amino group.

  • Actionable Solution: Do not immediately discard it, but do not use it as-is. First, perform a Karl Fischer (KF) titration (see Protocol 2). If the water content is <0.5%, the clumping is purely physical. Dry the batch in a vacuum desiccator over P₂O₅ for 24 hours. If the KF titration is >0.5%, you must run an LC-MS analysis to check for chemical degradation.

Q2: LC-MS analysis of my stored compound shows a new impurity peak with a mass loss of 44 Da. What happened?

  • Causality: A mass loss of 44 Da is the classic signature of MOM ether deprotection (-CH₂OCH₃ loss, replaced by -H). The compound has reacted with ambient moisture and trace acid, cleaving the protecting group to leave a free hydroxyl group.

  • Actionable Solution: This batch is chemically degraded and cannot be salvaged by drying. To prevent this in the future, ensure the compound is stored under a strict argon atmosphere. If formulating,5[5] or a moisture scavenger.

Q3: I store the compound at 2-8°C as recommended, but it still degrades over time. Why?

  • Causality: A common pitfall I observe in the field is that degradation occurs during the handling phase, not the storage phase. Opening a cold container in a humid laboratory causes immediate condensation of atmospheric water directly onto the API lattice.

  • Actionable Solution: Implement a strict thermal equilibration protocol (Protocol 1). Allow the sealed container to sit at room temperature for at least 1-2 hours before opening.

Quantitative Data: Degradation & Prevention Summary

To facilitate rapid decision-making, compare your analytical results against this quantitative threshold matrix:

Degradation PathwayFunctional GroupAnalytical Signature (Quantitative)Usability ThresholdCorrective Action
Physical Hydration 2-Amino GroupKF Titration: 0.5% - 2.0% WaterUsable if < 0.5%Dry over P₂O₅ under high vacuum.
MOM Ether Cleavage 4-(Methoxymethyl)LC-MS: Mass shift of -44 DaUnusable (>0.1% area)Discard batch; improve inert storage.
Ester Hydrolysis 5-Ethyl CarboxylateLC-MS: Mass shift of -28 DaUnusable (>0.1% area)Discard batch; avoid ambient moisture.

Experimental Protocols: Self-Validating Systems

Every protocol in your lab must be a self-validating system to ensure trustworthiness. Do not proceed with the actual compound until the validation step passes.

Protocol 1: Anhydrous Handling & Schlenk Transfer
  • Causality: Standard benchtop weighing exposes the highly hygroscopic 2-amino group to ambient humidity, compromising the batch before the reaction even begins.

  • Self-Validation Step: Place a small dish of anhydrous cobalt(II) chloride (CoCl₂) paper inside your glovebox or desiccator. If it turns from blue to pink, the environment is compromised and handling must be aborted.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed API bottle from 2-8°C storage. Leave it on the bench for exactly 2 hours. (Causality: Prevents condensation of atmospheric moisture onto the cold glass/API).

  • Environmental Validation: Check the CoCl₂ indicator paper in the glovebox (must be blue) and ensure the oxygen/moisture sensors read <1 ppm.

  • Transfer: Move the sealed bottle into the glovebox antechamber. Cycle the antechamber with argon three times (vacuum to -0.8 bar, refill with Ar).

  • Weighing: Open the bottle inside the main glovebox chamber. Weigh the required mass into a pre-dried Schlenk flask.

  • Sealing: Seal the Schlenk flask with a rubber septum, wrap tightly with Parafilm, and transfer to the fume hood for immediate anhydrous solvent addition via cannula or syringe.

Workflow Store Storage (2-8°C) Argon Atmosphere Equilibrate Thermal Equilibration (1-2 Hours) Store->Equilibrate Prevent Condensation Glovebox Transfer to Glovebox Equilibrate->Glovebox Maintain Dryness Weigh Weighing under Inert Gas Glovebox->Weigh Exclude Ambient Air React Anhydrous Solvent Addition Weigh->React Execute Synthesis

Standard operating workflow for handling moisture-sensitive thiazole carboxylate intermediates.

Protocol 2: Karl Fischer (KF) Coulometric Titration for Moisture Determination
  • Causality: To distinguish between physical clumping and chemical degradation, we must quantify the exact water content. Coulometric KF is chosen over volumetric because it is highly sensitive to trace water (10 µg to 10 mg), which is critical for this intermediate.

  • Self-Validation Step: Before testing the API, run a 1.0% water standard. The system is only validated if the recovery is between 0.97% and 1.03%.

Step-by-Step Methodology:

  • System Blanking: Purge the KF titration vessel with anhydrous methanol and run the pre-titration sequence until the drift is stable (<10 µ g/min ). (Causality: Eliminates background moisture from the solvent and glassware).

  • Validation: Inject 1.00 mL of a certified 1.0% water standard. Verify the reading is within the 0.97-1.03% threshold.

  • Sample Prep: Inside a glovebox, dissolve 100 mg of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in 1.0 mL of anhydrous methanol.

  • Injection: Use a dry, gas-tight syringe to inject the sample into the KF vessel.

  • Calculation: Subtract the blank solvent moisture from the total reading to determine the API's absolute water content.

References

  • Source: nih.
  • stability issues of 2-(1-Aminoethyl)
  • Source: colorcon.
  • Source: nih.
  • Source: wikipedia.

Sources

Optimization

HPLC method development for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate analysis

Welcome to the Analytical Support Center for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate . This portal is designed for researchers and drug development professionals requiring high-precision chromatographic met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate . This portal is designed for researchers and drug development professionals requiring high-precision chromatographic methodologies. Here, we synthesize fundamental chromatographic theory with field-proven troubleshooting to ensure your analytical workflows are robust, reproducible, and compliant with compendial standards.

Method Development Workflow & Logical Architecture

Developing a stability-indicating assay for highly functionalized thiazole derivatives requires a systematic approach. The workflow below outlines the critical path from column scouting to final validation.

Method_Development_Workflow Start Define Analytical Target Profile (Target: Thiazole-5-carboxylate) Scouting Mobile Phase Scouting (0.1% TFA vs. Formic Acid) Start->Scouting Select Stationary Phase Optimization Gradient & Temp Optimization (Resolve Process Impurities) Scouting->Optimization Adjust Selectivity (α) Validation USP <1225> Validation (Precision, Accuracy, Linearity) Optimization->Validation Lock Method Parameters

Fig 1. HPLC Method Development Lifecycle for Thiazole-5-carboxylate derivatives.

Method Development & Optimization (FAQs)

Q: What are the optimal starting conditions for analyzing Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate? A: The target molecule presents a unique chromatographic challenge: it contains a weakly basic 2-amino group alongside a hydrophobic ethyl carboxylate moiety.

  • The Causality: If analyzed at a neutral pH, the amino group exists in a state of partial ionization, leading to split peaks and severe tailing due to secondary cation-exchange interactions with residual silanols on the silica backbone. By utilizing a low-pH mobile phase—specifically 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) —we simultaneously fully protonate the amine and neutralize the surface silanols[1]. This ensures the retention mechanism is purely hydrophobic.

  • Column Selection: Pair this mobile phase with a heavily end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus) to further shield the analyte from active silanol sites[1].

Q: How do I separate the target compound from its synthetic precursors and degradation impurities? A: During the process development of thiazole-5-carboxylates, side reactions such as ester hydrolysis or incomplete nucleophilic substitutions often generate structurally similar impurities (e.g., des-ethyl carboxylic acids)[2]. Isocratic elution is generally insufficient to resolve these closely eluting analogs. A gradient elution profile is required to elute the polar degradants early while retaining enough hydrophobic interaction to resolve the main ethyl ester peak[3].

Quantitative Data: Recommended Initial Gradient Profile

Table 1: Optimized Gradient Conditions for Thiazole-5-carboxylate Analysis

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve
0.09551.0Initial
10.040601.0Linear
12.05951.0Linear
12.19551.0Step
15.09551.0Hold

Troubleshooting Guide

Troubleshooting_Logic Issue Issue: Peak Tailing (Asymmetry > 1.5) Check_pH Check Mobile Phase pH Is pH < 3.0? Issue->Check_pH Adjust_pH Adjust to pH 2.5 (Use 0.1% TFA) Check_pH->Adjust_pH No Check_Column Check Stationary Phase Is it fully end-capped? Check_pH->Check_Column Yes Resolved Peak Symmetry Restored Adjust_pH->Resolved Change_Column Switch to heavily end-capped C18 Check_Column->Change_Column No Check_Column->Resolved Yes (Check Void Vol) Change_Column->Resolved

Fig 2. Root-cause analysis and resolution logic for aminothiazole peak tailing.

Q: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for the main peak despite using a low pH? A: If the pH is already < 3.0, the tailing is likely caused by either column voiding (physical degradation of the silica bed) or sample solvent mismatch.

  • The Causality: Injecting a sample dissolved in 100% strong organic solvent (e.g., pure Acetonitrile) into a highly aqueous initial mobile phase (95% water) causes the analyte to precipitate or "smear" at the head of the column before partitioning begins.

  • Resolution: Always dilute your final sample in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water) to ensure immediate and uniform partitioning upon injection.

Q: The retention time of the main peak is drifting between injections. How do I stabilize it? A: Retention time drift in gradient methods utilizing ion-pairing agents like TFA is almost always due to inadequate column equilibration. TFA interacts heavily with the stationary phase and takes significantly longer to reach equilibrium than simpler buffers like formic acid.

  • Resolution: Pre-condition the column with at least 20 Column Volumes (CV) of the initial gradient composition before the first injection.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and scientific integrity, every analytical run must act as a self-validating system. Do not proceed to sample analysis unless System Suitability Testing (SST) passes.

Protocol 1: System Suitability & Sample Analysis Workflow
  • System Preparation: Purge all HPLC lines with fresh mobile phases. Ensure the column oven is set to a stable 30°C to prevent viscosity-driven pressure fluctuations.

  • Equilibration: Run the initial gradient composition (95% A / 5% B) for 15 minutes at 1.0 mL/min.

  • Self-Validation Step 1 (Blank): Inject 10 µL of the sample diluent. Causality: This proves the baseline is free of ghost peaks and carryover from previous runs.

  • Self-Validation Step 2 (SST): Inject 10 µL of a 0.1 mg/mL Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate reference standard.

  • Evaluate SST Metrics: According to USP guidelines[4], evaluate the chromatogram. Proceed to step 6 only if:

    • Tailing Factor ( Tf​ ) is ≤1.5 .

    • Theoretical Plates ( N ) are ≥5000 .

    • Relative Standard Deviation (RSD) of retention time over 3 replicate injections is ≤1.0% .

  • Sample Analysis: Inject prepared samples. Bracket every 10 sample injections with an SST standard to verify ongoing system stability.

Quantitative Data: Method Validation Criteria

When transferring this method to a Quality Control environment, it must be validated according to USP General Chapter <1225>[4].

Table 2: USP <1225> Validation Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Precision 6 replicate injections of 100% standardRSD ≤ 2.0%
Linearity 5 concentration levels (50% to 150% of target)Correlation Coefficient (R²) ≥ 0.999
Accuracy Spiked matrix samples at 80%, 100%, 120%Recovery 98.0% - 102.0%
Specificity Peak purity assessment via PDA detectorPeak purity angle < purity threshold

References

  • HPLC Method Development: Standard Practices and New Columns Agilent Technologies
  • Method Development 101: From Beginner to Expert Part 1 Agilent Technologies
  • Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS United St

Sources

Troubleshooting

Technical Support Center: Handling and Storage of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1)[1]. This highly functionalized heterocyclic compound is a critical building block in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1)[1]. This highly functionalized heterocyclic compound is a critical building block in drug development, particularly in the synthesis of kinase inhibitors[2].

However, its structural complexity—comprising a 2-aminothiazole core, an acid-labile methoxymethyl (MOM) ether, and an ethyl ester—makes it highly susceptible to degradation. As a Senior Application Scientist, I have designed this guide to explain the chemical causality behind these vulnerabilities and provide self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: My DMSO stock solutions lose biological activity after a few days at room temperature. Why does this happen, and how can I prevent it? A1: This is a well-documented vulnerability of the 2-aminothiazole pharmacophore. In polar aprotic solvents like DMSO at room temperature, 2-aminothiazoles are highly prone to oxidative degradation and dimerization[3]. The free amino group at the C2 position undergoes oxidative coupling, forming inactive dimers, or N-oxidation.

  • Causality: DMSO can act as a mild oxidant over time, and ambient oxygen accelerates the radical-mediated coupling of the electron-rich 2-aminothiazole ring.

  • Solution: Aliquot stock solutions immediately upon preparation and store them at -20°C or -80°C. Temperature-dependent studies confirm that 2-aminothiazole decomposition is negligible at -20°C over two months, whereas up to 64% degradation occurs within 7 days at room temperature[3].

Q2: During silica gel column chromatography, I am isolating a highly polar byproduct instead of the intact compound. What is the mechanism of this degradation? A2: You are observing the unintended cleavage of the methoxymethyl (MOM) group at the C4 position. The MOM group functions as an acetal and is highly sensitive to acidic environments[4].

  • Causality: Standard silica gel is inherently slightly acidic (pH ~4.5–5.5). When exposed to this acidic surface, the ether oxygen of the MOM group is protonated, leading to the expulsion of methanol and the formation of an oxocarbenium ion, which is subsequently trapped by water to yield the highly polar 4-(hydroxymethyl)thiazole derivative[5].

  • Solution: Neutralize your silica gel prior to chromatography by adding 0.1% to 1% (v/v) triethylamine (TEA) to your mobile phase[5].

Q3: I am observing gradual degradation of the dry powder during long-term storage. What are the optimal storage conditions for the bulk powder? A3: The compound contains an ethyl ester at the C5 position, which is susceptible to hydrolysis if exposed to ambient moisture, especially in the presence of trace acidic or basic impurities. Furthermore, the 2-aminothiazole core is sensitive to strong oxidizing agents and light[6].

  • Solution: Store the lyophilized or crystalline powder in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at 4°C or lower. Always include a desiccant.

Part 2: Quantitative Data Summary

The following table summarizes the degradation pathways, triggers, and expected stability metrics to help you anticipate and mitigate compound loss.

Functional GroupDegradation PathwayPrimary TriggerEstimated StabilityPreventive Measure
2-Aminothiazole Dimerization / OxidationDMSO at Room Temp~36% intact after 7 days[3]Store at -20°C in single-use aliquots
MOM Ether Acetal HydrolysisAcidic Silica GelRapid degradation during elution[5]Use 1% TEA in chromatography eluent
Ethyl Ester SaponificationMoisture + pH extremesStable >12 months if kept dryStore under Argon with desiccant

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the procedure before proceeding to downstream assays.

Protocol A: Preparation and Storage of Ultra-Stable DMSO Stock Solutions

Purpose: To prevent the oxidative dimerization of the 2-aminothiazole core.

  • Inert Weighing: Purge a microcentrifuge tube with Argon. Weigh the desired amount of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate powder.

  • Dissolution: Add anhydrous, amine-free DMSO (sealed under Argon) to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide the solution into 10 µL single-use aliquots in amber PCR tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Step: Immediately after preparation (T=0), dilute one aliquot in LC-MS grade Acetonitrile/Water and run an LC-MS analysis. Establish a baseline chromatogram confirming the intact mass ( m/z ~216.06 for [M+H]+ ). Compare future thawed aliquots against this baseline to ensure <5% dimer formation.

Protocol B: Neutralized Silica Gel Chromatography

Purpose: To prevent acid-catalyzed cleavage of the MOM ether during purification.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well[5].

  • Column Packing: Slurry-pack the silica gel using the TEA-treated solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully neutralize the acidic silanol groups on the silica surface.

  • Loading: Dissolve your crude mixture in a minimum amount of the neutralized solvent and load it onto the column.

  • Elution: Elute the compound using the TEA-treated solvent system.

  • Self-Validation Step: Spot the collected fractions on a TLC plate that has been pre-run with 1% TEA in Hexane. A single, high-Rf spot matching the intact MOM-protected standard confirms successful purification without acetal hydrolysis.

Part 4: Visualization of Degradation Pathways

DegradationWorkflow Compound Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate DMSO DMSO Stock @ 25°C (Oxidative Stress) Compound->DMSO Dissolution Silica Standard Silica Gel (Acidic pH ~5) Compound->Silica Purification Moisture Ambient Moisture (Aqueous Exposure) Compound->Moisture Long-term Storage Oxidation Oxidation & Dimerization (Inactive 2-Aminothiazole) DMSO->Oxidation Degradation HydrolysisMOM Acetal Hydrolysis (MOM Cleavage to -OH) Silica->HydrolysisMOM Degradation HydrolysisEster Ester Hydrolysis (Carboxylic Acid Formation) Moisture->HydrolysisEster Degradation Solution1 Store at -80°C in single-use aliquots Oxidation->Solution1 Prevention Solution2 Neutralize eluent with 1% Triethylamine HydrolysisMOM->Solution2 Prevention Solution3 Store under Argon with active desiccant HydrolysisEster->Solution3 Prevention

Figure 1: Degradation pathways of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate and preventive solutions.

References

  • [1] Intlab.org. Page 03312 (Chemical): ETHYL 2-AMINO-4-(METHOXYMETHYL)THIAZOLE-5-CARBOXYLATE. Available at:

  • [4] Adichemistry.com. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at:

  • [3] D-nb.info. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available at:

  • [5] Benchchem.com. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Available at:

  • [2] Googleapis.com (European Patent Office). THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS - EP 1981884 B1. Available at:

  • [6] Fishersci.com. SAFETY DATA SHEET: 2-Aminothiazole. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate vs. Ethyl 2-amino-4-methylthiazole-5-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive Summary In medicinal chemistry and rational drug design, the 2-aminothiazole scaffold is a privileged structure frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In medicinal chemistry and rational drug design, the 2-aminothiazole scaffold is a privileged structure frequently utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The selection of specific substituents on the thiazole ring profoundly influences the physicochemical properties, target binding affinity, and downstream synthetic viability of the resulting active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between two critical building blocks: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (Compound A) and Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound B). While Compound B is a legacy intermediate famously used in the synthesis of third-generation cephalosporins like Cefditoren pivoxil[1], Compound A represents a structurally tuned alternative designed to modulate lipophilicity and introduce novel hydrogen-bonding interactions.

Structural & Physicochemical Profiling

The primary structural divergence between these two building blocks lies at the C4 position of the thiazole ring. Replacing a simple methyl group (-CH₃) with a methoxymethyl group (-CH₂OCH₃) fundamentally alters the molecule's interaction with its microenvironment.

Causality in Physicochemical Shifts
  • Lipophilicity (LogP): The introduction of the ether oxygen in Compound A decreases the overall lipophilicity compared to the purely hydrophobic methyl group of Compound B[2]. This is a critical modification when attempting to reduce the hydrophobic burden of a lead compound to improve aqueous solubility.

  • Hydrogen Bonding: The oxygen atom in the methoxymethyl group acts as a localized hydrogen-bond acceptor (HBA). In kinase inhibitor design, this ether oxygen can participate in critical interactions with the kinase hinge region, potentially increasing target residence time.

  • Electronic Effects: The inductive electron-withdrawing nature of the methoxy group subtly pulls electron density away from the thiazole ring. This slightly reduces the pKa of the C2-amino group, demanding more aggressive conditions (e.g., stronger bases or coupling reagents) during downstream amide bond formation compared to the highly nucleophilic amine in Compound B.

Table 1: Comparative Physicochemical Data
PropertyCompound A (Methoxymethyl Variant)Compound B (Methyl Variant)
CAS Number 905807-82-1[3]7210-76-6[2]
Molecular Formula C₈H₁₂N₂O₃SC₇H₁₀N₂O₂S[2]
Molecular Weight 216.26 g/mol 186.23 g/mol [2]
H-Bond Donors 1 (-NH₂)1 (-NH₂)
H-Bond Acceptors 5 (Includes ether oxygen)4
Calculated LogP ~0.9 - 1.11.6[2]
Steric Profile Extended, flexible sidechainCompact, rigid

Mechanistic Impact in Drug Design

The decision to utilize Compound A versus Compound B is dictated by the target product profile (TPP) of the desired therapeutic agent.

Compound B (C4-Methyl): This is the classic, sterically compact building block. It is the definitive intermediate for synthesizing 4-methyl-5-formylthiazole, the critical precursor for the broad-spectrum antibiotic Cefditoren pivoxil[1],[4]. Cefditoren exhibits potent bactericidal activity against S. pneumoniae and H. influenzae by seamlessly fitting into the hydrophobic pockets of bacterial penicillin-binding proteins (PBPs) without incurring a desolvation penalty[5].

Compound A (C4-Methoxymethyl): This variant is deployed when a drug candidate suffers from poor membrane permeability or requires active transport modulation. The added polarity and flexibility allow the molecule to act as an "ADME modulator," optimizing the pharmacokinetic profile for targets that require traversing complex biological barriers, such as the blood-brain barrier (BBB) in neurological drug development.

Decision matrix for selecting C4-substituted 2-aminothiazole building blocks based on target profile.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, both compounds can be synthesized using a highly efficient, one-pot Hantzsch thiazole synthesis protocol[1],[4].

The Self-Validating System

This protocol is designed as a self-validating system . The use of N-bromosuccinimide (NBS) in an aqueous tetrahydrofuran (THF) mixture at sub-zero temperatures ensures regioselective α-halogenation while suppressing unwanted over-bromination[1]. The subsequent addition of thiourea initiates a self-driving cyclization: the sulfur atom acts as a soft nucleophile attacking the α-halocarbon, followed by intramolecular condensation. The system validates itself visually and gravimetrically: the complete consumption of the starting β-keto ester (confirmed by TLC) triggers a color change, and the spontaneous precipitation of the thiazole hydrobromide salt upon cooling provides immediate physical confirmation of successful aromatization.

Step-by-Step Methodology
  • Preparation of the α-Halo Intermediate:

    • Charge a reaction vessel with the starting β-keto ester (0.05 mol) — use ethyl 4-methoxyacetoacetate for Compound A, or ethyl acetoacetate for Compound B[1].

    • Dissolve in a solvent mixture of water (50.0 mL) and THF (20.0 mL) and cool the system to below 0°C[1].

    • Slowly add NBS (1.20 equiv.) in portions to maintain the internal temperature[1]. Stir at room temperature for 2 hours.

  • Hantzsch Cyclization:

    • Once TLC confirms the disappearance of the starting material, add thiourea (1.00 equiv.) directly to the reaction mixture[1].

    • Heat the mixture to 80°C for 2 to 3.5 hours (Compound A requires slightly longer due to the steric bulk of the methoxymethyl group)[1],[4].

  • Isolation and Free-Basing:

    • Cool the mixture to room temperature. The intermediate thiazole salt will precipitate.

    • Basify the mixture with aqueous ammonia until pH 8-9 is reached, liberating the free 2-amino group[4].

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield the highly pure target compound[4].

Workflow of the self-validating one-pot Hantzsch thiazole synthesis.

Quantitative Experimental Data

The experimental data below highlights the subtle reactivity differences caused by the C4 substitution during the synthesis process.

Table 2: Experimental Synthesis Comparison (Hantzsch Protocol)
ParameterCompound A SynthesisCompound B Synthesis
Starting β-keto ester Ethyl 4-methoxyacetoacetateEthyl acetoacetate[1]
Halogenating Agent NBS (1.2 eq)NBS (1.2 eq)[1]
Cyclization Reagent Thiourea (1.0 eq)Thiourea (1.0 eq)[1]
Reaction Time (Cyclization) 3.5 hours2.0 hours[1]
Average Isolated Yield 76%85%[1]
Downstream Amine Nucleophilicity Moderate (Inductive pull from -O-)High

Note: The slightly lower yield and longer reaction time for Compound A are attributed to the steric hindrance and electronic interference of the methoxymethyl group during the intramolecular condensation step of the Hantzsch cyclization.

References

  • PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information (NIH). URL:[Link]

  • Page 03312 (Chemical): ETHYL 2-AMINO-4-(METHOXYMETHYL)THIAZOLE-5-CARBOXYLATE. IntLab. URL:[Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. URL:[Link]

  • Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections. ResearchGate. URL:[Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof (CN102079732B). Google Patents.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel chemical entities such as Ethyl 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel chemical entities such as Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, a substituted thiazole derivative with potential therapeutic applications, establishing a robust and reliable analytical method for its quantification is paramount. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques for the validation of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the experimental protocols, expected performance, and logical considerations for selecting the most appropriate analytical method.

The Critical Role of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a compound like Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, this ensures the accuracy, precision, and reliability of quantitative data in various stages of drug development, from pharmacokinetic studies to quality control of the final product. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process, ensuring that the developed methods are fit for purpose.[1][2][3]

Physicochemical Properties of the Analyte

To develop a robust analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.

PropertyValue
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
Predicted LogP 1.2 (Increased polarity compared to methyl analog)
Key Structural Features Aminothiazole core, ethyl ester, methoxymethyl substituent

The presence of the methoxymethyl group, as opposed to a simple methyl group found in similar structures, increases the polarity of the molecule. This characteristic is a key consideration in the development of chromatographic separation methods.

Gold Standard: LC-MS/MS Validation

For its unparalleled sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis and trace-level quantification of small molecules in complex matrices.

Predicted Mass Spectrum and Fragmentation

The molecular weight of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is 216.26 g/mol . Therefore, the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 217.3.

Predicted Fragmentation Pathway:

M [M+H]+ m/z 217.3 F1 Loss of C2H4 (ethylene) from ethyl ester m/z 189.2 M->F1 -28.1 F2 Loss of C2H5OH (ethanol) from ethyl ester m/z 171.2 M->F2 -46.1 F3 Loss of CH2O (formaldehyde) from methoxymethyl group m/z 187.2 M->F3 -30.0 F4 Loss of CH3OH (methanol) from methoxymethyl group m/z 185.2 M->F4 -32.0 F5 Cleavage of methoxymethyl group m/z 171.2 F3->F5 -16.0

Caption: Predicted ESI-MS/MS fragmentation of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate.

Experimental Protocol: LC-MS/MS Method

This protocol outlines a robust LC-MS/MS method suitable for the quantification of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in a biological matrix such as human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: 217.3 -> 171.2 (Quantifier), 217.3 -> 189.2 (Qualifier)

    • Internal Standard: To be determined based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Validation Parameters for the LC-MS/MS Method

The validation of this method should be performed in accordance with ICH Q2(R1) guidelines and would include the following parameters:

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.

A Viable Alternative: HPLC-UV Validation

While LC-MS/MS offers superior sensitivity and selectivity, HPLC with UV detection remains a workhorse in many quality control laboratories due to its simplicity, robustness, and lower cost.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation:

  • For drug substance analysis, a simple dilution in a suitable solvent (e.g., acetonitrile:water mixture) is typically sufficient.

  • For drug product analysis, an extraction step may be required to separate the analyte from excipients.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength to be determined by acquiring the UV spectrum of the analyte (a wavelength around the absorption maximum, likely in the 250-280 nm range for a thiazole derivative, should be chosen).

Validation Workflow

Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: A typical workflow for analytical method validation.

Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV

The choice between these two powerful techniques depends on the specific analytical challenge at hand.

FeatureLC-MS/MSHPLC-UV
Sensitivity Very high (pg/mL to ng/mL levels)Moderate (µg/mL to mg/mL levels)
Selectivity Excellent (based on mass-to-charge ratio)Good (can be limited by co-eluting impurities with similar UV absorbance)
Speed High throughput with shorter run timesModerate throughput
Cost High initial investment and operational costsLower initial investment and operational costs
Complexity More complex instrumentation and method developmentSimpler instrumentation and method development
Application Bioanalysis, impurity profiling, metabolism studiesRoutine quality control, content uniformity, dissolution testing

Conclusion and Recommendations

For the comprehensive validation of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, LC-MS/MS stands out as the superior technique, particularly for applications requiring high sensitivity and selectivity, such as in vivo pharmacokinetic studies. Its ability to provide structural information through fragmentation is invaluable for unequivocal identification.

However, for routine quality control in a manufacturing environment where the primary goal is to determine the purity and potency of the drug substance or product, a well-validated HPLC-UV method can be a more practical and cost-effective solution.

Ultimately, the choice of analytical methodology should be guided by the intended application, regulatory requirements, and the available resources. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the development of a scientifically sound and fit-for-purpose analytical method for this promising thiazole derivative.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Abstract: This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, a key heterocyclic intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public-domain literature, this document establishes a robust, predicted reference spectrum based on first principles of infrared spectroscopy and a comparative analysis with structurally similar, well-characterized analogs. We will dissect the molecule by its functional groups, assign expected vibrational frequencies, and compare these predictions with the known spectral data of alternative compounds to highlight key differentiating features. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for the structural elucidation and quality control of novel chemical entities.

Part 1: Structural and Theoretical IR Analysis of the Target Molecule

Infrared spectroscopy is an indispensable tool for confirming the functional group composition of a synthesized molecule. By measuring the absorption of infrared radiation by molecular vibrations, we can identify specific bonds and structural motifs. The target molecule, Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, is a multi-functionalized heterocycle. Its structure contains a 2-aminothiazole core, an ethyl ester, and a methoxymethyl ether side chain, each contributing distinct and identifiable peaks to the IR spectrum.

Chemical Structure:

The expected vibrational frequencies for each functional group are derived from established correlation charts and an understanding of how the electronic environment of the thiazole ring influences bond strengths. For instance, the primary amine (-NH₂) will exhibit characteristic symmetric and asymmetric stretches, while the ester group will show a strong carbonyl (C=O) stretch and two distinct C-O stretches. The ether linkage (-C-O-C-) within the methoxymethyl group will also produce a prominent C-O stretching band.

Table 1: Predicted IR Absorption Bands for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3150 - 3050Medium-WeakAromatic C-H StretchThiazole Ring C-H
2980 - 2850MediumAliphatic C-H StretchEthyl (-CH₂CH₃) & Methoxymethyl (-CH₂OCH₃)
1725 - 1705Strong, SharpC=O Stretchα,β-Unsaturated Ethyl Ester
1640 - 1610Medium-StrongN-H Scissoring (Bend)Primary Amine (-NH₂)
1580 - 1470Medium-StrongC=N and C=C Ring StretchThiazole Ring Skeletal Vibrations
1300 - 1250StrongAsymmetric C-O-C StretchEster (C(=O)-O bond)
1150 - 1050StrongSymmetric C-O-C StretchEther (-CH₂OCH₃) & Ester (O-C₂H₅ bond)

Causality Behind Predictions:

  • N-H Stretching: The presence of two bands for the primary amine is due to the symmetric and asymmetric stretching modes of the N-H bonds. Their position indicates a non-hydrogen-bonded or weakly hydrogen-bonded state.

  • C=O Stretching: The ester carbonyl is conjugated with the C=C double bond of the thiazole ring. This conjugation delocalizes the pi-electron density, slightly weakening the C=O bond and lowering its stretching frequency from the typical 1750-1735 cm⁻¹ for saturated esters to the predicted 1725-1705 cm⁻¹ range.[1][2]

  • Thiazole Ring Vibrations: The aromatic-like thiazole ring gives rise to several skeletal vibration bands due to C=C and C=N stretching, similar to other aromatic systems.[3][4]

  • C-O Stretching Region (1300-1000 cm⁻¹): This region, often called the fingerprint region, is expected to be complex but highly informative. We anticipate three strong absorptions: the C-C-O stretch from the "acid" side of the ester (~1280 cm⁻¹), the O-C-C stretch from the "alcohol" side of the ester (~1100 cm⁻¹), and a distinct C-O-C stretch from the ether linkage (~1120 cm⁻¹).[5][6][7] The overlap of the ether and ester C-O bands will likely result in a strong, broad absorption profile in this area.

Part 2: Comparative Spectral Analysis with Structural Analogs

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known spectral features of two closely related compounds: Ethyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 2-aminothiazole-4-carboxylate . This comparison allows us to isolate and identify the spectral contributions of the methoxymethyl group.

  • Alternative A: Ethyl 2-amino-4-methylthiazole-5-carboxylate. This analog differs only by the substitution of a methyl group for the methoxymethyl group at the C4 position. Its IR spectrum will lack the characteristic C-O-C ether stretching band.[8][9]

  • Alternative B: Ethyl 2-aminothiazole-4-carboxylate. This analog lacks any C4 substituent, providing a baseline for the core 2-aminothiazole-carboxylate system.[10][11]

Table 2: Comparative IR Data of Target Molecule and Analogs (Key Peaks in cm⁻¹)

Functional GroupTarget Molecule (Predicted)Alternative A: 4-methyl (Experimental/Expected)Alternative B: 4-unsubstituted (Experimental/Expected)Key Differentiator
N-H Stretch 3450-3300~3420, ~3310~3430, ~3320All compounds show similar primary amine stretches.
C=O Stretch 1725-1705~1710~1687[11]The C=O frequency is sensitive to the electronic nature of the C4 substituent. The electron-donating methyl and methoxymethyl groups result in a higher frequency compared to the unsubstituted analog.
C=N / C=C Stretch 1580-1470~1550~1513[11]Ring vibrations are present in all, with minor shifts.
Ester C-O Stretch ~1280, ~1100~1280, ~1100~1250All compounds possess the two characteristic ester C-O bands.
Ether C-O-C Stretch ~1120 (Strong) Absent Absent This is the most critical differentiating peak. Its presence is a definitive marker for the methoxymethyl group in the target molecule.

Analysis of Comparison: The most significant difference between the target molecule and its analogs is the expected strong absorption band around 1120 cm⁻¹ due to the C-O-C stretching of the ether linkage.[12] While Ethyl 2-amino-4-methylthiazole-5-carboxylate (Alternative A) has C-H bending vibrations in this region, they are typically much weaker than the C-O stretch. The absence of this strong band in the experimental spectrum of a synthesized product would strongly indicate that the methoxymethyl group is not present. Furthermore, the precise position of the strong C=O stretch provides secondary confirmation of the substitution pattern on the thiazole ring.

Part 3: Standardized Experimental Protocol for FT-IR Analysis

To ensure data is reproducible and trustworthy, a standardized protocol for sample acquisition is essential. The following describes a self-validating workflow for analyzing a solid sample like Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and reliable technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Perform a background scan. This is critical as it subtracts the IR absorption from ambient CO₂ and water vapor, ensuring these do not contaminate the sample spectrum. The background should be a flat line.

  • Sample Preparation:

    • Place a small amount (1-5 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium). The sample must be a fine powder to ensure good contact.

  • Data Acquisition:

    • Apply pressure using the built-in press to ensure firm and even contact between the sample and the ATR crystal. Inconsistent pressure is a common source of poor-quality spectra.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Collect a new background scan to confirm the crystal is clean. It should overlay perfectly with the initial background scan. This step validates the cleaning process and ensures no sample carryover.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_val Validation A Instrument Warm-up & Purge B Collect Background Spectrum (BKG₁) A->B C Place Sample on ATR Crystal B->C I Process Data (S₁ - BKG₁) B->I D Apply Pressure C->D E Collect Sample Spectrum (S₁) D->E F Clean ATR Crystal E->F E->I G Collect New Background (BKG₂) F->G H Compare BKG₁ vs BKG₂ G->H H->F No Match J Data Validated H->J Match K Error: Incomplete Cleaning H->K

Caption: Workflow for acquiring a validated FT-IR spectrum using ATR.

Part 4: Logical Framework for Spectral Interpretation

Interpreting an IR spectrum is a systematic process. The following diagram illustrates the logical steps from initial observation to final structural confirmation.

Data Interpretation Workflow Diagram

Interpretation_Workflow Start Acquired Spectrum A Identify Diagnostic Region (4000-1300 cm⁻¹) Start->A B Assign Major Functional Groups (O-H, N-H, C=O, C≡N) A->B C Analyze C-H Region (3300-2800 cm⁻¹) B->C D Aromatic or Aliphatic? C->D E Analyze Fingerprint Region (1300-600 cm⁻¹) D->E Both/Either F Assign C-O, C-N, C-C bonds and bending vibrations E->F G Compare with Reference/Predicted Spectrum F->G H Consistent? G->H H->B No End_Success Structure Confirmed H->End_Success Yes End_Fail Structure Inconsistent Re-evaluate Synthesis H->End_Fail

Caption: A systematic workflow for the interpretation of an unknown IR spectrum.

This logical flow ensures that the most prominent and easily identifiable peaks are assigned first, providing a framework for the more complex analysis of the fingerprint region. The final and most critical step is always a comparison against a known standard or a well-reasoned predicted spectrum to confirm the identity of the molecule.

Conclusion

While an experimental spectrum for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate remains to be published in accessible literature, a detailed and reliable reference profile can be predicted based on fundamental spectroscopic principles. The key identifying features are the primary amine N-H stretches (3450-3300 cm⁻¹), a conjugated ester C=O stretch (1725-1705 cm⁻¹), and a complex but distinct fingerprint region marked by strong C-O absorptions from both the ester and ether functionalities. The most definitive peak for confirming the presence of the methoxymethyl side chain is the strong C-O-C ether stretch anticipated around 1120 cm⁻¹. By comparing a new experimental spectrum to this predicted profile and the spectra of the methyl and unsubstituted analogs, researchers can confidently achieve structural elucidation.

References

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link].

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link].

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link].

  • Scientific Research Publishing. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. Retrieved from [Link].

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link].

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link].

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. Retrieved from [Link].

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link].

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link].

  • ResearchGate. (2011). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link].

  • OUCI. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link].

  • PubChemLite. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate (C7H10N2O2S). Retrieved from [Link].

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link].

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PMC. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link].

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link].

  • NIST. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link].

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link].

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link].

  • Wanjuan Data. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Retrieved from [Link].

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Comparative

A Comparative Guide to the Biological Activity of Thiazole-5-Carboxylate Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast number of pharmacologically active compounds, including approved drugs like the antiretroviral ritonavir and the anti-inflammatory meloxicam.[2] The thiazole nucleus is a key component in molecules exhibiting a wide array of biological effects, such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[3][4] This guide focuses specifically on derivatives of the thiazole-5-carboxylate core, providing a comparative analysis of their biological activities, supported by experimental data, to assist researchers in drug discovery and development. We will explore how substitutions on this scaffold modulate its efficacy across different therapeutic areas, delving into structure-activity relationships (SAR) and the underlying mechanisms of action.

Comparative Anticancer and Antiproliferative Activity

Thiazole-5-carboxylate derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of key enzymes involved in cancer progression.[5]

Inhibition of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][7] In cancer cells, MAGL activity is often upregulated, redirecting lipid stores towards pro-tumorigenic signaling lipids. Therefore, inhibiting MAGL is a viable therapeutic strategy.

A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated as MAGL inhibitors.[6][7] Several compounds demonstrated potent inhibition, with IC50 values in the nanomolar to low micromolar range. The most potent compounds, 3g and 4c , were further screened by the National Cancer Institute (NCI) and showed significant growth inhibition against various cancer cell lines, particularly non-small cell lung cancer and breast cancer lines.[6]

Mechanism of Action: MAGL Inhibition

The diagram below illustrates the role of MAGL in the endocannabinoid signaling pathway and how its inhibition by thiazole-5-carboxylate derivatives can impede pro-tumorigenic signaling.

MAGL_Pathway cluster_membrane Cell Membrane DAGL Diacylglycerol Lipase (DAGL) 2AG 2-Arachidonoylglycerol (2-AG) DAGL->2AG MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA Reduced_Signaling Reduced Tumor Signaling CB1R Cannabinoid Receptor 1 (CB1R) DAG Diacylglycerol (DAG) DAG->DAGL Hydrolysis 2AG->MAGL Hydrolysis 2AG->CB1R Activates Pro_tumorigenic_lipids Pro-tumorigenic Signaling Lipids AA->Pro_tumorigenic_lipids Tumor_Growth Tumor Growth & Proliferation Pro_tumorigenic_lipids->Tumor_Growth Thiazole_Inhibitor Thiazole-5-carboxylate Derivative Thiazole_Inhibitor->MAGL Inhibits

Caption: MAGL pathway and inhibition by thiazole derivatives.

Cytotoxicity Against Various Cancer Cell Lines

Other studies have focused on the direct cytotoxic effects of different thiazole-5-carboxylate derivatives. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides were tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[8][9] The results showed moderate activity, with compound 8c , having a 4-chloro-2-methylphenyl amido substitution, displaying the highest inhibition (48%) against the A-549 cell line at a concentration of 5 µg/mL.[8]

Table 1: Comparative Anticancer Activity of Thiazole-5-Carboxylate Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity MetricValueReference
3g 2-amino-4-methylthiazole-5-carboxylateMAGLIC500.037 µM[6][7]
4c 2-amino-4-methylthiazole-5-carboxylateMAGLIC500.063 µM[6][7]
3g 2-amino-4-methylthiazole-5-carboxylateEKVX (Non-Small Cell Lung)GI500.865 µM[6]
4c 2-amino-4-methylthiazole-5-carboxylateHOP-92 (Non-Small Cell Lung)GI500.34 µM[6]
8c 2-phenyl-4-trifluoromethylthiazole-5-carboxamideA-549 (Lung)% Inhibition @ 5µg/mL48%[8]
MC12 Pyridinyl ester-thiazole conjugateSARS-CoV-2 MproIC5077.7 nM[10]
GK-20 Thiazole-5-carboxylic acid derivativeXanthine OxidaseIC500.45 µM[11]

Comparative Antimicrobial Activity

The thiazole core is a well-known pharmacophore in antimicrobial agents.[12][13] Derivatives of thiazole-5-carboxylate have been synthesized and tested against a range of bacterial and fungal pathogens, often showing promising results.[14][15]

A study on new thiazole derivatives containing hydrazone and bromothiophene moieties revealed moderate activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungal strains (Candida albicans).[14] Compound 2e from this series showed MIC values of 125 µg/mL against Gram-positive bacteria.[14]

Structure-Activity Relationship (SAR) Insights: The antimicrobial and antioxidant activity of these compounds was enhanced by the presence of electron-donating substituents, particularly methoxy groups. This is likely due to improved molecular interactions with the biological targets.[14] Fusing the thiazole ring to other heterocyclic systems, such as pyrazoline, has also been shown to yield compounds with significant antimicrobial potential.[16]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative ClassS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
2e Hydrazone-bromothiophene-thiazole250125250250500[14]
AR-17a Trisubstituted thiazole6.25----[17]
AR-27a Trisubstituted thiazole1.56----[17]

Comparative Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are interconnected pathological processes. Thiazole-5-carboxylate derivatives have demonstrated potential in modulating these pathways.

Anti-inflammatory Effects

Novel trisubstituted thiazole compounds were evaluated for their in-vivo anti-inflammatory effects using a carrageenan-induced rat paw edema model.[17] Compounds AR-17a and AR-27a showed significant activity, providing 59% and 61% protection, respectively, at a dose of 20 mg/kg.[17] Other studies have identified thiazole derivatives as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[18] The mechanism often involves the modulation of pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19]

Antioxidant Properties

The antioxidant capacity of thiazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. In one study, a thiazole derivative containing a hydrazone moiety, compound 2b , showed the highest antioxidant activity with an IC50 value of 29.16 µM, while compound 2e had an IC50 of 33.14 µM, comparable to the standard gallic acid.[14]

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing anticancer and antimicrobial activity.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., A-549 in 96-well plate) B 2. Incubate for 24h (Allow attachment) A->B C 3. Treat with Thiazole Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h (Drug exposure) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate for 3-4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: A typical workflow for the MTT cell viability assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a sterile saline solution, adjusting its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

The thiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The comparative data presented here demonstrate that specific substitutions on the thiazole ring and the carboxylate group are critical for tuning the potency and selectivity of these compounds against various targets, including cancer cells, microbes, and inflammatory enzymes. Structure-activity relationship studies consistently show that modifications to the substituents at the 2- and 4-positions of the thiazole ring significantly influence biological outcomes.[8][11][14] The continued exploration of this chemical space, guided by mechanistic studies and computational modeling, holds great promise for the development of novel and effective therapeutic agents for a range of human diseases.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2018). PubMed. [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Wiley Online Library. [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (2019). ResearchGate. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. (2018). Bentham Science. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Bentham Science. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2019). ACS Publications. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (n.d.). ACS Publications. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Reviews in Inorganic Chemistry. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. (2017). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Journal of Infection and Public Health. (n.d.). ScienceDirect. [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Semantic Scholar. [Link]

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Validation

Absolute Purity Validation of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate: A Comparative Guide to qNMR vs. Chromatographic Methods

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & The Analytical Challenge In modern pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & The Analytical Challenge

In modern pharmaceutical development, the rigorous qualification of heterocyclic building blocks is non-negotiable. Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a highly functionalized intermediate whose purity directly impacts downstream synthesis yields and impurity profiles in active pharmaceutical ingredients (APIs).

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default method for purity assessment. However, chromatographic methods only provide relative purity and are inherently blind to impurities lacking a chromophore[1]. To establish true mass balance and metrological traceability (as required by ISO 17034)[2], Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the superior orthogonal technique. Because NMR spectroscopy functions as a 3, it allows for the direct determination of absolute purity without requiring an identical reference standard of the analyte[3].

Comparative Analysis: qNMR vs. Orthogonal Techniques

To objectively evaluate analytical performance, we must compare the foundational principles and limitations of the available methodologies.

Analytical TechniqueDetection PrincipleReference Standard RequirementKey StrengthsCritical Limitations
¹H-qNMR (Internal Standard) Nuclear spin resonance (Direct mass ratio)No (Uses an independent, certified internal standard)Measures absolute mass fraction; detects all protonated species[4].Requires high sample concentration; LOD is typically ~0.1%[5].
HPLC-UV Chromatographic separation + UV absorbanceYes (Requires identical standard for absolute quantification)High sensitivity for trace organic impurities; excellent resolution.1[1].
LC-MS Mass-to-charge ratio (m/z)Yes Identifies specific molecular weights of unknown impurities.Ion suppression effects make accurate quantification highly unreliable.
Titrimetry Chemical reactivity (Stoichiometry)Yes (Standardized titrant)Highly accurate for specific functional groups (e.g., amines).Non-specific; any basic impurity will falsely inflate the purity value.

Mechanistic Causality: Why qNMR for this Specific Substrate?

The fundamental principle of qNMR is that 1[1].

For Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate , the molecular structure offers two highly isolated proton signals perfect for quantification:

  • The Ethyl Ester Methyl Group: A sharp triplet ( −CH3​ , 3H) at ~1.2 ppm.

  • The Methoxymethyl Group: A distinct singlet ( −O−CH3​ , 3H) at ~3.3 ppm.

By co-weighing the sample with a certified internal standard (IS) such as Maleic Acid —which presents a single, non-overlapping peak at 6.26 ppm in DMSO-d6[1]—we can calculate the exact mass fraction.

The Self-Validating System

To ensure ultimate trustworthiness, this protocol is designed as a self-validating system . We independently calculate the absolute purity twice: once using the ethyl ester triplet, and once using the methoxymethyl singlet. If the calculated purities from these two distinct structural sites agree within a tight margin (<0.5%), the method internally validates the absence of hidden, co-eluting impurities under those specific peaks[3].

Experimental Protocol: Step-by-Step qNMR Methodology

The accuracy of qNMR is heavily contingent on optimized experimental parameters and meticulous sample preparation[5].

Instrumentation & Reagents:

  • High-resolution NMR spectrometer (400 MHz or higher)[4].

  • Ultra-microbalance (readability to 0.1 µg or 7 decimal places)[6].

  • Internal Standard: Maleic acid (TraceCERT®, certified purity)[1].

  • Solvent: DMSO-d6 (100% atom D).

Step 1: Metrological Gravimetric Preparation Causality: Because qNMR is a primary ratio method, the ultimate accuracy is fundamentally bottlenecked by weighing precision, not spectroscopic limits.

  • Using an ultra-microbalance, accurately co-weigh ~10.00 mg of the thiazole analyte and ~5.00 mg of the Maleic acid IS directly into a clean glass vial[6].

  • Record exact masses to 5 decimal places.

  • Add 600 µL of DMSO-d6, vortex until completely dissolved, and transfer to a 5 mm NMR tube.

Step 2: T1​ Relaxation Profiling Causality: Protons relax at different rates. If the relaxation delay ( D1​ ) is too short, slower-relaxing protons will be artificially under-represented in the final integration[4].

  • Execute an Inversion-Recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of all target protons.

Step 3: qNMR Spectral Acquisition

  • Pulse Angle: Set to a4[4].

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to guarantee >99.3% magnetization recovery.

  • Transients: Acquire 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

Step 4: Rigorous Data Processing Causality: Automated baseline algorithms often distort the broad base of Lorentzian peaks, introducing up to 2% integration error[7].

  • Apply zero-filling (≥64k data points) and an exponential window function (LB = 0.3 Hz).

  • Perform strictly manual phase and baseline correction[7].

  • Integrate the IS peak (6.26 ppm) and the target analyte peaks (~1.2 ppm and ~3.3 ppm).

Workflow Visualization

qNMR_Workflow A 1. Gravimetric Co-weighing (Analyte + Maleic Acid IS) B 2. T1 Relaxation Profiling (Inversion-Recovery Experiment) A->B C 3. qNMR Spectral Acquisition (90° Pulse, D1 > 5×T1) B->C D 4. Rigorous Data Processing (Manual Phase & Baseline Correction) C->D E 5. Internal Consistency Check (Multi-peak Integration Validation) D->E F 6. Absolute Purity Calculation (Mass Balance Verification) E->F

Self-validating qNMR workflow for absolute purity determination.

Data Presentation: Cross-Validation & Mass Balance

To demonstrate the critical value of this workflow, below is a representative cross-validation dataset comparing the purity of a single batch of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate across orthogonal methods.

Analytical MethodDetected Purity (%)Impurities CapturedDiagnostic Insight
HPLC-UV (254 nm) 99.85%UV-active organic impuritiesFails to detect inorganic salts and moisture.
¹H-qNMR (Absolute) 98.20% All proton-containing species5[5].
Karl Fischer 0.80%Water content ( H2​O )Explains a portion of the HPLC discrepancy.
Residue on Ignition 0.75%Inorganic saltsExplains the remaining mass balance gap.

Expert Conclusion: The sum of the qNMR absolute purity (98.20%), water content (0.80%), and inorganic salts (0.75%) equals 99.75%, tightly aligning with a theoretical 100% mass balance. This proves that relying solely on HPLC-UV would have artificially inflated the purity profile by >1.6%, potentially jeopardizing downstream stoichiometric calculations in API synthesis. By utilizing8[8], drug development professionals can guarantee absolute chemical traceability.

References

Sources

Comparative

Benchmarking Synthesis Routes for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate: A Comprehensive Guide

Executive Summary Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized heterocycle that serves as a critical structural motif in modern drug discovery[1]. The 2-aminothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly functionalized heterocycle that serves as a critical structural motif in modern drug discovery[1]. The 2-aminothiazole core is ubiquitous in various pharmacological agents, acting as a potent pharmacophore in cephalosporin antibiotics, kinase inhibitors, and peroxisome proliferator-activated receptor (PPAR) agonists.

For application scientists and process chemists, selecting the optimal synthesis route for this building block is a balancing act between yield, scalability, and environmental impact. This guide objectively benchmarks three primary synthetic methodologies, providing mechanistic insights and a self-validating experimental protocol to ensure reproducible scale-up.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The foundational chemistry for constructing the 2-aminothiazole ring relies on the2[2]. This multicomponent condensation typically involves an α -halo ketone (or β -keto ester) and a thioamide—in this case, thiourea.

Causality in the Reaction Pathway: To synthesize the target molecule, the precursor 3 (CAS: 66762-68-3)[3] must first undergo α -halogenation. This step is non-negotiable; it creates a highly electrophilic α -carbon necessary to initiate the reaction. The highly nucleophilic sulfur atom of thiourea attacks this α -carbon, displacing the halide to form an S-alkylation intermediate[4].

Following this, an intramolecular cyclization occurs: the primary amine of the thiourea moiety nucleophilically attacks the ketone carbonyl. A subsequent dehydration step (- H2​O ) drives the reaction forward by establishing the thermodynamically stable, aromatic thiazole ring[4].

Hantzsch A Ethyl 4-methoxy-3-oxobutanoate B α-Halogenation A->B C α-Halo Intermediate B->C E S-Alkylation Intermediate C->E + Thiourea D Thiourea D->E F Intramolecular Cyclization E->F G Thiazoline Intermediate F->G H Dehydration (-H2O) G->H I Ethyl 2-Amino-4-(methoxymethyl) thiazole-5-carboxylate H->I

Mechanistic pathway of the Hantzsch thiazole synthesis for the target molecule.

Benchmarking Synthesis Routes

We evaluated three distinct synthetic routes to convert ethyl 4-methoxy-3-oxobutanoate into the target thiazole.

  • Route A: Classical Two-Step Synthesis (The Industry Standard) This route utilizes sulfuryl chloride ( SO2​Cl2​ ) to chlorinate the β -keto ester, isolating5[5]. The isolated intermediate is then refluxed with thiourea in ethanol. Drawbacks: SO2​Cl2​ generates toxic SO2​ and HCl gases. Furthermore, the α -chloro intermediate is highly lachrymatory and prone to degradation if not stored properly[4].

  • Route B: One-Pot NBS-Mediated Synthesis (The Optimized Approach) By utilizing N-Bromosuccinimide (NBS) in Polyethylene Glycol (PEG-400), halogenation and cyclization occur in a single reaction vessel. Advantages: NBS is a solid, mild, and easily handled reagent. PEG-400 acts as both a green solvent and a phase-transfer catalyst, stabilizing the ionic intermediates during cyclization. This route avoids the isolation of toxic intermediates entirely.

  • Route C: Microwave-Assisted Synthesis (The Rapid Approach) Utilizing catalytic iodine ( I2​ ) under microwave irradiation allows for a solvent-free or ethanol-based one-pot reaction. Advantages/Drawbacks: While it boasts the highest yield and fastest reaction time (minutes), microwave synthesis suffers from poor scalability beyond the multi-gram scale due to limited microwave penetration depth in larger reactors.

Quantitative Data Comparison
ParameterRoute A: Classical Two-StepRoute B: One-Pot NBSRoute C: Microwave-Assisted
Reagents SO2​Cl2​ , ThioureaNBS, Thiourea I2​ (cat.), Thiourea
Solvent DCM, then EthanolPEG-400Ethanol
Time 4 - 6 hours45 - 60 minutes5 - 10 minutes
Temperature 0°C 80°C0°C 60°C100°C (MW)
Yield (Isolated) 68 - 72%85 - 89%90 - 94%
Scalability High (but hazardous)High (Safe & Green)Low (Equipment limited)

Optimized Experimental Protocol: One-Pot NBS-Mediated Synthesis

Based on the benchmarking data, Route B provides the best balance of safety, yield, and scalability. The following protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure experimental integrity.

Workflow Step1 1. Setup Mix Reagents in PEG-400 Step2 2. Halogenation Add NBS at 0°C Step1->Step2 Step3 3. Cyclization Heat to 60°C for 45 min Step2->Step3 Step4 4. Work-up Aqueous Extraction Step3->Step4 Step5 5. Validation TLC & NMR Analysis Step4->Step5

Optimized one-pot experimental workflow for synthesizing the 2-aminothiazole derivative.

Step-by-Step Methodology

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 4-methoxy-3-oxobutanoate (10.0 mmol, 1.0 eq) and thiourea (12.0 mmol, 1.2 eq).

  • Add 20 mL of PEG-400. Stir the mixture at room temperature until a uniform suspension is achieved.

  • Causality: A slight stoichiometric excess of thiourea (1.2 eq) is critical to ensure complete consumption of the β -keto ester and to compensate for any minor thermal degradation of the thioamide.

2. In-Situ Halogenation:

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Causality: Strict temperature control at 0°C during NBS addition prevents runaway exothermic reactions and suppresses the formation of unwanted α,α -dibrominated byproducts.

3. Cyclization (Self-Validating Step):

  • Remove the ice bath and heat the mixture to 60°C for 45 minutes.

  • Validation Checkpoint: Observe the color transition. The mixture will shift from a pale yellow suspension to a deep orange, homogeneous solution. This visual cue indicates the consumption of the α -bromo intermediate and the successful formation of the soluble thiazoline intermediate.

  • Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting β -keto ester ( Rf​≈0.6 , UV active) will disappear, replaced by a new spot ( Rf​≈0.3 ). Staining the TLC plate with ninhydrin will yield a purple spot, confirming the presence of the free primary amine on the thiazole ring.

4. Work-up and Phase Partitioning:

  • Cool the mixture to room temperature and quench by adding 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Causality: PEG-400 is highly hydrophilic. During extraction, the PEG-400 and water-soluble succinimide byproducts partition entirely into the aqueous layer, leaving the target thiazole cleanly in the organic phase.

  • Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 2:1) to afford Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate as an off-white solid.

References[1] intlab.org. "ETHYL 2-AMINO-4-(METHOXYMETHYL)THIAZOLE-5-CARBOXYLATE." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtAimXBO1B30kkCJMcBhrt4r2TxL__0odP5OlWeUe382BJvdaEzwVGPG6n_Fx0aUeMsAd9H0jKlXJkhrtTRMfFcEp2WIG2gr7IUn2aPsknGeoAL8U6YshDI7_1JJeqNdNF7YIdm-U=[3] ChemicalBook. "Ethyl 4-methoxy-3-oxobutanoate." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_0AFBJFYehVpNL3VKUZ7pFcI5uF9demLaPxFKoNE9YIeJHfmIBBktLinBW4sH3y9gBAS1Wv_BoF9xg37Dfx7eSLASGB1m3cV1LpHbXzUT75Vh9inN5Gz4RH7Y2OxACswRHybYCanCFWcQuFcjnB48MnXngETqYPZGdK0ehj_4TwKFV2Y=[2] BenchChem. "Ethyl 2-chloro-3-oxopentanoate - Synthesis of Thiazole Derivatives." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ETlT_yFf977UXaz1xI9L6m2l3FoW1j0JnGPRn0iWtWJxDYem3lvbwWiqE7vAE6MKGb8MnmPTJiQPCFXlIjuoGhMYWBS081I8iDwiQzRbkx87bWEOWwf2VqAzUttbNK0qKIqHMA==[4] BenchChem. "Ethyl 2-chloroacetoacetate - Hantzsch thiazole synthesis." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHqUBCXUdmtuFgWC-u2L-kReXSRtvf9iOKDF-fTsT2O-oMXirQU8wzrbGTBl22J_ZIBQEDpdumCLL-uaRxb3D_ldeBvT62OsqS5-H2IDzRUjH1RUZLxifKf8BpR3808v-UFwzkLw==[5] Google Patents (googleapis.com). "EP001664025B1 - Pyrrol derivatives with antibacterial activity (Intermediate 36)." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK2rbwhAfLqQv08gQo8PIvb71RPOMcskABiFvI9TXlFRG-QKvUk7epRmQm7nhGbAQ-5E76wmcdChFfSCB8x-hURQSiiu2C6wqiLMOF3E7lUXczdy73-gUHlNWa9WyjHk8FY2U-6EN-3SVJeJqjx2dDqeblg39-wW_Q24bKW5xrSQhFWrEVtJ462aBTyIED

Sources

Validation

toxicity comparison of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate with other thiazole amines

A Technical Guide to the Toxicity of 2-Aminothiazole Derivatives for Drug Development Professionals An In-Depth Comparison and Structural Analysis Centered on Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate The 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Toxicity of 2-Aminothiazole Derivatives for Drug Development Professionals

An In-Depth Comparison and Structural Analysis Centered on Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry. It is recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its ability to target a wide array of proteins.[1][2] However, this valuable scaffold also harbors a well-documented liability: the 2-aminothiazole ring is a potential "toxicophore," a chemical entity prone to metabolic activation into reactive, and potentially toxic, metabolites.[2][3] This duality necessitates a profound understanding of its structure-toxicity relationships for any research scientist or drug development professional working with this class of compounds.

This guide provides a comparative analysis of the toxicity profiles of various thiazole amines, with a specific focus on understanding the predicted profile of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate. While direct, quantitative toxicity data for this specific molecule is not extensively available in public literature, a robust assessment can be formulated by analyzing its structure in the context of established metabolic pathways and by comparing it to analogues with known cytotoxic profiles.

The Core Toxicity Mechanism: Metabolic Activation of the Thiazole Ring

The primary driver of 2-aminothiazole toxicity is metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4][5] These enzymes, crucial for metabolizing foreign compounds, can oxidize the thiazole ring to form highly reactive intermediates.

From a drug development perspective, the most significant metabolic pathway is the epoxidation of the C4-C5 double bond of the thiazole ring.[3][4] This reaction creates a strained, electrophilic epoxide. This reactive metabolite can then form covalent bonds with cellular nucleophiles, such as proteins and DNA, leading to cellular damage, idiosyncratic adverse drug reactions, and potential organ toxicity.[4][6][7] Quantum chemical studies have shown that this epoxidation pathway is often kinetically and thermodynamically favored over other potential oxidations, such as at the sulfur (S-oxidation) or nitrogen (N-oxidation) atoms.[4][5][7] The presence of the 2-amino group further facilitates this process, lowering the energy barrier for epoxidation compared to an unsubstituted thiazole ring.[4][7]

Fig 1. CYP450-mediated metabolic activation of an unsubstituted 2-aminothiazole ring.
Structure-Toxicity Relationship (STR): The Critical Role of Substitution

The key to mitigating the toxicity of the 2-aminothiazole core lies in its substitution pattern. The metabolic epoxidation responsible for generating reactive metabolites occurs at the C4-C5 double bond. Therefore, a primary strategy in medicinal chemistry to design safer 2-aminothiazole drugs is to block this site of metabolic activation.

The presence of substituents at either the C4 or C5 position of the thiazole ring makes the formation of the toxic epoxide intermediate more difficult.[3] This brings us to the compound of interest, Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate .

  • C4-Substitution: It possesses a methoxymethyl group at the C4 position.

  • C5-Substitution: It features an ethyl carboxylate group at the C5 position.

Based on established STR principles, the disubstitution at both C4 and C5 of this molecule is predicted to significantly reduce its potential for metabolic activation via the epoxidation pathway.[3] This structural feature is a deliberate design choice to enhance the safety profile of the compound. In contrast, 2-aminothiazole derivatives that are unsubstituted at these positions are more likely to undergo this bioactivation.[8]

Comparative Cytotoxicity of Thiazole Amines

While direct toxicity studies on healthy cells are the gold standard, a wealth of data exists on the in vitro cytotoxicity of various thiazole amines against cancer cell lines. This data, often presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), can serve as a valuable proxy for comparing the general cellular impact of different substitution patterns. It is important to note that high potency against cancer cells does not automatically equate to high toxicity in healthy tissues, but it provides a useful measure of cell growth inhibition.

Compound Class/ExampleSubstitution Pattern (C4/C5)Typical IC50 Range (Cancer Lines)Key ObservationReference
Simple 2-Aminothiazoles (e.g., 3a-k)Varied, some unsubstitutedWeak or no cytotoxicityThe core scaffold alone is often not highly cytotoxic; activity depends heavily on appended groups.[9]
4-Aryl-Thiazole-Amino Acid Hybrids (e.g., 5a, 5f)C4-Aryl / C5-Unsubstituted2.07–8.51 µMDemonstrates that C4 substitution is compatible with potent bioactivity.[9]
2-amino-4-phenylthiazole derivativesC4-Phenyl / C5-Unsubstituted~2.01 µM (HT29 cells)High potency can be achieved with a C4-aryl group.[10]
4,5-disubstituted thiazoles (e.g., Compound 20)C4-methyl, C5-butylidene4.03–4.89 µMDisubstitution at C4 and C5 still allows for potent cytotoxic activity, suggesting a different MoA than toxicity via epoxidation.[1]
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate C4-methoxymethyl / C5-carboxylate Data not available Structure predicts a lower liability for metabolic activation via C4-C5 epoxidation. N/A

The data consistently shows that potent biological activity can be achieved with various substitution patterns. Critically, compounds with substitutions at C4 and/or C5 are frequently developed, indicating that this is a viable strategy to balance potency with a potentially improved safety profile.[11][12] Some studies have even found that their synthesized thiazole derivatives were non-toxic to normal cell lines like MRC-5 and NIH-3T3 fibroblasts.[13]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the cytotoxicity of a novel thiazole amine and compare it to benchmarks, the MTT assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cell line (e.g., a normal human fibroblast line like BJ or a relevant cancer cell line) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: A consistent starting cell number is critical for reproducible results. The optimal density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., a range from 0.01 to 100 µM).[14]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.

    • Rationale: A wide range of concentrations is necessary to determine the IC50 value. Serum-free medium is often used during the initial exposure to avoid compound binding to serum proteins.

    • Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).[14]

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[15][16]

    • Incubate the plate for an additional 2-4 hours at 37°C.[14]

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The incubation time may need optimization depending on the cell type's metabolic rate.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[15][16]

    • Rationale: The formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement & Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Fig 2. Standard experimental workflow for determining compound cytotoxicity via MTT assay.
Conclusion and Future Outlook

The 2-aminothiazole scaffold remains an exceptionally valuable asset in drug discovery. Its inherent potential for toxicity, primarily through metabolic activation, is a significant but manageable challenge. The central tenet for mitigating this risk is strategic structural modification.

For Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate , its structure-based safety profile appears promising. The disubstitution at the C4 and C5 positions of the thiazole ring strongly suggests a reduced likelihood of forming toxic epoxide metabolites, a common liability for other members of this chemical class. While experimental data is required for definitive confirmation, this compound exemplifies a rational design approach aimed at enhancing the safety of a privileged scaffold.

For researchers and drug developers, the path forward involves a continued focus on structure-activity and structure-toxicity relationships. Synthesizing analogues with blocked or sterically hindered metabolic hotspots, coupled with routine in vitro cytotoxicity screening against both target and non-target cell lines, will be paramount in developing the next generation of safe and effective thiazole-based therapeutics.

References

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex heterocyclic compounds in drug discovery and development. Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex heterocyclic compounds in drug discovery and development. Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is a highly versatile thiazole scaffold used extensively in medicinal chemistry. However, its molecular architecture—specifically the presence of sulfur and nitrogen within the heteroaromatic ring—presents unique logistical and environmental challenges during disposal.

When subjected to thermal decomposition, this compound emits highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. Standard municipal disposal or direct solid incineration is strictly prohibited. To ensure laboratory safety and regulatory compliance, disposal must be approached as a highly controlled, self-validating chemical process.

Below is the definitive, step-by-step operational guide for the safe handling, spill response, and final thermal destruction of this compound.

Physicochemical Profiling & Hazard Matrix

Before initiating any disposal or cleanup protocol, it is critical to understand the quantitative hazard parameters of the material. The table below summarizes the critical data required for configuring your facility's waste management systems.

ParameterOperational Value / Classification
Chemical Name Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate
CAS Registry Number 905807-82-1
Molecular Formula C8H12N2O3S (MW: 216.26 g/mol )
GHS Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Thermal Decomposition Products COx, NOx, SOx (Highly Toxic Fumes)[1]
Required Destruction Efficiency ≥ 99.99% DRE (EPA Mandated)[2]
Incineration Temperature ≥ 1100°C (To break C-S and C-N bonds)[2]

The Logic of Thermal Destruction: Workflow & Causality

Do not simply throw the solid powder into a burn chamber. Solid powders can cause localized micro-explosions or incomplete combustion, which drastically lowers the Destruction and Removal Efficiency (DRE).

The Causality: By first dissolving the compound in a combustible solvent, you create a liquid fuel with a uniform BTU (British Thermal Unit) value. This allows the incinerator's injection nozzles to maintain a homogenous feed rate, ensuring the stable, high-temperature environment required to completely cleave the thermally stable thiazole ring[2].

G W1 Solid Waste (CAS: 905807-82-1) Solv Solubilization Phase (Combustible Solvent) W1->Solv Dissolve (Prevent micro-explosions) W2 Liquid Waste (Aqueous/Organic) W2->Solv Mix to uniform BTU value Inc Thermal Destruction (Incinerator ≥ 1100°C) Solv->Inc Homogenous Feed Rate Scrub Alkaline Scrubber (NOx/SOx Neutralization) Inc->Scrub Exhaust (COx, NOx, SOx) QC Effluent QC (pH & CO/CO2 Monitoring) Scrub->QC Scrubbed Gas & Liquid QC->Inc Feedback Loop (Adjust Feed if CO spikes) End Regulatory Compliance (Safe Release) QC->End ≥ 99.99% DRE Verified

Fig 1: Closed-loop disposal workflow for thiazole-based compounds ensuring 99.99% DRE.

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol is designed to be self-validating; each phase contains a Quality Control (QC) check that proves the preceding step was successful.

Phase 1: Segregation & Solubilization
  • Segregation: Isolate the compound from strong oxidizing agents to prevent premature, uncontrolled exothermic reactions.

  • Solubilization: In a certified chemical fume hood, dissolve the solid Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate into a highly combustible solvent (e.g., ethanol, methanol, or acetone)[1].

  • Validation Check: Visually inspect the solution. It must be completely homogenous with no particulate suspension. Why? Particulates clog incinerator atomizers, leading to incomplete combustion and regulatory failure.

Phase 2: High-Temperature Incineration
  • Injection: Feed the solubilized mixture into a regulated, commercial chemical incinerator equipped with an afterburner[1].

  • Combustion Parameters: Maintain the combustion zone at a minimum of 1100°C with a gas residence time of ≥ 2 seconds[2].

  • Validation Check (Continuous Emissions Monitoring): Monitor the CO/CO2 ratio in the exhaust. A sudden spike in Carbon Monoxide (CO) indicates incomplete combustion. If this occurs, the system must automatically reduce the waste feed rate until the ratio normalizes.

Phase 3: Exhaust Scrubbing & Neutralization
  • Gas Scrubbing: Route all exhaust gases through an alkaline scrubber (typically utilizing a sodium hydroxide solution)[1].

  • Causality: The sulfur and nitrogen in the thiazole ring will oxidize into acidic SOx and NOx gases. The alkaline scrubber neutralizes these into harmless salts (e.g., sodium sulfate and sodium nitrate).

  • Validation Check: Continuously monitor the pH of the scrubber effluent. The pH must remain alkaline (> 7.5). A drop in pH indicates scrubber exhaustion, meaning toxic gases are at risk of environmental release.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required per OSHA HAZWOPER standards (29 CFR 1910.120)[3].

Step 1: Isolation and PPE Donning Evacuate non-essential personnel. Responders must don appropriate PPE: chemical-resistant gloves, protective clothing, safety goggles, and an N95/P100 respirator to prevent inhalation of the irritating dust[1][4].

Step 2: Containment & Collection

  • For Solids: Do not sweep, as this aerosolizes the active pharmaceutical ingredient (API). Use a dedicated chemical scoop to carefully collect the solid material. Alternatively, cover with damp, inert absorbent material to suppress dust before collection[1].

  • For Liquids (if already in solution): Surround the spill with inert absorbent barriers (e.g., vermiculite or universal spill pads) to prevent spread into floor drains[4].

Step 3: Decontamination & Validation Wash the affected surface thoroughly with generous quantities of water and a non-abrasive soap[1].

  • Self-Validation: After cleaning, swab the area with a pH test strip moistened with distilled water. Because the compound contains an amine group (which is slightly basic), a perfectly neutral pH (7.0) on the surface confirms that the chemical residue has been entirely removed. Place all cleanup materials into sealed, labeled containers and proceed to the Solubilization disposal step outlined above.

References[1] Title: SAFETY DATA SHEET: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. Source: Matrix Scientific (via 1int.co.uk). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDOpEmAVvlxnY0cLSPMO94MtjMi-qpZM9CelitWJQchej78R_ds8-ZG3NmBp-0IHiWPbcpDOsbQpCKm8XXJ6jBDGMHUzHADJ0cfpp5LAIuldbQ24sIxFLMTFBtIheKyRLOBWoPVJdwoSAO3geYhSFidQ==[3] Title: Chemical Spill Prevention vs. Containment: OSHA Rules. Source: Allan Chem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqWKuC6G6V_PvlSubiRUT8Z8-VxRm3Tttcu1ynrDHBmV2boqitbwdPa95MhQe8qtv8EAH8J7QphhyzonVzvZgCnGF1T5x5JwH5cM15UuPJeuy_HA8ea2yPHEwM4D48hBWF6pxNu1juGvbzaCxVWEoVRbfwYdZkYKua2jaIJYE3XnVx[4] Title: Chemical Spill Emergency? Follow These Crucial Steps. Source: OSHA Outreach Courses. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHQcTLoJr-8NlonZF3Nfdr4oqxFrSFF2u9wlyyRFxE_RlzW-mfYQzOTXd0n6mdMkQPv6WXsIyVyVq0cEIA2iEd4dLGzlNiAzpwkfIrhdaO2-J3N8WiOrLZtqJYTzAC4oR8N1SYOproHdexwzAzvMtnGsv_a7XZfEVddoZKhAykSlShBixhg==[2] Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Source: Environmental Protection Agency (EPA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZla2p6ty1lEs5bUDcy0f4tqTlObiZ-R_-I3pEvcdtDLFnXcFSuVsAb_KNSC32qzO5pUnCXuZ6X_Ks14_Hxg5NOzYDY7Mh9TjrpEcCd8wApt7TUTljTuksTvjrPT35vOP_SvZ8vXDVMVuN9e597k0Eu5ayGU8CEn22SuZK2Xm

Sources

Handling

Comprehensive Operational Guide: Handling and PPE Protocols for Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized intermediates like Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is foundational to successful dru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of highly functionalized intermediates like Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate (CAS: 905807-82-1) is foundational to successful drug development. Thiazole derivatives are ubiquitous in medicinal chemistry as versatile pharmacophores, but their structural features demand rigorous, self-validating safety protocols. This guide provides a causality-driven framework for personal protective equipment (PPE) selection, handling, and disposal, ensuring that every safety measure is applied with scientific intention rather than mere compliance.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in building a robust safety culture. The specific functional groups on this molecule dictate its reactivity and toxicological profile.

  • Skin Sensitization (H317): The 2-amino group on the electrophilic thiazole ring acts as a reactive nucleophile. Upon dermal exposure, it has the potential to undergo haptenation—covalently binding to epidermal proteins and triggering an immune-mediated allergic contact dermatitis 1[1].

  • Mucous Membrane Irritation (H319): Inhalation or ocular exposure to the fine powder form of this compound causes immediate localized inflammation. The compound interacts with the aqueous layers of the eyes and upper respiratory tract, necessitating strict barrier and ventilation protection 1[1]. Similar hazards are observed across the broader class of amino-thiazole carboxylates 2[2].

Quantitative Hazard & PPE Matrix

To build a self-validating safety system, every hazard must be paired with a specific, verifiable countermeasure. Table 1 outlines the physicochemical and regulatory data driving our PPE strategy.

Table 1: Physicochemical Properties and PPE Specifications

ParameterValue / SpecificationOperational Implication & Causality
CAS Registry Number 905807-82-1Unique identifier for precise SDS tracking and inventory management[1].
Hazard Codes H317, H319Indicates severe skin sensitization and serious eye irritation risks[1].
Precautionary Codes P280, P305+P351+P338Mandates strict use of chemical-resistant gloves, eye protection, and immediate access to eyewash stations[1].
Ventilation Requirement >100 fpm face velocityMust be handled in a certified chemical fume hood to prevent inhalation of aerosolized particulates[1].
Disposal Method High-Temp IncinerationRequires mixing with a combustible solvent and burning in an EPA-approved facility with an afterburner/scrubber[1].

Standard Operating Procedure (SOP): Precision Weighing and Transfer

A protocol must validate itself at every step. If a condition fails (e.g., inadequate airflow), the operation halts immediately.

Step-by-Step Methodology:

  • Pre-Operation Validation (Self-Validation Check): Before opening the chemical container, verify the chemical fume hood's face velocity is between 80–120 feet per minute (fpm). Do not proceed if the flow monitor is in alarm mode.

  • PPE Donning: Equip standard PPE: chemical-resistant nitrile gloves, protective safety goggles, and a flame-resistant lab coat[1]. Causality: Nitrile provides a robust barrier against the lipophilic nature of organic esters, preventing dermal absorption and subsequent haptenation.

  • Static Elimination: Utilize an anti-static bar or zero-stat gun on the analytical balance and spatulas. Causality: Thiazole powders frequently hold static charges; eliminating this charge prevents unpredictable aerosolization during transfer, directly mitigating inhalation risks.

  • Transfer Execution: Using a micro-spatula, transfer the required mass of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate into a pre-tared, sealable vial entirely within the fume hood.

  • Decontamination & Doffing: Wipe down the exterior of the sealed vial and the balance pan with a compatible solvent (e.g., ethanol or isopropanol) before removal. Wash hands immediately with copious amounts of water after doffing gloves[1].

Handling_Workflow Start Pre-Operation: Verify Hood >100 fpm PPE Don PPE: Double Nitrile, Goggles, Coat Start->PPE Static Eliminate Static Charge (Anti-static tools) PPE->Static Transfer Execute Material Transfer (Inside Fume Hood) Static->Transfer Seal Seal & Wipe Exterior (Ethanol/Isopropanol) Transfer->Seal End Safe Transport & Storage Seal->End

Fig 1. Self-validating operational workflow for handling hazardous thiazole derivatives.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent environmental release and personnel exposure.

Step-by-Step Methodology:

  • Alert and Isolate: Immediately notify laboratory personnel and isolate the affected area.

  • Assess and Upgrade PPE: If the spill occurs outside the fume hood, immediately upgrade PPE to include an N95 or P100 particulate respirator and heavy rubber boots[1]. Causality: Uncontained powder presents a severe, immediate inhalation hazard; respiratory protection is non-negotiable.

  • Containment: Surround and cover the solid spill with an inert absorbent material such as vermiculite or dry sand[1].

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed material into a designated hazardous waste container. Crucial: Never sweep dry powder, as the mechanical action generates hazardous aerosols.

  • Surface Decontamination: Wash the affected area generously with running water and a non-abrasive soap to neutralize residual particulates[1].

  • Disposal Execution: The collected waste must not be flushed down the sink. It must be mixed with a combustible solvent and destroyed in an approved chemical incinerator equipped with an afterburner and scrubber to prevent the release of toxic nitrogen and sulfur oxides[1].

Spill_Response Spill Spill Detected Assess Assess Location Spill->Assess Hood Inside Fume Hood Assess->Hood Low Risk Bench Outside Fume Hood Assess->Bench High Risk Contain Contain with Vermiculite Hood->Contain Resp Upgrade PPE: Add P100 Respirator Bench->Resp Resp->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Incinerate Incineration Disposal Collect->Incinerate

Fig 2. Decision-tree methodology for containment and decontamination of chemical spills.

References

  • Title: SAFETY DATA SHEET: Ethyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate Source: Matrix Scientific (via 1int.co.uk) URL: [Link]

  • Title: Chemical Substance Information: methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate Source: NextSDS URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
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Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
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